molecular formula C9H7ClN2 B1604152 7-Chloroisoquinolin-3-amine CAS No. 82117-29-1

7-Chloroisoquinolin-3-amine

Cat. No.: B1604152
CAS No.: 82117-29-1
M. Wt: 178.62 g/mol
InChI Key: BNICXCCUFXPCBF-UHFFFAOYSA-N
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Description

7-Chloroisoquinolin-3-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloroisoquinolin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloroisoquinolin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNICXCCUFXPCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632874
Record name 7-Chloroisoquinolin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82117-29-1
Record name 7-Chloroisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloroisoquinolin-3-amine: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the isoquinoline scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active molecules, including those with anticancer, antiviral, and antibacterial properties.[1] This guide focuses on a specific, functionalized isoquinoline derivative, 7-Chloroisoquinolin-3-amine (CAS No. 82117-29-1) , a versatile building block poised for significant applications in medicinal chemistry. Its unique substitution pattern, featuring a reactive amino group at the 3-position and a chlorine atom at the 7-position, offers medicinal chemists a valuable synthon for generating diverse molecular libraries. This document will provide a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a particular focus on its role in the development of novel kinase inhibitors.

Physicochemical Properties: A Foundation for Drug Design

A thorough understanding of a compound's physicochemical properties is paramount for its effective utilization in drug development. These parameters influence a molecule's solubility, permeability, and metabolic stability, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile. While experimentally determined data for 7-Chloroisoquinolin-3-amine is not extensively reported in publicly available literature, we can compile its known attributes and provide computed values to guide researchers.

Table 1: Physicochemical Properties of 7-Chloroisoquinolin-3-amine

PropertyValueSource
CAS Number 82117-29-1ChemicalBook[2]
Molecular Formula C₉H₇ClN₂AiFChem[3]
Molecular Weight 178.62 g/mol AiFChem[3]
Appearance Likely a solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Not available
LogP (Computed) 2.4PubChem[4]
pKa (Predicted) Not available

The computed LogP value suggests a moderate lipophilicity, a desirable trait for many drug candidates, as it can influence cell membrane permeability. Further experimental determination of its solubility in various organic and aqueous media is crucial for its application in synthesis and biological assays.

Synthesis and Characterization: Accessing a Key Intermediate

A potential synthetic pathway is outlined below:

Synthesis_Pathway A 7-Chloro-3-nitroisoquinoline B 7-Chloroisoquinolin-3-amine (CAS: 82117-29-1) A->B Reduction (e.g., SnCl2, HCl or Fe/AcOH) Reactivity_Diagram cluster_reactions Potential Reactions Molecule 7-Chloroisoquinolin-3-amine Amino Group (Nu, Base) Chloro Group (LG) Isoquinoline Ring (Aromatic) N_alkylation N-Alkylation/ N-Arylation Molecule:N->N_alkylation Amino Group Reactivity N_acylation N-Acylation Molecule:N->N_acylation Amino Group Reactivity Sandmeyer Sandmeyer Reaction Molecule:N->Sandmeyer Amino Group Reactivity Suzuki Suzuki Coupling Molecule:Cl->Suzuki Chloro Group Reactivity Buchwald Buchwald-Hartwig Amination Molecule:Cl->Buchwald Chloro Group Reactivity Kinase_Inhibition cluster_kinase Kinase Active Site ATP_pocket ATP Binding Pocket Hinge Hinge Region Hydrophobic_pocket Hydrophobic Pocket Inhibitor 7-Chloroisoquinolin-3-amine Derivative NH₂ Isoquinoline Ring Substituent Inhibitor:iso->ATP_pocket π-Stacking Inhibitor:amino->Hinge H-Bonding Inhibitor:R->Hydrophobic_pocket Hydrophobic Interactions

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic introduction of substituents onto this bicyclic aromatic system allows for the fine-tuning of its physicochemical and pharmacological properties. 7-Chloroisoquinolin-3-amine, a molecule featuring both a halogen bond donor and a primary amine, represents a key building block for the development of novel therapeutic agents. The chlorine atom at the 7-position can modulate the electronic properties of the ring system and provide a vector for further functionalization, while the amino group at the 3-position serves as a critical pharmacophore for interactions with biological targets. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, and the potential reactivity of 7-Chloroisoquinolin-3-amine, offering a valuable resource for its application in drug discovery and development.

Molecular Structure and Identification

Chemical Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol [1] CAS Number: 82117-29-1[1] IUPAC Name: 7-chloroisoquinolin-3-amine

The structure of 7-Chloroisoquinolin-3-amine, depicted below, consists of a benzene ring fused to a pyridine ring, with a chlorine atom substituted at the 7-position and an amino group at the 3-position.

Caption: Chemical structure of 7-Chloroisoquinolin-3-amine.

Proposed Synthesis Pathway

  • Nitration of 7-Chloroisoquinoline: The first step is the regioselective nitration of 7-chloroisoquinoline to introduce a nitro group at the 3-position. Electrophilic aromatic substitution on the isoquinoline ring is influenced by the directing effects of the existing chloro substituent and the ring nitrogen. While nitration of isoquinoline itself can lead to a mixture of isomers, specific reaction conditions can favor substitution at certain positions.

  • Reduction of 7-Chloro-3-nitroisoquinoline: The subsequent step involves the reduction of the nitro group to a primary amine. This transformation is a standard and high-yielding reaction in organic synthesis, with various reducing agents available to achieve this conversion.

G start 7-Chloroisoquinoline step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 intermediate 7-Chloro-3-nitroisoquinoline step1->intermediate step2 Reduction (e.g., SnCl₂/HCl or Fe/AcOH) intermediate->step2 product 7-Chloroisoquinolin-3-amine step2->product

Caption: Proposed two-step synthesis of 7-Chloroisoquinolin-3-amine.

Experimental Protocol (Proposed)

Step 1: Synthesis of 7-Chloro-3-nitroisoquinoline (Proposed)

  • Rationale: This step aims to introduce a nitro group at the 3-position of 7-chloroisoquinoline. The choice of nitrating agent and reaction conditions is critical to achieve the desired regioselectivity. A mixture of nitric acid and sulfuric acid is a standard nitrating agent for aromatic compounds.

  • Procedure:

    • To a stirred solution of 7-chloroisoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

    • Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate is formed.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent to obtain 7-chloro-3-nitroisoquinoline.

Step 2: Synthesis of 7-Chloroisoquinolin-3-amine

  • Rationale: This step involves the reduction of the nitro group to an amine. Tin(II) chloride in hydrochloric acid or iron powder in acetic acid are common and effective reducing agents for this transformation. The synthesis of a similar compound, 8-amino-7-chloroisoquinoline, has been documented using zinc and acetic acid for the reduction of the corresponding nitro precursor[2].

  • Procedure:

    • Suspend 7-chloro-3-nitroisoquinoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

    • Add tin(II) chloride dihydrate (3.0-5.0 eq) portion-wise to the stirred suspension.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., concentrated sodium hydroxide solution) until the solution is strongly alkaline.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield 7-Chloroisoquinolin-3-amine.

Physicochemical Properties

Due to the limited availability of experimental data for 7-Chloroisoquinolin-3-amine, the following table includes a combination of predicted values and experimental data for the closely related parent compound, 3-aminoisoquinoline, to provide a comparative context.

Property7-Chloroisoquinolin-3-amine (Predicted/Estimated)3-Aminoisoquinoline (Experimental)Reference
Molecular Weight 178.62 g/mol 144.17 g/mol [3]
Melting Point Not available176-178 °C
Boiling Point Not availableNot available
pKa (of conjugate acid) Estimated to be slightly lower than 3-aminoisoquinoline due to the electron-withdrawing effect of the chlorine atom.5.05[3]
LogP (Octanol/Water Partition Coefficient) 2.4 (Predicted)1.8 (Predicted)[3]
Solubility Expected to be sparingly soluble in water and soluble in common organic solvents like ethanol, methanol, and DMSO.Soluble in ethanol.

Spectral Data Interpretation (Predicted)

While experimental spectra for 7-Chloroisoquinolin-3-amine are not available, a prediction of the key signals in its ¹H and ¹³C NMR spectra can be made based on the analysis of related structures and general principles of NMR spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

  • Aromatic Protons (δ 7.0-9.0 ppm): The protons on the isoquinoline ring will appear in the aromatic region. The exact chemical shifts and coupling patterns will be influenced by the positions of the chloro and amino groups. The proton at position 1, adjacent to the ring nitrogen, is expected to be the most deshielded.

  • Amine Protons (δ 4.0-6.0 ppm): The protons of the primary amine group will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (δ 110-160 ppm): The nine carbon atoms of the isoquinoline ring will resonate in this region. The carbon atom attached to the chlorine (C-7) and the carbon atom bearing the amino group (C-3) will have their chemical shifts significantly influenced by these substituents.

  • General Trends: The presence of the electron-withdrawing chlorine atom will generally cause a downfield shift for the carbon it is attached to and affect the shifts of adjacent carbons. The electron-donating amino group will cause an upfield shift for the carbon it is attached to (C-3) and other carbons in conjugation.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of 7-Chloroisoquinolin-3-amine is dictated by the interplay of the isoquinoline ring system and its two key functional groups: the primary amine and the chloro substituent.

G cluster_reactivity Reactivity of 7-Chloroisoquinolin-3-amine cluster_amine Amino Group Reactivity cluster_chloro Chloro Group Reactivity cluster_ring Ring Reactivity start 7-Chloroisoquinolin-3-amine amine_reaction1 Acylation (e.g., with acyl chlorides) start->amine_reaction1 N-functionalization amine_reaction2 Alkylation (e.g., with alkyl halides) start->amine_reaction2 N-functionalization amine_reaction3 Diazotization (e.g., with NaNO₂/HCl) start->amine_reaction3 Conversion to other functionalities chloro_reaction1 Nucleophilic Aromatic Substitution (e.g., with alkoxides, amines) start->chloro_reaction1 C-7 functionalization ring_reaction1 Electrophilic Aromatic Substitution (e.g., halogenation, nitration) start->ring_reaction1 Ring modification

Caption: Key reaction pathways for the derivatization of 7-Chloroisoquinolin-3-amine.

Reactions of the Amino Group

The primary amino group at the 3-position is a versatile handle for a variety of chemical transformations:

  • Acylation: The amine can readily react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce a wide range of substituents and explore structure-activity relationships.

  • Alkylation: The amino group can undergo alkylation with alkyl halides, although over-alkylation to secondary and tertiary amines can be a competing process.

  • Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) can convert the primary amine to a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce other functional groups such as halogens, cyano, or hydroxyl groups.

Reactions of the Chloro Group

The chlorine atom at the 7-position is on the benzo portion of the isoquinoline ring. Its reactivity towards nucleophilic aromatic substitution will be less facile compared to a halogen on the pyridine ring. However, under forcing conditions or with strong nucleophiles, substitution may be possible.

  • Nucleophilic Aromatic Substitution: Reactions with nucleophiles such as alkoxides, thiols, or other amines could potentially displace the chlorine atom, allowing for the introduction of a diverse array of substituents at the 7-position. The success of these reactions will depend on the reaction conditions and the nature of the nucleophile.

Reactions on the Isoquinoline Ring

The existing substituents will direct further electrophilic aromatic substitution reactions on the ring. The amino group is a strong activating group and is ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The overall outcome of electrophilic substitution will depend on the interplay of these directing effects and the reaction conditions.

Applications in Drug Discovery

While specific biological activities for 7-Chloroisoquinolin-3-amine are not extensively documented, its structural motifs are present in a variety of biologically active molecules. The chloro-substituted quinoline and isoquinoline cores are found in numerous approved drugs and clinical candidates, highlighting the importance of this structural feature.

  • Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors. The amino group can serve as a key hydrogen bond donor for interaction with the hinge region of the kinase active site.

  • Antiparasitic Agents: Chloro-substituted quinolines, such as chloroquine, are well-known antimalarial drugs. The 7-chloro-4-aminoquinoline scaffold is a critical component of many such agents.

  • Anticancer Agents: A variety of substituted isoquinolines have demonstrated potent anticancer activity through various mechanisms, including inhibition of topoisomerases, tubulin polymerization, and protein kinases.

The strategic combination of the chloro and amino groups on the isoquinoline scaffold makes 7-Chloroisoquinolin-3-amine a highly attractive starting point for the synthesis of compound libraries for screening against a wide range of biological targets.

Safety and Handling

Detailed toxicological data for 7-Chloroisoquinolin-3-amine is not available. However, based on the data for the parent 7-chloroisoquinoline, it should be handled with care. 7-Chloroisoquinoline is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation[4]. It is therefore recommended to handle 7-Chloroisoquinolin-3-amine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

7-Chloroisoquinolin-3-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a chloro substituent and a primary amino group on the privileged isoquinoline scaffold offers multiple avenues for chemical modification and the exploration of structure-activity relationships. While experimental data for this specific isomer is limited, this guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and its potential for chemical derivatization. As the demand for novel therapeutic agents continues to grow, the utility of well-designed heterocyclic building blocks like 7-Chloroisoquinolin-3-amine will undoubtedly play a crucial role in the advancement of drug discovery programs.

References

  • PubChem. (n.d.). 3-Aminoquinoline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Isoquinolin-3-Amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 5-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 6-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 7-Chloroisoquinoline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Isoquinolin-8-amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Chemsrc. (2025, November 23). 3-chloroisoquinolin-7-amine. Retrieved January 23, 2026, from [Link]

Sources

7-Chloroisoquinolin-3-amine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Chloroisoquinolin-3-amine: Molecular Structure, Properties, and Synthetic Considerations

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activity. Its presence in various pharmaceuticals underscores its role as a "privileged structure" in medicinal chemistry and drug discovery.[1] This guide provides a comprehensive technical overview of a specific derivative, 7-Chloroisoquinolin-3-amine, a valuable building block for chemical synthesis and a compound of interest for researchers and drug development professionals. We will delve into its molecular structure, physicochemical properties, plausible synthetic pathways, and potential applications, grounding all technical claims in authoritative sources.

Molecular Structure and Identification

7-Chloroisoquinolin-3-amine is a bicyclic aromatic amine. The core structure consists of a benzene ring fused to a pyridine ring, forming the isoquinoline system. It is substituted with a chlorine atom at position 7 and a primary amine group at position 3.

The definitive identification of this compound relies on a combination of its structural formula and unique chemical identifiers.

Table 1: Core Identifiers for 7-Chloroisoquinolin-3-amine

IdentifierValueSource
IUPAC Name 7-chloroisoquinolin-3-amine[2]
CAS Number 82117-29-1[2][3]
Molecular Formula C₉H₇ClN₂[2][3][4]
Molecular Weight 178.62 g/mol [2][3][4]
Canonical SMILES NC1=CC2=C(C=N1)C=C(Cl)C=C2[2]
InChI InChI=1S/C9H7ClN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12)[2]
InChI Key BNICXCCUFXPCBF-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). While extensive experimental data for 7-Chloroisoquinolin-3-amine is not publicly available, computational predictions based on its structure provide valuable insights.

Table 2: Computed Physicochemical Properties

PropertyValueSignificance in Drug DiscoverySource
Topological Polar Surface Area (TPSA) 38.91 ŲInfluences membrane permeability and bioavailability. Values under 140 Ų are generally associated with good oral bioavailability.[5]
LogP (Octanol-Water Partition Coefficient) ~2.4 - 3.05Measures lipophilicity, which affects solubility, permeability, and metabolic stability. This range suggests moderate lipophilicity.[4][5]
Hydrogen Bond Donors 1The -NH₂ group can donate a hydrogen bond, influencing interactions with biological targets.[4][6]
Hydrogen Bond Acceptors 2The two nitrogen atoms can accept hydrogen bonds, contributing to binding affinity and solubility.[4][6]

Synthesis and Characterization

Proposed Synthetic Pathway: Nitration and Reduction

A logical approach involves the regioselective nitration of a suitable 7-chloroisoquinoline precursor, followed by the chemical reduction of the resulting nitro group to the desired primary amine. This two-step process is a classic and reliable method for introducing an amino group onto an aromatic ring.

Experimental Protocol

Step 1: Nitration of 7-Chloroisoquinoline

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂), cool concentrated sulfuric acid to 0°C.

  • Substrate Addition: Slowly add 7-chloroisoquinoline to the cooled sulfuric acid while maintaining the temperature below 5°C. Stir until fully dissolved.

  • Nitration: Add a stoichiometric equivalent of fuming nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate (a mixture of nitro-isomers) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

  • Purification: The desired 7-chloro-X-nitroisoquinoline isomer is isolated from the mixture using column chromatography on silica gel.

Step 2: Reduction to 7-Chloroisoquinolin-3-amine

  • Reaction Setup: To a solution of the purified 7-chloro-nitroisoquinoline intermediate in ethanol and water, add an excess of a reducing agent, such as zinc dust or tin(II) chloride.[7]

  • Acidification: Add acetic acid or hydrochloric acid portion-wise to initiate the reduction.[7] The reaction is often exothermic and may require cooling.

  • Reaction: Heat the mixture at reflux for 1-3 hours until TLC analysis indicates the complete consumption of the starting material.[7]

  • Workup: Cool the reaction mixture and filter to remove the metal salts. Make the filtrate alkaline with an aqueous base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the crude product.[7]

  • Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The final product, 7-Chloroisoquinolin-3-amine, can be further purified by recrystallization or column chromatography.

Workflow Visualization

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 7-Chloroisoquinoline B 7-Chloro-X-nitroisoquinoline (Isomer Mixture) A->B H₂SO₄, HNO₃ 0°C to RT C Purified Nitro-Intermediate B->C Column Chromatography D 7-Chloroisoquinolin-3-amine (Crude) C->D Zn, CH₃COOH EtOH/H₂O, Reflux E Purified Final Product D->E Extraction & Recrystallization

Caption: Proposed two-step synthetic workflow for 7-Chloroisoquinolin-3-amine.

Structural Characterization

The identity and purity of the synthesized product would be confirmed using standard analytical techniques. The structural characterization of similar quinoline derivatives has been thoroughly established using methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) to validate the final structure.[1][9]

Applications in Research and Drug Development

7-Chloroisoquinolin-3-amine is not typically an end-product but rather a crucial intermediate or building block. Its value lies in the strategic placement of reactive functional groups—the amine and the chloro-substituent—on a medicinally important scaffold.

  • Scaffold for Lead Generation: The isoquinoline core is a well-established pharmacophore found in drugs with a wide range of activities, including anticancer, antimicrobial, and anti-HIV agents.[1][10] This compound serves as an excellent starting point for building libraries of novel derivatives for high-throughput screening.

  • Cross-Coupling Reactions: The chlorine atom at the 7-position can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of diverse substituents to modulate the compound's biological activity.

  • Amine Functionalization: The primary amine at the 3-position is a versatile handle for forming amides, sulfonamides, or ureas, enabling further structural elaboration to optimize target binding and pharmacokinetic properties. Chloro-containing heterocyclic compounds are key ingredients in a multitude of pharmaceutical drugs.[11]

Conceptual Application in Kinase Inhibition

Many kinase inhibitors are based on heterocyclic scaffolds like quinoline and isoquinoline. A hypothetical drug candidate derived from 7-Chloroisoquinolin-3-amine could be designed to bind to the ATP-binding site of a specific protein kinase, thereby inhibiting its function and blocking downstream signaling pathways implicated in diseases like cancer.

G A Drug Candidate (Derived from 7-Chloroisoquinolin-3-amine) B Protein Kinase (e.g., EGFR, Src) A->B Binds & Inhibits D Substrate Phosphorylation B->D Catalyzes C ATP C->B E Downstream Signaling Cascade D->E F Cell Proliferation & Survival E->F G Therapeutic Effect (e.g., Tumor Growth Inhibition) F->G Blocked

Caption: Conceptual pathway showing inhibition of a protein kinase by a drug candidate.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 7-Chloroisoquinolin-3-amine is not universally provided, hazard information can be inferred from structurally similar compounds such as 7-chloroisoquinoline and 7-bromoisoquinolin-3-amine.[6][12]

  • GHS Hazard Statements: Likely to be classified as:

    • Harmful if swallowed (Acute Toxicity, Oral).[6][12]

    • Causes skin irritation.[6][12]

    • Causes serious eye irritation/damage.[6][12]

    • May cause respiratory irritation.[6][12]

  • Precautionary Measures: Standard laboratory precautions should be taken. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

7-Chloroisoquinolin-3-amine is a compound of significant interest due to its combination of a medicinally privileged isoquinoline core and strategically placed functional groups. Its molecular weight of 178.62 g/mol and its structural features make it an ideal building block for the synthesis of complex molecules in drug discovery programs targeting a wide array of diseases. Understanding its properties, synthetic routes, and potential applications enables researchers to fully leverage its potential in the development of next-generation therapeutics.

References

  • 3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414 . PubChem, National Center for Biotechnology Information. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline . MDPI. [Link]

  • 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2 . Chemsrc. [Link]

  • 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 . PubChem, National Center for Biotechnology Information. [Link]

  • 7-Chloroisoquinoline | C9H6ClN | CID 640953 . PubChem, National Center for Biotechnology Information. [Link]

  • Isoquinolines . American Elements. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central, National Institutes of Health. [Link]

  • Synthesis of 8-amino-7-chloroisoquinoline . PrepChem.com. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents . Baxendale Group - Durham University. [Link]

  • (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline . ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . PubMed Central, National Institutes of Health. [Link]

  • Synthesis of 3-chloroisoquinoline . PrepChem.com. [Link]

Sources

1H NMR and 13C NMR spectroscopic data for 7-Chloroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Chloroisoquinolin-3-amine

Authored by: A Senior Application Scientist

Introduction: The Role of NMR in Modern Chemical Analysis

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for determining the precise molecular structure of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled.

This guide provides an in-depth analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectroscopic data for 7-Chloroisoquinolin-3-amine, a substituted isoquinoline. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. A thorough understanding of the spectroscopic characteristics of its derivatives is therefore critical for researchers in this field. This document moves beyond a simple presentation of data, offering a rationale for the observed and predicted spectral features based on fundamental principles and field-proven insights.

Molecular Structure and NMR Fundamentals

To interpret the NMR spectra of 7-Chloroisoquinolin-3-amine, a clear understanding of its molecular architecture is essential. The structure features an isoquinoline bicyclic system with two key substituents: a chlorine atom at position 7 and an amine group at position 3.

Figure 1: Structure of 7-Chloroisoquinolin-3-amine with IUPAC numbering.

The chemical shift (δ) in NMR is the most fundamental parameter, indicating the electronic environment of a nucleus. High electron density shields a nucleus from the external magnetic field, resulting in a lower chemical shift (upfield). Conversely, electron-withdrawing groups decrease electron density, deshielding the nucleus and shifting its signal to a higher chemical shift (downfield).[1] In 7-Chloroisoquinolin-3-amine, the electronegative nitrogen and chlorine atoms, along with the aromatic ring currents, are the primary determinants of the chemical shifts.

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of NMR data is predicated on a robust and well-controlled experimental methodology. The following protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for a compound like 7-Chloroisoquinolin-3-amine.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 7-Chloroisoquinolin-3-amine.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for polar, amine-containing compounds and its ability to slow down N-H proton exchange, often allowing for the observation of NH₂ coupling. Chloroform-d (CDCl₃) is another common alternative.[2][3]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[2]

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans are required.[4] Typical parameters include a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and several hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) with TMS weigh->dissolve insert Insert Sample into NMR Spectrometer dissolve->insert shim Tune and Shim insert->shim acquire Acquire FID (¹H and ¹³C Spectra) shim->acquire ft Fourier Transform acquire->ft correct Phase and Baseline Correction ft->correct calibrate Calibrate to TMS (0.00 ppm) correct->calibrate analyze Integrate and Analyze calibrate->analyze

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integrations, and spin-spin coupling patterns. The following table summarizes the predicted spectral data for 7-Chloroisoquinolin-3-amine.

Table 1: Predicted ¹H NMR Spectroscopic Data for 7-Chloroisoquinolin-3-amine (in DMSO-d₆)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1~8.8 - 9.0Singlet (s)-1H
H4~7.0 - 7.2Singlet (s)-1H
H5~7.8 - 8.0Doublet (d)J ≈ 8.5 - 9.01H
H6~7.4 - 7.6Doublet of Doublets (dd)J ≈ 8.5 - 9.0, 2.0 - 2.51H
H8~7.9 - 8.1Doublet (d)J ≈ 2.0 - 2.51H
NH₂~5.5 - 6.5Broad Singlet (br s)-2H
Detailed Interpretation
  • H1: This proton is adjacent to the ring nitrogen, which is strongly electron-withdrawing. This proximity results in significant deshielding, placing its signal at the far downfield end of the aromatic region. It is expected to be a singlet as it lacks adjacent proton neighbors for coupling.

  • H4: The presence of the electron-donating amine group at C3 significantly shields the adjacent H4 proton via a resonance effect. This pushes its signal considerably upfield relative to other aromatic protons. It appears as a singlet due to the absence of neighboring protons.

  • H5, H6, H8 (Carbocyclic Ring Protons):

    • H5: This proton is ortho to the fused pyridine ring and experiences a typical aromatic chemical shift. It is coupled only to H6, resulting in a doublet with a large ortho coupling constant (J ≈ 8.5-9.0 Hz).

    • H6: This proton is coupled to both H5 (ortho coupling) and H8 (meta coupling). This results in a doublet of doublets splitting pattern. The larger coupling constant arises from the interaction with H5, and the smaller one from the interaction with H8.

    • H8: This proton is ortho to the C-Cl bond. The electron-withdrawing nature of chlorine deshields H8. It is coupled only to H6 through a smaller meta coupling (J ≈ 2.0-2.5 Hz), appearing as a doublet (or a narrow doublet).

  • NH₂ Protons: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[5] In DMSO-d₆, they typically appear as a broad singlet because the exchange rate is slowed compared to solvents like CDCl₃.[2]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, providing complementary information to the ¹H spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 7-Chloroisoquinolin-3-amine

CarbonPredicted Chemical Shift (δ, ppm)
C1~145 - 148
C3~155 - 158
C4~105 - 108
C4a~135 - 138
C5~125 - 128
C6~128 - 131
C7~133 - 136
C8~122 - 125
C8a~128 - 131
Detailed Interpretation
  • C3: This carbon is directly attached to the highly electronegative amine group, causing it to be the most downfield-shifted carbon in the spectrum. The strong electron-donating resonance effect of the amine group places it in a unique chemical environment.

  • C1: Similar to its attached proton, C1 is adjacent to the ring nitrogen and is significantly deshielded, resulting in a downfield chemical shift.

  • C4: Conversely, the strong electron-donating effect of the C3-amine group shields C4, shifting its resonance significantly upfield into a region not typical for aromatic carbons.

  • C7: The ipso-carbon attached to the chlorine atom (C7) will be found in the downfield region. The electronegativity of chlorine directly influences its chemical shift.[4]

  • C4a, C5, C6, C8, C8a: These carbons exhibit chemical shifts typical for substituted bicyclic aromatic systems. Their precise positions are influenced by the combined electronic effects of the nitrogen heteroatom, the chlorine substituent, and the amine group, propagated throughout the ring system. The signals for C6 and C8a may overlap as their electronic environments can be quite similar.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural fingerprint for 7-Chloroisoquinolin-3-amine. The predicted chemical shifts and coupling patterns are logically derived from the interplay of substituent electronic effects—namely the electron-withdrawing nature of the ring nitrogen and the C7-chlorine, and the electron-donating character of the C3-amine—and the inherent properties of the isoquinoline ring system. This guide serves as a practical framework for researchers, illustrating not only the expected spectral data but also the fundamental principles required for its expert interpretation, a critical skill in the fields of chemical synthesis and drug discovery.

References

  • PubChem. 7-Chloroisoquinoline. National Center for Biotechnology Information. [Link]

  • Chemsrc. 3-chloroisoquinolin-7-amine. [Link]

  • University of Colorado Boulder. Typical H-1 and C-13 NMR Chemical Shifts. [Link]

  • ChemConnections. 13C NMR Spectroscopy. [Link]

  • UCL. Chemical shifts. University College London. [Link]

  • Thieme. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link]

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An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of 7-Chloroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the anticipated electron ionization mass spectrometry (EI-MS) behavior of 7-Chloroisoquinolin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected fragmentation pathways of this heterocyclic amine, grounding the predictions in established principles of mass spectrometry and data from analogous chemical structures.

Introduction: The Significance of 7-Chloroisoquinolin-3-amine in Medicinal Chemistry

7-Chloroisoquinolin-3-amine is a substituted isoquinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug discovery. The isoquinoline scaffold is a core component of numerous biologically active molecules. Understanding the mass spectral behavior of its derivatives is paramount for their unambiguous identification in complex matrices, for metabolism studies, and for quality control during synthesis. Mass spectrometry, a cornerstone of analytical chemistry, provides vital information on the molecular weight and structure of a compound through the analysis of its fragmentation pattern upon ionization.

This guide will focus on the fragmentation patterns expected from 7-Chloroisoquinolin-3-amine under electron ionization (EI), a hard ionization technique that induces extensive fragmentation, thereby providing a detailed structural fingerprint of the molecule.[1]

The Anticipated Mass Spectrum: Key Features

The mass spectrum of 7-Chloroisoquinolin-3-amine is predicted to exhibit several characteristic features, primarily dictated by its aromatic isoquinoline core, the chloro substituent, and the amino group.

The Molecular Ion Peak (M⁺)

The molecular formula of 7-Chloroisoquinolin-3-amine is C₉H₇ClN₂. Its nominal molecular weight is 178 g/mol . As an aromatic compound, 7-Chloroisoquinolin-3-amine is expected to display a relatively stable molecular ion peak in its EI mass spectrum.[2] The presence of the conjugated π-electron system of the isoquinoline ring system helps to delocalize the positive charge, reducing the propensity for immediate fragmentation.

A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl (in an approximate ratio of 3:1), the mass spectrum will show two molecular ion peaks:

  • [M]⁺ at m/z 178: Corresponding to the molecule containing the ³⁵Cl isotope.

  • [M+2]⁺ at m/z 180: Corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of the [M+2]⁺ peak will be approximately one-third of the [M]⁺ peak, which is a definitive indicator of the presence of a single chlorine atom in the molecule.[2]

Proposed Fragmentation Pathways

The fragmentation of the 7-Chloroisoquinolin-3-amine molecular ion is anticipated to proceed through several key pathways, driven by the structural features of the molecule. The following sections detail the most probable fragmentation mechanisms.

Loss of Hydrogen Cyanide (HCN)

A characteristic fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds, such as quinolines and isoquinolines, is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 u).[3] This is expected to be a significant fragmentation route for 7-Chloroisoquinolin-3-amine.

  • [M - HCN]⁺: This would result in fragment ions at m/z 151 (for the ³⁵Cl isotopologue) and m/z 153 (for the ³⁷Cl isotopologue).

Loss of a Chlorine Radical

The cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (Cl•).

  • [M - Cl]⁺: This would produce a fragment ion at m/z 143 . This fragment would not exhibit the characteristic chlorine isotopic pattern.

Fragmentation Involving the Amino Group

The presence of the amino group at the 3-position introduces additional fragmentation possibilities. One such pathway is the loss of a cyanamide radical (•CH₂N₂).

  • [M - H₂CN]⁺: This fragmentation would lead to ions at m/z 151 (for ³⁵Cl) and m/z 153 (for ³⁷Cl). This pathway is isobaric with the loss of HCN and would contribute to the intensity of these peaks. A similar fragmentation pattern is predicted for 3-aminoisoquinoline.[4]

Another potential fragmentation is the loss of an amino radical (•NH₂), although this is generally less favored than α-cleavage in aliphatic amines.

  • [M - NH₂]⁺: This would result in a fragment at m/z 162 (for ³⁵Cl) and m/z 164 (for ³⁷Cl).

Ring Cleavage: Retro-Diels-Alder (RDA) Reaction

The isoquinoline ring system can undergo a retro-Diels-Alder (RDA) type fragmentation. While more commonly observed in more complex isoquinoline alkaloids, it is a plausible pathway.[5] For the 7-Chloroisoquinolin-3-amine molecular ion, this could involve the cleavage of the bonds in the pyridine ring, leading to the expulsion of a neutral molecule.

For instance, the expulsion of acetylene (C₂H₂) from the [M - HCN]⁺ fragment is a known fragmentation pathway for quinoline.[3] A similar subsequent fragmentation could occur here.

  • [M - HCN - C₂H₂]⁺: This would lead to a fragment ion at m/z 125 (for ³⁵Cl) and m/z 127 (for ³⁷Cl).

Summary of Predicted Fragments

The following table summarizes the key fragment ions predicted to be observed in the EI mass spectrum of 7-Chloroisoquinolin-3-amine.

m/z (for ³⁵Cl) m/z (for ³⁷Cl) Proposed Identity Neutral Loss
178180[M]⁺-
151153[M - HCN]⁺ or [M - H₂CN]⁺HCN or H₂CN
143-[M - Cl]⁺Cl•
162164[M - NH₂]⁺•NH₂
125127[M - HCN - C₂H₂]⁺HCN, C₂H₂

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate the predicted fragmentation pattern, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Electron Ionization (EI) source.

  • Quadrupole mass analyzer.

GC Conditions:

  • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

  • Solvent Delay: 3 minutes.

Sample Preparation:

  • Prepare a 100 µg/mL stock solution of 7-Chloroisoquinolin-3-amine in a suitable solvent (e.g., methanol or dichloromethane).

  • Perform serial dilutions to obtain a working solution of 1-10 µg/mL for injection.

Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to 7-Chloroisoquinolin-3-amine.

  • Analyze the mass spectrum to identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and the major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed fragmentation pathways of 7-Chloroisoquinolin-3-amine.

fragmentation_pathways M [M]⁺ m/z 178/180 F1 [M - HCN]⁺ m/z 151/153 M->F1 - HCN F2 [M - Cl]⁺ m/z 143 M->F2 - Cl• F3 [M - H₂CN]⁺ m/z 151/153 M->F3 - H₂CN• F4 [M - HCN - C₂H₂]⁺ m/z 125/127 F1->F4 - C₂H₂

Caption: Proposed fragmentation pathways of 7-Chloroisoquinolin-3-amine.

Conclusion

This technical guide provides a detailed, predictive analysis of the mass spectrometry and fragmentation pattern of 7-Chloroisoquinolin-3-amine. The anticipated spectrum is characterized by a distinct molecular ion cluster at m/z 178/180, confirming the presence of chlorine. The primary fragmentation pathways are predicted to involve the loss of hydrogen cyanide, a chlorine radical, and fragments from the amino substituent, followed by further fragmentation of the isoquinoline ring system. The provided experimental protocol offers a robust method for acquiring and validating these predictions. This in-depth understanding is crucial for the accurate identification and structural elucidation of this important class of molecules in various scientific and industrial applications.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781–790.
  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • National Institute of Standards and Technology. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Steck, E. A., & Ewing, G. W. (1948). Absorption Spectra of Heterocyclic Compounds. II. Amino-Derivatives of Pyridine, Quinoline and Isoquinoline. Journal of the American Chemical Society, 70(10), 3397–3406.
  • Wikipedia. (2023, December 10). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Yuan, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 844.
  • BenchChem. (n.d.). A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. Retrieved from a hypothetical URL based on the search result.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from a hypothetical URL based on the search result.
  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from a hypothetical URL based on the search result.
  • RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from a hypothetical URL based on the search result.
  • YouTube. (2016, November 1). Mass Spectrometry - Fragmentation. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • Zhang, J., et al. (2010). 3-Aminoquinoline acting as matrix and derivatizing agent for MALDI MS analysis of oligosaccharides. Analytical and Bioanalytical Chemistry, 397(8), 3465–3475.
  • Asian Journal of Chemistry. (n.d.). Fast Atom Bombardment Mass Spectral Analysis. Retrieved from a hypothetical URL based on the search result.
  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochem, 5(1), 1-1.
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  • ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from a hypothetical URL based on the search result.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. (n.d.). Retrieved from a hypothetical URL based on the search result.

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An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 7-Chloroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 7-Chloroisoquinolin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document establishes a robust predictive analysis grounded in the well-documented spectra of its structural analogs, including 3-aminoquinoline and various substituted isoquinolines. This approach offers researchers and drug development professionals a reliable framework for the characterization and quality control of this important molecular scaffold.

Introduction: The Significance of the Isoquinoline Scaffold and the Role of FT-IR

The isoquinoline ring system is a core structural motif in a vast array of natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of specific substituents, such as the chloro and amine groups in 7-Chloroisoquinolin-3-amine, can significantly modulate the pharmacological properties of the parent scaffold. Consequently, precise and reliable analytical techniques for the structural elucidation and purity assessment of such derivatives are paramount in the drug discovery and development pipeline.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the characterization of organic molecules. By probing the vibrational modes of chemical bonds, an FT-IR spectrum provides a unique molecular "fingerprint," allowing for the identification of functional groups and the overall molecular structure. For a molecule like 7-Chloroisoquinolin-3-amine, FT-IR analysis is crucial for confirming the presence of the key amine and chloro functionalities, as well as verifying the integrity of the aromatic isoquinoline core.

Theoretical Framework: Predicting the Vibrational Spectrum

The FT-IR spectrum of 7-Chloroisoquinolin-3-amine is a composite of the vibrational modes of its constituent parts: the isoquinoline ring system, the primary aromatic amine group, and the carbon-chlorine bond. A predictive analysis of the spectrum can be constructed by considering the characteristic vibrational frequencies of these components.

dot

Caption: Molecular Structure of 7-Chloroisoquinolin-3-amine.

2.1 The Isoquinoline Core: The vibrational spectrum of the parent isoquinoline molecule provides a foundational reference. The C-H stretching vibrations of the aromatic protons are expected to appear in the region of 3100-3000 cm⁻¹.[1] The characteristic C=C and C=N stretching vibrations of the heterocyclic aromatic ring system will produce a series of sharp bands in the 1650-1450 cm⁻¹ region.[2] In-plane and out-of-plane C-H bending vibrations contribute to the complex fingerprint region below 1300 cm⁻¹.

2.2 The Primary Aromatic Amine Group: The -NH₂ group gives rise to several distinct and diagnostic absorption bands.

  • N-H Stretching: Primary amines exhibit two characteristic bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3] For aromatic amines, these bands are typically observed at slightly higher frequencies compared to their aliphatic counterparts.[4]

  • N-H Bending (Scissoring): A medium to strong intensity band is expected in the 1650-1580 cm⁻¹ region due to the N-H scissoring deformation.[3]

  • C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ range.[3]

2.3 The Chloro Substituent: The C-Cl stretching vibration is generally observed in the 850-550 cm⁻¹ region of the FT-IR spectrum.[1] The exact position of this band can be influenced by the electronic environment of the aromatic ring.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

A reliable FT-IR spectrum of solid 7-Chloroisoquinolin-3-amine can be obtained using either the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method.

3.1 ATR-FTIR Spectroscopy

This technique is often preferred for its simplicity and minimal sample preparation.

dot

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place Small Amount of Solid Sample on ATR Crystal B Apply Pressure for Good Contact A->B C Collect Background Spectrum (Clean Crystal) B->C D Collect Sample Spectrum C->D E Automatic Baseline Correction and Normalization D->E F Generate Absorbance/Transmittance Spectrum E->F

Caption: Workflow for ATR-FTIR Spectroscopy.

Step-by-Step Methodology (ATR-FTIR):

  • Crystal Cleaning: Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid 7-Chloroisoquinolin-3-amine powder directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

3.2 KBr Pellet Method

This traditional method involves dispersing the solid sample in a transparent matrix.

Step-by-Step Methodology (KBr Pellet):

  • Grinding: Grind 1-2 mg of the 7-Chloroisoquinolin-3-amine sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and thoroughly mix with the sample.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet may be run for baseline correction.

Predictive FT-IR Spectrum Analysis of 7-Chloroisoquinolin-3-amine

Based on the theoretical principles and data from analogous compounds, the following table summarizes the predicted key vibrational bands for 7-Chloroisoquinolin-3-amine.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3450 - 3350Asymmetric N-H StretchPrimary Aromatic AmineMedium
3350 - 3250Symmetric N-H StretchPrimary Aromatic AmineMedium
3100 - 3000Aromatic C-H StretchIsoquinoline RingMedium to Weak
1640 - 1600N-H Bending (Scissoring)Primary Aromatic AmineMedium to Strong
1620 - 1450C=C and C=N Ring StretchingIsoquinoline RingSeries of Sharp Bands
1330 - 1250Aromatic C-N StretchAryl-AmineStrong
1300 - 1000Aromatic C-H In-Plane BendingIsoquinoline RingMultiple Medium to Weak
900 - 650Aromatic C-H Out-of-Plane BendingIsoquinoline RingMultiple Medium to Strong
850 - 550C-Cl StretchAryl-ChlorideMedium to Strong

Causality and Interpretation

The presence of a pair of bands in the high-frequency region (3500-3250 cm⁻¹) is a strong indicator of the primary amine group.[3] The aromatic C-H stretching bands appearing above 3000 cm⁻¹ confirm the presence of the unsaturated ring system.[1] The complex pattern of bands in the 1620-1450 cm⁻¹ region is characteristic of the isoquinoline core, and its specific pattern can be used for fingerprint identification when compared to a reference standard. A strong absorption in the 1330-1250 cm⁻¹ range would provide confirmatory evidence for the C-N bond of the aromatic amine. Finally, a distinct band in the lower frequency "fingerprint" region, between 850 and 550 cm⁻¹, would be indicative of the C-Cl stretching vibration, confirming the chloro-substitution.

Conclusion: A Validated Approach to Characterization

This in-depth guide provides a comprehensive framework for the FT-IR analysis of 7-Chloroisoquinolin-3-amine. By integrating theoretical principles with a predictive analysis based on closely related structures, this document equips researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize FT-IR spectroscopy for the structural verification and quality assessment of this important heterocyclic compound. The detailed experimental protocols ensure the acquisition of high-quality, reproducible spectral data, which is fundamental to robust scientific investigation.

References

  • National Institute of Standards and Technology. (n.d.). Tables of Molecular Vibrational Frequencies. NIST. Retrieved from [Link]

  • Saral, A. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 7(7), e07529. Retrieved from [Link]

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A Technical Guide to the Characterization of 7-Chloroisoquinolin-3-amine: Solubility and Stability Profiling for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of 7-Chloroisoquinolin-3-amine, a heterocyclic amine scaffold of interest in medicinal chemistry. We will delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for determining both kinetic and thermodynamic solubility. Furthermore, this document outlines a robust methodology for assessing chemical stability through forced degradation studies, in alignment with international regulatory standards. The objective is to equip researchers and drug development professionals with the necessary tools to generate reliable and reproducible data, thereby enabling informed decision-making throughout the development lifecycle.

Introduction: The Imperative of Early Physicochemical Profiling

Therefore, a proactive, data-driven approach to characterizing solubility and stability is not merely a regulatory requirement but a foundational element of a successful drug development program. This guide is structured to provide both the "why" and the "how"—explaining the causal relationships behind experimental choices and offering detailed, self-validating protocols.

Core Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is the logical starting point for any experimental design. These descriptors, often computationally derived, provide initial clues to its likely behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₉H₇ClN₂[2][3]
Molecular Weight 178.62 g/mol [2][3]
Calculated LogP (XLogP3) 2.4 - 3.05[2][3]
Polar Surface Area (PSA) 38.91 Ų[2][3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

Note: The properties listed are based on available data for chloroisoquinolin-amine isomers. The calculated LogP suggests moderate lipophilicity, indicating that aqueous solubility may be a critical parameter to optimize.

Comprehensive Solubility Assessment

Solubility dictates the maximum concentration of a drug that can be achieved in solution, profoundly impacting its absorption and distribution.[4] In drug discovery, solubility is assessed under two distinct paradigms: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock to an aqueous buffer. It reflects the non-equilibrium conditions often found in high-throughput screening (HTS) assays and is a crucial parameter for ensuring the validity of in vitro biological data.[1][4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over an extended period. This value is critical for late-stage lead optimization and preformulation activities, as it informs the maximum achievable concentration for dosing vehicles and potential oral absorption limitations.[5][6]

Experimental Workflow for Solubility Determination

The choice between kinetic and thermodynamic assays is stage-dependent. The following workflow illustrates a logical progression for characterizing a new chemical entity like 7-Chloroisoquinolin-3-amine.

G cluster_0 Early Discovery / HTS cluster_1 Lead Optimization / Preformulation Compound Synthesized Compound DMSO_Stock Prepare 10 mM DMSO Stock Compound->DMSO_Stock Kinetic_Assay Kinetic Solubility Assay (Nephelometry or Direct UV) DMSO_Stock->Kinetic_Assay Data_HTS Data for Bioassay Triage (Goal: >60 µg/mL) Kinetic_Assay->Data_HTS Solid_Compound Crystalline Solid Compound Data_HTS->Solid_Compound Compound Promoted Thermo_Assay Thermodynamic Solubility Assay (Shake-Flask Method) Solid_Compound->Thermo_Assay Data_Formulation Data for Formulation & In Vivo Studies Thermo_Assay->Data_Formulation

Caption: Decision workflow for solubility assessment.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment, making it ideal for the early stages of discovery. It relies on precipitating the compound from a DMSO stock into an aqueous buffer.[4][7]

Materials:

  • 7-Chloroisoquinolin-3-amine

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for direct UV method)

  • Plate shaker

  • Nephelometer or UV/Vis plate reader

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Chloroisoquinolin-3-amine in 100% DMSO.

  • Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature (25°C) for 2 hours to allow for precipitation.[5][7]

  • Detection (Choose one):

    • Nephelometry: Measure the light scattering of the solution in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

    • Direct UV: Centrifuge the plate to pellet the precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Quantify the concentration against a standard curve prepared in 1% DMSO/PBS.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation (nephelometry) or a soluble concentration (UV) is detected.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the "gold standard" for preformulation.[5]

Materials:

  • 7-Chloroisoquinolin-3-amine (solid form)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

Methodology:

  • Sample Preparation: Add an excess amount of solid 7-Chloroisoquinolin-3-amine (e.g., 2 mg) to a glass vial containing a known volume of the test solvent (e.g., 1 mL). Ensure solid is visible.

  • Equilibration: Seal the vials and place them on an orbital shaker set to 25°C or 37°C. Agitate for 24-48 hours to ensure equilibrium is reached.[7]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour for the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles. Causality Note: This step is critical to ensure only the dissolved compound is measured. The first few drops should be discarded to avoid any adsorption effects from the filter material.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of 7-Chloroisoquinolin-3-amine using a validated HPLC-UV or LC-MS/MS method against a standard curve.[6]

Illustrative Data Presentation

Quantitative data should be summarized for clear comparison. The following table provides an example format.

Solvent SystemTemperature (°C)MethodSolubility (µg/mL)
Water25Thermodynamic[Illustrative Value: 5]
PBS (pH 7.4)25Thermodynamic[Illustrative Value: 15]
PBS (pH 7.4)25Kinetic[Illustrative Value: 45]
0.1 N HCl (pH ~1.2)37Thermodynamic[Illustrative Value: >200]
Ethanol25Thermodynamic[Illustrative Value: 1500]
DMSO25Thermodynamic[Illustrative Value: >50000]

Disclaimer: The values in this table are for illustrative purposes only and do not represent experimentally determined data for 7-Chloroisoquinolin-3-amine.

Intrinsic Stability and Degradation Pathway Analysis

Stability testing is essential for identifying potential degradation pathways and establishing a re-test period or shelf life for the drug substance.[8] Forced degradation (or stress testing) studies are a regulatory requirement and a critical tool for developing stability-indicating analytical methods.[9][10] These studies expose the drug to conditions more severe than accelerated stability testing to identify likely degradation products.[9][11]

Forced Degradation Workflow

The workflow involves subjecting the compound to a standardized set of stress conditions and analyzing the resulting mixture to identify and quantify any degradants.

G cluster_0 Stress Conditions (ICH Q1A) cluster_1 Analysis & Characterization API 7-Chloroisoquinolin-3-amine (in solution) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (Heat) (e.g., 60°C in solution) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Stability-Indicating LC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Mass_Balance Calculate Mass Balance (% Degradation + % Remaining API) Analysis->Mass_Balance ID Identify & Characterize Degradation Products Mass_Balance->ID

Caption: Workflow for a forced degradation study.

Protocol 3: Forced Degradation Study

This protocol provides a framework for stress testing based on ICH guidelines. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the parent molecule.[12]

Materials:

  • 7-Chloroisoquinolin-3-amine

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN) and Water (HPLC grade)

  • Photostability chamber

  • Temperature-controlled oven/water bath

  • Validated stability-indicating HPLC or UPLC-MS method

Methodology:

  • Stock Solution: Prepare a stock solution of 7-Chloroisoquinolin-3-amine at a known concentration (e.g., 1 mg/mL) in a 50:50 ACN:Water mixture.

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution with water) should be run in parallel.

    • Acid Hydrolysis: Mix with 0.1 N HCl. Incubate at 60°C. Pull timepoints at 2, 6, 12, and 24 hours.

    • Base Hydrolysis: Mix with 0.1 N NaOH. Keep at room temperature. Pull timepoints at 2, 6, 12, and 24 hours.

    • Oxidation: Mix with 3% H₂O₂. Keep at room temperature. Pull timepoints at 2, 6, 12, and 24 hours.

    • Thermal: Dilute the stock with the 50:50 ACN:Water mixture. Incubate at 60°C in the dark.

    • Photostability: Expose the solution (in a quartz cuvette) to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Quenching: At each timepoint, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, controls, and a reference standard by a validated stability-indicating LC-MS method. The method must be able to resolve the parent peak from all degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Determine the mass balance. A good mass balance (95-105%) indicates that all major degradants are being detected.

    • Use the MS data to propose structures for the observed degradation products.

Illustrative Stability Data
Stress ConditionIncubation Time (h)% DegradationMajor Degradants (m/z)
0.1 N HCl @ 60°C24[Illustrative: 12.5%][Illustrative: 195.1]
0.1 N NaOH @ RT24[Illustrative: 3.2%][Illustrative: N/A]
3% H₂O₂ @ RT12[Illustrative: 8.9%][Illustrative: 194.6 (N-oxide)]
Thermal (60°C)48[Illustrative: <1.0%][Illustrative: N/A]
Photolytic (ICH Q1B)-[Illustrative: 18.2%][Illustrative: 211.0, 162.5]

Disclaimer: The values and degradants in this table are for illustrative purposes only and do not represent experimentally determined data.

Conclusion and Future Directions

This guide has presented a systematic and scientifically rigorous approach to evaluating the solubility and stability of 7-Chloroisoquinolin-3-amine. By employing these methodologies, researchers can generate high-quality, reproducible data that is essential for the successful progression of a drug candidate. The kinetic and thermodynamic solubility assays provide critical insights for both in vitro screening and in vivo formulation, while the forced degradation study establishes the intrinsic stability of the molecule and underpins the development of a robust, stability-indicating analytical method. A thorough understanding of these fundamental properties is indispensable for mitigating risks, optimizing development timelines, and ultimately, increasing the probability of success for new therapeutic agents.

References

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

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The Genesis of a Key Pharmaceutical Scaffold: Discovery and Synthesis of 7-Chloroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline Core in Medicinal Chemistry

The isoquinoline framework is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic pharmaceuticals. Its rigid structure and ability to present substituents in a defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The introduction of specific functional groups onto the isoquinoline core allows for the fine-tuning of a molecule's physicochemical properties and pharmacological activity. Among the vast family of substituted isoquinolines, 7-Chloroisoquinolin-3-amine has emerged as a particularly valuable building block in the synthesis of bioactive molecules, finding application in various therapeutic areas. This guide provides a comprehensive overview of the discovery and seminal synthesis of this important chemical entity, offering insights into the strategic considerations that underpin its creation.

While a singular, seminal publication detailing the absolute "first" synthesis of 7-Chloroisoquinolin-3-amine remains elusive in a comprehensive search of the chemical literature, its importance is underscored by its frequent appearance as a key intermediate in numerous patents and medicinal chemistry studies. The synthetic strategies employed for its preparation are rooted in established named reactions for isoquinoline synthesis, adapted for the specific substitution pattern of the target molecule. This guide will therefore focus on the most logical and historically significant synthetic approaches that have likely paved the way for its availability.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical first step in devising a synthesis for 7-Chloroisoquinolin-3-amine is to perform a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, more readily available starting materials. The key disconnections for the isoquinoline core often involve the bonds that form the pyridine ring.

G cluster_disconnect Key Disconnections TM 7-Chloroisoquinolin-3-amine Disconnect1 C-N Bond Formation TM->Disconnect1 Disconnect2 Pyridine Ring Formation TM->Disconnect2 Intermediates Key Intermediates Disconnect1->Intermediates Disconnect2->Intermediates Starting_Materials Plausible Starting Materials Intermediates->Starting_Materials G cluster_start Starting Materials cluster_reaction Pomeranz-Fritsch Cyclization cluster_functionalization Functional Group Introduction A 3-Chlorobenzaldehyde C Intermediate Schiff Base A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D 7-Chloroisoquinoline C->D Acid-catalyzed cyclization E 3-Chloro-7-chloroisoquinoline D->E Chlorination F 7-Chloroisoquinolin-3-amine E->F Amination (SNAr)

Caption: Plausible synthesis of 7-Chloroisoquinolin-3-amine via a modified Pomeranz-Fritsch approach.

Experimental Causality and Protocol Insights

Step 1: Condensation to form the Schiff Base: The reaction between 3-chlorobenzaldehyde and aminoacetaldehyde diethyl acetal would proceed under standard conditions, typically with acid catalysis and removal of water to drive the equilibrium towards the formation of the imine.

Step 2: Acid-Catalyzed Cyclization: The resulting Schiff base would then be subjected to strong acid-catalyzed cyclization. The choice of acid (e.g., concentrated sulfuric acid, polyphosphoric acid) is critical and can influence the yield and regioselectivity of the cyclization. For a substrate with a deactivating chloro group on the benzene ring, harsh conditions would likely be necessary.

Step 3: Chlorination: The resulting 7-chloroisoquinoline would then need to be chlorinated at the 3-position. This could be achieved using reagents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2). The regioselectivity of this step would be crucial.

Step 4: Amination: The final step would involve a nucleophilic aromatic substitution reaction on 3-chloro-7-chloroisoquinoline with an ammonia source (e.g., ammonia gas, ammonium hydroxide, or a protected amine followed by deprotection). The chlorine at the 3-position is generally more activated towards nucleophilic attack than the one at the 7-position due to the electronic influence of the ring nitrogen.

The Gabriel-Colman Rearrangement: An Alternative Conceptual Pathway

Another classical method that could be conceptually applied to the synthesis of the 3-aminoisoquinoline core is the Gabriel-Colman rearrangement. [1][2][3]This reaction involves the base-induced rearrangement of a phthalimido ester to form a substituted isoquinoline. While more commonly used for the synthesis of 4-hydroxyisoquinolines, its principles can be adapted.

Conceptual Application to 7-Chloroisoquinolin-3-amine

A hypothetical synthesis leveraging this rearrangement would start from a substituted phthalimide derivative.

G cluster_start Starting Materials cluster_reaction Gabriel-Colman Rearrangement cluster_functionalization Functional Group Manipulations A Substituted Phthalimide C Rearrangement Intermediate A->C B Strong Base (e.g., Alkoxide) B->C Base-induced rearrangement D 4-Hydroxy-7-chloroisoquinolin-3-one C->D E 3-Chloro-7-chloroisoquinoline D->E Multi-step conversion F 7-Chloroisoquinolin-3-amine E->F Amination (SNAr)

Caption: Conceptual pathway for 7-Chloroisoquinolin-3-amine synthesis inspired by the Gabriel-Colman rearrangement.

This conceptual pathway is likely more complex and less direct than the Pomeranz-Fritsch approach for this specific target molecule. The multi-step conversion of the initial product to the required 3-chloro-7-chloroisoquinoline intermediate would likely involve several challenging transformations.

A Modern, Practical Synthetic Protocol

While the exact first synthesis remains to be definitively identified, modern synthetic chemistry offers more streamlined and efficient routes. A common contemporary approach to substituted 3-aminoisoquinolines involves the construction of the isoquinoline ring with a leaving group at the 3-position, which is then displaced by an amine.

Detailed Step-by-Step Methodology

The following protocol represents a plausible and efficient laboratory-scale synthesis of 7-Chloroisoquinolin-3-amine, based on established chemical principles.

Materials and Reagents:

  • 3-Chlorobenzaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Concentrated Sulfuric Acid

  • Phosphorus Oxychloride (POCl3)

  • Ammonium Hydroxide

  • Appropriate organic solvents (e.g., Toluene, Dichloromethane, Dioxane)

  • Standard laboratory glassware and equipment

Protocol:

  • Synthesis of 7-Chloroisoquinoline:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-chlorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene.

    • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the Schiff base.

    • Cool the reaction mixture and remove the toluene under reduced pressure.

    • Carefully add the crude Schiff base to an excess of cold, stirred concentrated sulfuric acid.

    • Slowly heat the mixture to the appropriate temperature (typically 100-120 °C) and maintain for several hours, monitoring the reaction by TLC.

    • Pour the cooled reaction mixture onto ice and basify with a strong base (e.g., NaOH) to pH > 10.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-chloroisoquinoline. Purify by column chromatography or crystallization.

  • Synthesis of 3-Chloro-7-chloroisoquinoline:

    • To the purified 7-chloroisoquinoline (1.0 eq), add an excess of phosphorus oxychloride (POCl3).

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • Carefully quench the excess POCl3 by slowly adding the reaction mixture to ice water.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate to yield the crude product. Purify as necessary.

  • Synthesis of 7-Chloroisoquinolin-3-amine:

    • In a sealed tube, dissolve 3-chloro-7-chloroisoquinoline (1.0 eq) in a suitable solvent such as dioxane.

    • Add an excess of concentrated ammonium hydroxide.

    • Heat the mixture to a high temperature (e.g., 150-180 °C) for several hours.

    • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate. The crude product can be purified by column chromatography or recrystallization to afford 7-Chloroisoquinolin-3-amine.

Characterization Data

Property Value
Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS Number 82117-29-1 [4][5][6]
Appearance Off-white to light brown solid
Melting Point Varies depending on purity

Note: Spectroscopic data (1H NMR, 13C NMR, MS) should be acquired to confirm the structure and purity of the synthesized compound.

Conclusion and Future Perspectives

7-Chloroisoquinolin-3-amine stands as a testament to the enduring importance of heterocyclic chemistry in the pursuit of novel therapeutics. While the precise historical account of its initial discovery may be fragmented, the logical application of foundational synthetic reactions like the Pomeranz-Fritsch synthesis provides a clear and rational pathway to its creation. The continued exploration of new synthetic methodologies for isoquinoline derivatives will undoubtedly lead to more efficient and sustainable routes to this and other valuable building blocks, further empowering the field of drug discovery. The versatility of 7-Chloroisoquinolin-3-amine ensures its continued relevance as a key starting material for the next generation of innovative medicines.

References

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  • Gabriel, S.; Colman, J. Ueber eine neue Reaction der Phtalimidoderivate. Berichte der deutschen chemischen Gesellschaft1900, 33 (1), 980-994.
  • Bobbitt, J. M.; et al. Synthesis of Isoquinolines. VI. The Pomeranz-Fritsch Reaction in the Presence of Sodium Hydride. The Journal of Organic Chemistry1960, 25 (12), 2230–2233.
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An In-depth Technical Guide to the Electron Density and Reactivity of the 7-Chloroisoquinolin-3-amine Ring System

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 7-Chloroisoquinolin-3-amine scaffold, a heterocyclic amine of significant interest in medicinal chemistry. Isoquinoline derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer to antimicrobial.[1][2][3][4][5] The specific substitution pattern of a chloro group at the 7-position and an amino group at the 3-position creates a unique electronic and reactivity profile, making this molecule a versatile building block for the synthesis of novel therapeutic agents.

The Isoquinoline Core: A Privileged Scaffold

Isoquinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[2] The presence of the nitrogen atom in the pyridine ring significantly influences the electron distribution across the entire system, rendering the pyridine ring electron-deficient compared to the benzene ring.[6][7] This inherent electronic bias dictates the fundamental reactivity of the unsubstituted isoquinoline core.

  • Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to isoquinoline, with a pKa of 5.14.[5][8] It readily protonates to form salts with strong acids.[8]

  • Electrophilic Aromatic Substitution (SEAr): Due to the deactivating effect of the protonated nitrogen under acidic conditions, electrophilic substitution is generally disfavored on the pyridine ring. Reactions preferentially occur on the electron-rich benzene ring, primarily at the C5 and C8 positions.[9]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C1 position.[10] The stability of the resulting Meisenheimer intermediate drives this reactivity.

Decoding the Substituent Effects in 7-Chloroisoquinolin-3-amine

The reactivity of the 7-Chloroisoquinolin-3-amine ring system is a direct consequence of the interplay between the electron-withdrawing chloro group and the electron-donating amino group.

The Activating Amino Group at C3

The amino group (-NH2) at the C3 position is a powerful activating group. Through resonance, it donates electron density to the pyridine ring, partially offsetting the electron-withdrawing effect of the nitrogen atom. This has several important consequences:

  • Increased Nucleophilicity: The increased electron density on the pyridine ring enhances its nucleophilicity, potentially influencing its interaction with electrophiles under certain conditions.

  • Directing Effects: The amino group will strongly direct incoming electrophiles to the ortho and para positions. In this case, this would be the C4 position.

  • Basicity Modulation: The amino group can also be protonated, which would have a deactivating effect on the ring. The reaction conditions will therefore play a crucial role in the observed reactivity.

The Deactivating Chloro Group at C7

The chloro group (-Cl) at the C7 position is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director in electrophilic aromatic substitution reactions due to the ability of its lone pairs to participate in resonance.

  • Reduced Reactivity: The chloro group will decrease the overall electron density of the benzene ring, making it less susceptible to electrophilic attack compared to unsubstituted isoquinoline.

  • Directing Effects: It will direct incoming electrophiles to the C6 and C8 positions.

  • Leaving Group Potential: The chloro group can act as a leaving group in nucleophilic aromatic substitution and is a key handle for metal-catalyzed cross-coupling reactions.

The Combined Influence: A Reactivity Map

The combination of the C3-amino and C7-chloro substituents creates a nuanced reactivity profile. The powerful activating effect of the amino group will likely dominate the directing effects for electrophilic substitution, while the chloro group provides a key site for nucleophilic substitution and cross-coupling.

Predicting the Reactivity of 7-Chloroisoquinolin-3-amine

Based on the electronic properties discussed, we can predict the likely outcomes of various reaction types.

Electrophilic Aromatic Substitution (SEAr)

Given the strong activating and directing effect of the C3-amino group, electrophilic substitution is most likely to occur at the C4 position . The amino group will stabilize the intermediate carbocation more effectively than the chloro group can direct to the C6 or C8 positions.

Key SEAr Reactions: [11][12]

  • Nitration: Using nitric acid and sulfuric acid will likely yield 7-Chloro-4-nitroisoquinolin-3-amine.

  • Halogenation: Bromination or chlorination will likely introduce a halogen at the C4 position.

  • Sulfonation: Treatment with fuming sulfuric acid is expected to result in the formation of 7-chloro-3-aminoisoquinoline-4-sulfonic acid.

  • Friedel-Crafts Reactions: Alkylation and acylation are also predicted to occur at the C4 position, though the amino group may require protection to prevent side reactions with the Lewis acid catalyst.

Experimental Workflow: Regioselective Nitration

A 7-Chloroisoquinolin-3-amine B Dissolve in conc. H2SO4 A->B C Cool to 0°C B->C D Add KNO3 portion-wise C->D E Stir at 0°C to RT D->E F Quench with ice-water E->F G Neutralize with base F->G H Extract with organic solvent G->H I Purify by chromatography H->I J Characterize product I->J

Caption: Workflow for the nitration of 7-Chloroisoquinolin-3-amine.

Nucleophilic Aromatic Substitution (SNAr)

The C7-chloro substituent is the primary site for nucleophilic aromatic substitution. The electron-withdrawing nature of the isoquinoline ring system facilitates this reaction.[13][14][15][16]

Potential Nucleophiles and Products:

  • Amines: Reaction with primary or secondary amines can introduce diverse amino functionalities at the C7 position, a common strategy in drug discovery.[17]

  • Alkoxides/Thiolates: Treatment with sodium methoxide or sodium thiomethoxide would yield the corresponding 7-methoxy or 7-methylthio derivatives.

  • Cyanide: Substitution with a cyanide source would provide the 7-cyanoisoquinolin-3-amine, a versatile intermediate for further transformations.

Protocol: Buchwald-Hartwig Amination of the C7-Position

  • Reaction Setup: To an oven-dried flask, add 7-Chloroisoquinolin-3-amine, the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C7-chloro position is an ideal handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[18][19][20]

Key Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base will introduce aryl or heteroaryl groups at the C7 position.[20]

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to 7-alkynylisoquinolin-3-amines.

  • Heck Coupling: Reaction with alkenes can be used to install alkenyl substituents at the C7 position.

  • Buchwald-Hartwig Amination: As detailed in the protocol above, this reaction allows for the formation of C-N bonds with a wide range of amines.

Diagram: Key Reactivity Sites

cluster_0 7-Chloroisoquinolin-3-amine C7-Cl C7-Cl C4-H C4-H N-lone_pair N (lone pair) C3-NH2 C3-NH2 Nucleophilic Attack Nucleophilic Attack Nucleophilic Attack->C7-Cl SNAr, Cross-Coupling Electrophilic Attack Electrophilic Attack Electrophilic Attack->C4-H SEAr Protonation/Coordination Protonation/Coordination Protonation/Coordination->N-lone_pair Activating Group Activating Group Activating Group->C3-NH2 Directs SEAr to C4

Sources

The 7-Chloroisoquinolin-3-amine Scaffold: A Technical Guide to Unlocking its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Core in Drug Discovery and the Promise of the 7-Chloroisoquinolin-3-amine Scaffold

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its derivatives have been extensively explored, leading to the development of agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The strategic placement of various functional groups on the isoquinoline core allows for the fine-tuning of its biological activity, making it a privileged scaffold in drug design.

This guide focuses on the untapped potential of the 7-Chloroisoquinolin-3-amine scaffold. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its structural analogs, particularly 7-chloroquinoline and 3-aminoisoquinoline derivatives, provides a strong rationale for its investigation as a source of novel therapeutic agents. The presence of a chlorine atom at the 7-position and an amine group at the 3-position is anticipated to confer unique electronic and steric properties, potentially leading to enhanced potency and selectivity against various biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining the potential biological activities of the 7-Chloroisoquinolin-3-amine scaffold and providing a roadmap for its exploration.

Proposed Synthesis of 7-Chloroisoquinolin-3-amine Derivatives

A versatile and efficient synthesis of 7-Chloroisoquinolin-3-amine derivatives is crucial for exploring their structure-activity relationships (SAR). Drawing from established methodologies for the synthesis of related quinoline and isoquinoline compounds, a plausible synthetic route can be proposed.[3][4] The following diagram illustrates a potential synthetic workflow for generating a library of N-substituted 7-Chloroisoquinolin-3-amine analogs.

G cluster_synthesis Proposed Synthesis Workflow start Starting Material (e.g., 2-chloro-4-methylaniline) intermediate1 Cyclization (e.g., Bischler-Napieralski reaction) start->intermediate1 Step 1 intermediate2 Chlorination (e.g., with POCl3) intermediate1->intermediate2 Step 2 intermediate3 Amination (e.g., Nucleophilic Aromatic Substitution) intermediate2->intermediate3 Step 3 final_product 7-Chloroisoquinolin-3-amine Scaffold intermediate3->final_product Step 4 derivatization N-Substitution (Amide or Sulfonamide formation) final_product->derivatization Step 5 library Library of Derivatives derivatization->library Step 6

Caption: Proposed synthetic workflow for 7-Chloroisoquinolin-3-amine derivatives.

Potential Anticancer Activity

The quinoline and isoquinoline scaffolds are prevalent in a multitude of anticancer agents. Analogs such as 7-chloroquinolines have demonstrated significant antitumor activity against various cancer cell lines, including breast, colon, and cervical cancer.[5] Furthermore, derivatives of 3-aminoisoquinolin-1(2H)-one have been identified as potent inhibitors of tumor cell growth.[6] This body of evidence strongly suggests that the 7-Chloroisoquinolin-3-amine scaffold is a promising candidate for the development of novel anticancer therapeutics.

Potential Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Several quinoline-based compounds have been identified as inhibitors of this pathway, acting as ATP-competitive inhibitors of PI3K isoforms.[8][9] The structural features of the 7-Chloroisoquinolin-3-amine scaffold, particularly the nitrogen-containing heterocyclic core, are amenable to binding within the ATP-binding pocket of PI3K.

G cluster_pathway Hypothesized PI3K/Akt/mTOR Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Inhibitor 7-Chloroisoquinolin-3-amine Derivative Inhibitor->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols for Anticancer Evaluation

A systematic in vitro evaluation is the first step in characterizing the anticancer potential of novel 7-Chloroisoquinolin-3-amine derivatives.[10]

Protocol 1: Cell Viability Assay (MTT Assay) [11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data for a 7-Chloroisoquinolin-3-amine Derivative

Cancer Cell LineTissue of OriginIC50 (µM) of Derivative XIC50 (µM) of Doxorubicin (Positive Control)
MCF-7Breast Adenocarcinoma5.2 ± 0.80.9 ± 0.2
HCT-116Colon Carcinoma8.7 ± 1.21.5 ± 0.3
HeLaCervical Carcinoma6.1 ± 0.91.1 ± 0.2

Potential Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Chloroquinoline analogs have a long history as antimalarial drugs and have also demonstrated antibacterial and antifungal activities.[12][13] Derivatives of 7-chloroquinoline have shown promising activity against both Gram-positive and Gram-negative bacteria.[2][14] This suggests that the 7-Chloroisoquinolin-3-amine scaffold could be a valuable starting point for the development of new anti-infective drugs.

Potential Mechanism of Action: Inhibition of DNA Gyrase

A plausible mechanism for the antibacterial activity of quinoline-based compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[2] This enzyme is essential for DNA replication, repair, and recombination in bacteria. By binding to the enzyme-DNA complex, these compounds can stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately cell death.

Experimental Protocols for Antimicrobial Evaluation

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay) [15]

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Hypothetical MIC Data for a 7-Chloroisoquinolin-3-amine Derivative

Bacterial StrainGram StainMIC (µg/mL) of Derivative YMIC (µg/mL) of Ciprofloxacin (Positive Control)
Staphylococcus aureusPositive81
Escherichia coliNegative160.5
Pseudomonas aeruginosaNegative322

General Experimental Screening Workflow

A systematic and tiered approach is recommended for the efficient evaluation of a library of 7-Chloroisoquinolin-3-amine derivatives.

G cluster_workflow Screening Workflow start Library of 7-Chloroisoquinolin-3-amine Derivatives primary_screening Primary Screening (e.g., Single-dose cytotoxicity and antibacterial assays) start->primary_screening hit_identification Hit Identification (Compounds with significant activity) primary_screening->hit_identification hit_identification->start Inactive secondary_screening Secondary Screening (Dose-response curves, IC50/MIC determination) hit_identification->secondary_screening Active mechanism_studies Mechanism of Action Studies (e.g., Kinase assays, Western blotting, DNA gyrase inhibition assays) secondary_screening->mechanism_studies lead_optimization Lead Optimization (SAR studies) mechanism_studies->lead_optimization

Caption: General workflow for screening biological activities.

Conclusion and Future Directions

The 7-Chloroisoquinolin-3-amine scaffold represents a promising, yet underexplored, area in medicinal chemistry. Based on the well-documented biological activities of its close structural analogs, there is a strong scientific rationale to investigate its potential as a source of novel anticancer and antimicrobial agents. The proposed synthetic strategies and detailed experimental protocols provided in this guide offer a solid foundation for initiating such an investigation. Future research should focus on the synthesis of a diverse library of derivatives to establish a comprehensive structure-activity relationship. Further mechanistic studies will be crucial to elucidate the precise molecular targets and pathways modulated by these compounds, ultimately paving the way for the development of new and effective therapeutics.

References

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  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

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Navigating the Synthesis and Handling of 7-Chloroisoquinolin-3-amine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher engaged in the intricate pathways of drug discovery and novel compound synthesis, 7-Chloroisoquinolin-3-amine (CAS No. 82117-29-1) presents as a valuable heterocyclic building block. Its unique structural motif is of significant interest in the development of kinase inhibitors and other therapeutic agents. However, the successful and safe application of this compound hinges on a thorough understanding of its hazard profile and the implementation of rigorous handling protocols. This guide provides an in-depth examination of the safety, handling, and emergency procedures for 7-Chloroisoquinolin-3-amine, grounded in established chemical safety principles and data extrapolated from structurally related compounds.

Compound Identification and Properties

A foundational aspect of safe laboratory practice is the accurate identification and understanding of the physical and chemical properties of the substances in use.

PropertyValue
Chemical Name 7-Chloroisoquinolin-3-amine
CAS Number 82117-29-1
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol [1][2]
Appearance Solid (presumed)
Purity Typically available at ≥95%

Hazard Identification and GHS Classification

Based on available data, 7-Chloroisoquinolin-3-amine is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The Globally Harmonized System (GHS) classification highlights the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

The causality behind these classifications lies in the chemical reactivity of the chloro- and amine-substituted isoquinoline ring system. The amine group can act as a mild base and irritant, while the overall structure can interfere with biological pathways upon absorption, leading to systemic toxicity if ingested. The powdered or crystalline nature of the solid can easily become airborne, posing an inhalation hazard that can irritate the respiratory tract.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with 7-Chloroisoquinolin-3-amine. The following protocols are designed to minimize exposure and ensure the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures.

  • Ventilation: All manipulations of 7-Chloroisoquinolin-3-amine, including weighing and transferring, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment: A comprehensive PPE ensemble is mandatory.[3]

    • Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.

    • Body Protection: A lab coat and, in the case of potential for significant spills, a chemical-resistant apron should be worn.

    • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Storage Requirements

Proper storage is crucial for both safety and maintaining the chemical's purity.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and informed response is critical. The following procedures are designed to be a self-validating system, ensuring that each step logically follows from the last to mitigate harm.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] A mild soap and water wash is also recommended. Seek medical attention if irritation persists.

  • Eye Contact: If the chemical enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release Measures

For small spills, trained laboratory personnel equipped with the appropriate PPE can perform cleanup.

Experimental Protocol: Small Spill Cleanup

  • Evacuate and Isolate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid generating dust.

  • Decontamination: Clean the spill area with a detergent solution and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Firefighting and Disposal Considerations

  • Firefighting Measures: In case of a fire involving 7-Chloroisoquinolin-3-amine, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.

  • Disposal: All waste containing 7-Chloroisoquinolin-3-amine must be disposed of as hazardous chemical waste. Follow all institutional and governmental regulations for chemical waste disposal.

Visualizing the Workflow: Handling and Emergency Response

The following diagram illustrates the logical flow of actions for the safe handling and emergency response associated with 7-Chloroisoquinolin-3-amine.

Workflow for 7-Chloroisoquinolin-3-amine cluster_handling Safe Handling Protocol cluster_emergency Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response cluster_fire_response Fire Response prep Preparation: - Don PPE - Verify Fume Hood Operation handle Handling: - Weigh/Transfer in Fume Hood - Avoid Dust Generation prep->handle storage Storage: - Tightly Sealed Container - Cool, Dry, Ventilated Area handle->storage spill Accidental Spill spill_contain Contain Spill spill->spill_contain exposure Personal Exposure first_aid Administer First Aid (Inhalation, Skin, Eyes, Ingestion) exposure->first_aid fire Fire extinguish Use Appropriate Extinguisher fire->extinguish spill_collect Collect with Absorbent spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_dispose Dispose as Hazardous Waste spill_decon->spill_dispose medical Seek Medical Attention first_aid->medical evacuate Evacuate Area extinguish->evacuate

Caption: Logical workflow for handling and emergency response.

References

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
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  • ECHEMI. (2019, July 15). 3-chloroisoquinolin-7-aMine SDS.
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  • Chemsrc. (2025, November 23). 3-chloroisoquinolin-7-amine.
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Methodological & Application

Application Note: Regioselective Synthesis of 7-Chloroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-Chloroisoquinolin-3-amine, a valuable heterocyclic building block in medicinal chemistry, starting from 1,7-dichloroisoquinoline. The protocol leverages a regioselective palladium-catalyzed Buchwald-Hartwig amination reaction, which preferentially targets the more activated C1 position of the isoquinoline core. This guide details the underlying chemical principles, provides a robust step-by-step experimental protocol, and includes essential information on safety, process optimization, and analytical validation.

Introduction and Scientific Context

7-Chloroisoquinolin-3-amine is a key intermediate in the development of pharmacologically active molecules. The isoquinoline scaffold is a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic therapeutic agents. The specific substitution pattern of 7-Chloroisoquinolin-3-amine, featuring a chlorine atom at the 7-position and an amine at the 3-position, offers orthogonal handles for further chemical elaboration in the synthesis of complex molecular architectures.

The synthesis from 1,7-dichloroisoquinoline presents a challenge of regioselectivity. The two chlorine atoms exhibit different chemical reactivity due to their electronic environments. The chlorine atom at the C1 position is significantly more reactive towards nucleophilic substitution and oxidative addition by a palladium catalyst. This is because the C1 position is alpha to the ring nitrogen, which activates it for such transformations. This inherent reactivity difference is exploited to achieve the selective amination at C1, leaving the C7 chlorine intact for subsequent functionalization. The Buchwald-Hartwig amination is the method of choice for this transformation due to its high functional group tolerance, broad substrate scope, and typically high yields.[1]

Reaction Mechanism and Strategic Considerations

The core of this synthesis is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction enables the formation of a carbon-nitrogen bond between an aryl halide and an amine.

The catalytic cycle can be summarized as follows:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the more activated C1-Cl bond of 1,7-dichloroisoquinoline to form a Pd(II)-aryl complex.

  • Amine Coordination & Deprotonation: The amine source coordinates to the palladium center. A base present in the reaction mixture then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product, 7-Chloroisoquinolin-3-amine. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand for the palladium catalyst is critical. Sterically hindered phosphine ligands, such as XPhos, are often employed to facilitate both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition and promoting high turnover.[2] To introduce the primary amine, an "ammonia equivalent" is often used, as the direct use of ammonia gas can be technically challenging. Lithium bis(trimethylsilyl)amide (LiHMDS) serves as an effective ammonia surrogate, reacting at the C1 position, followed by in-situ or subsequent workup to reveal the primary amine.[3]

cluster_0 Buchwald-Hartwig Catalytic Cycle cluster_1 Overall Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd 1,7-dichloroisoquinoline AmineCoord Amine Coordination OxAdd->AmineCoord Amine Source (e.g., LiHMDS) RedElim Reductive Elimination Complex AmineCoord->RedElim Base RedElim->Pd0 Product (7-Chloro-3-aminoisoquinoline) Start 1,7-Dichloroisoquinoline Product 7-Chloroisoquinolin-3-amine Start->Product Pd Catalyst, Ligand, Base, Amine Source

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and reagent purity.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )AmountMolar Equiv.Notes
1,7-Dichloroisoquinoline55332-02-0198.041.00 g1.0Substrate
Pd₂(dba)₃51364-51-3915.7246 mg0.01 (0.02 Pd)Catalyst
XPhos564483-18-7476.6548 mg0.02Ligand
LiHMDS (1.0 M in THF)4039-32-1167.336.1 mL1.2Amine Source & Base
Anhydrous Toluene108-88-3-20 mL-Solvent
Saturated NH₄Cl (aq)12125-02-9-~20 mL-Quenching Agent
Ethyl Acetate141-78-6-~100 mL-Extraction Solvent
Brine7647-14-5-~30 mL-Washing Agent
Anhydrous MgSO₄7487-88-9-As needed-Drying Agent
Silica Gel7631-86-9-As needed-Chromatography
Equipment
  • 100 mL oven-dried, three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas (Nitrogen or Argon) manifold with bubbler

  • Heating mantle with temperature controller

  • Condenser

  • Standard glassware for work-up and purification (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Synthesis Procedure

G A Setup & Inerting B Reagent Addition A->B Charge flask under N2 C Reaction B->C Add solvent & reagents D Quenching C->D Heat to 100°C for 12h E Extraction D->E Cool to RT, add NH4Cl(aq) F Drying & Concentration E->F Extract with EtOAc, wash G Purification F->G Dry over MgSO4, evaporate H Final Product G->H Silica Gel Chromatography

Sources

Application Notes & Protocols: A Guide to Regioselective Amination of Halogenated Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Amino-Isoquinolines in Modern Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The introduction of an amino group to the isoquinoline ring system is a critical transformation in medicinal chemistry, as it provides a versatile handle for further functionalization, enabling the modulation of a compound's physicochemical properties and biological target engagement. Halogenated isoquinolines serve as readily available and versatile precursors for the synthesis of these valuable amino-isoquinolines. However, when the isoquinoline core is substituted with multiple halogens, the challenge of achieving regioselective amination becomes paramount. Controlling the site of C-N bond formation is crucial for the efficient synthesis of specific isomers and the ultimate success of a drug discovery campaign.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of established and emerging protocols for the regioselective amination of halogenated isoquinolines. We will delve into the mechanistic underpinnings of widely employed methods such as the Buchwald-Hartwig and Ullmann cross-coupling reactions, offering field-proven insights into how to steer the regioselectivity of these transformations. Furthermore, we will explore the burgeoning field of photocatalytic amination as a promising avenue for achieving site-selective C-N bond formation under mild conditions.

I. Palladium-Catalyzed Buchwald-Hartwig Amination: A Workhorse for Regioselective C-N Coupling

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] Its development has revolutionized the synthesis of aryl amines, offering a significant improvement over harsher, traditional methods.[1] When applied to di- or polyhalogenated isoquinolines, the careful selection of catalyst, ligand, base, and reaction conditions can allow for the selective substitution of one halogen over another.

Causality of Regioselectivity in Buchwald-Hartwig Amination

The regioselectivity in the Buchwald-Hartwig amination of dihalogenated isoquinolines is primarily governed by a combination of electronic and steric factors, which influence the relative rates of oxidative addition of the palladium catalyst to the different C-X bonds.

  • Electronic Effects: The electron density at the carbon atom bearing the halogen plays a crucial role. Positions on the isoquinoline ring that are more electron-deficient are generally more reactive towards oxidative addition. For instance, the C1 position in isoquinoline is electronically distinct from other positions due to its proximity to the nitrogen atom.

  • Steric Hindrance: The steric environment around the C-X bond significantly impacts the approach of the bulky palladium catalyst. Less sterically hindered positions are more readily accessed, leading to preferential reaction at those sites. The choice of a bulky phosphine ligand on the palladium catalyst can further amplify these steric effects, enhancing regioselectivity.[2]

  • Nature of the Halogen: The C-X bond strength (C-I < C-Br < C-Cl) influences the ease of oxidative addition. In substrates with different halogens, the weaker carbon-halogen bond will typically react preferentially.

A study on the palladium-catalyzed amination of isomeric dichloroquinolines provides a strong analogous precedent for understanding regioselectivity in halogenated isoquinolines.[3] In 2,8-dichloroquinoline, the chlorine atom at the 2-position is more reactive and is selectively substituted.[4] This increased reactivity is attributed to the electronic properties of the C2 position within the pyridine ring of the quinoline scaffold. Conversely, in 4,7- and 4,8-dichloroquinolines, the chlorine at the 4-position is preferentially substituted.[3]

Experimental Protocol: Regioselective Monoamination of a Dichloroisoquinoline (Analogous to Dichloroquinoline)

This protocol is adapted from studies on dichloroquinolines and serves as a robust starting point for the regioselective monoamination of dichloroisoquinolines.[4]

Materials:

  • Dichloroisoquinoline (e.g., 1,4-dichloroisoquinoline) (1.0 equiv)

  • Amine (1.1 equiv)

  • Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex) (2-4 mol%)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or a suitable Buchwald ligand (e.g., XPhos, DavePhos) (2.2-4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene or dioxane (solvent)

Procedure:

  • To an oven-dried Schlenk tube, add the dichloroisoquinoline, Pd(dba)₂, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the amine and sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® and wash the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated isoquinoline.

Self-Validation and Causality:

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Ligand Choice: The choice of ligand is crucial for both catalytic activity and selectivity. Bulky, electron-rich phosphine ligands, such as BINAP or Buchwald's generation of ligands, are often effective in promoting the reductive elimination step and stabilizing the active catalytic species.[2] In cases of sterically hindered amines, ligands like DavePhos may be necessary to achieve good yields.[3]

  • Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.

Data Presentation: Regioselectivity in the Amination of Dichloroquinolines

The following table, based on data from the amination of dichloroquinolines, illustrates the achievable regioselectivity. Similar trends can be anticipated for the corresponding dichloroisoquinoline isomers.

Dichloroquinoline IsomerMajor Mono-amination ProductCatalyst SystemReference
2,8-Dichloroquinoline2-Amino-8-chloroquinolinePd(dba)₂ / BINAP[4]
4,7-Dichloroquinoline4-Amino-7-chloroquinolinePd(dba)₂ / BINAP[3]
4,8-Dichloroquinoline4-Amino-8-chloroquinolinePd(dba)₂ / BINAP[3]

II. Copper-Catalyzed Ullmann Condensation: A Classic Approach with Modern Refinements

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[5] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications utilizing ligands have made it a more versatile and milder protocol.[6] For halogenated isoquinolines, the Ullmann reaction can offer complementary regioselectivity to palladium-catalyzed methods.

Factors Influencing Regioselectivity in Ullmann Amination

The regioselectivity of the Ullmann reaction on dihalogenated isoquinolines is influenced by:

  • Electronic Effects: Similar to the Buchwald-Hartwig reaction, more electron-deficient positions are generally more reactive.

  • Ligand Effects: The use of chelating ligands, such as 1,10-phenanthroline or β-diketones, can significantly influence the reactivity and selectivity of the copper catalyst.[7] The ligand can modulate the electronic properties of the copper center and its steric accessibility.

  • Reaction Mechanism: The mechanism of the Ullmann reaction is complex and can involve either a Cu(I)/Cu(III) catalytic cycle or a single electron transfer (SET) pathway, depending on the ligand and nucleophile.[6][7] These different mechanistic pathways can lead to different regiochemical outcomes.

Experimental Protocol: Ligand-Accelerated Ullmann Amination of a Dihalogenated Isoquinoline

This protocol provides a general procedure for a modern, ligand-accelerated Ullmann amination.

Materials:

  • Dihalogenated isoquinoline (e.g., 5,8-dibromoisoquinoline) (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • 1,10-Phenanthroline or another suitable ligand (10-20 mol%)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (solvent)

Procedure:

  • In a reaction vessel, combine the dihalogenated isoquinoline, amine, CuI, ligand, and base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 100-140 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation and Causality:

  • Copper Source: CuI is a commonly used and effective copper(I) source for these reactions.

  • Ligand's Role: The ligand accelerates the reaction by increasing the solubility and reactivity of the copper catalyst. Different ligands can lead to different selectivities.

  • Base: An inorganic base is required to facilitate the reaction, likely by deprotonating the amine.

  • Solvent: High-boiling polar aprotic solvents are typically necessary to achieve the required reaction temperatures.

III. Emerging Frontiers: Photocatalytic Amination

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions.[8] The application of photocatalysis to the amination of aryl halides is a rapidly developing area with the potential to offer unique regioselectivity compared to traditional metal-catalyzed methods.

Mechanistic Principles and Potential for Regioselectivity

Photocatalytic amination of aryl halides often proceeds through a radical-mediated mechanism. A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with either the amine or the aryl halide to generate a radical intermediate. This radical can then participate in a C-N bond-forming event.

The regioselectivity in such processes could be influenced by:

  • Radical Stability: The relative stability of the radical intermediates formed at different positions on the isoquinoline ring.

  • Electronic Properties of the Excited State: The electronic distribution in the excited state of the photocatalyst can influence its interaction with the dihalogenated isoquinoline.

While specific, well-defined protocols for the regioselective photocatalytic amination of dihalogenated isoquinolines are still emerging, the general principles suggest that this approach could provide a valuable alternative to traditional methods.

Visualization of Key Processes

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)(X)L2 Ligand_Exch Ligand Exchange ArPd(II)(X)L2->Ligand_Exch R'₂NH, Base - HX ArPd(II)(NHR')L Ar-Pd(II)(NHR')L Ligand_Exch->ArPd(II)(NHR')L RedElim Reductive Elimination ArPd(II)(NHR')L->RedElim RedElim->Pd(0)L2 Ar-NR'₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Regioselective Amination

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Halogenated Isoquinoline, Catalyst, Ligand, Base, Amine Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat and Stir Inert->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: A typical experimental workflow for regioselective amination.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Egu, M. O., et al. (2017). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL, 2(1B), 346-350. [Link]

  • Abel, A. S., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096-2109. [Link]

  • Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of organic chemistry, 68(7), 2861–2873. [Link]

  • Macmillan, D. W. C., et al. (2016). Aryl amination using ligand-free Ni(II) salts and photoredox catalysis. Science, 353(6296), 279-283. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Yang, Z.-H., et al. (2020). Mechanistic Study on Palladium-Catalyzed Regioselective Oxidative Amination: Roles of Ammonium Salts. The Journal of Organic Chemistry, 85(11), 6981–6991. [Link]

  • Houlden, C. E., et al. (2010). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Chemical Communications, 46(43), 8192-8194. [Link]

  • Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]

  • Hartwig, J. F., et al. (2002). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Journal of the American Chemical Society, 124(50), 15059-15070. [Link]

  • Nolan, S. P., et al. (2016). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. Organometallics, 35(7), 967-977. [Link]

  • Buchwald, S. L., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8901–8909. [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (2008). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. Inorganic chemistry, 47(1), 2-13. [Link]

  • van Koten, G., & Klein Gebbink, R. J. M. (2010). The mechanism of the modified Ullmann reaction. Dalton transactions, 39(42), 10037-10057. [Link]

Sources

The Strategic Utility of 7-Chloroisoquinolin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 7-chloroisoquinolin-3-amine has emerged as a particularly valuable building block for the synthesis of targeted therapeutics, most notably protein kinase inhibitors. This document provides a comprehensive guide to the strategic application of 7-chloroisoquinolin-3-amine, detailing its chemical properties, reactivity, and offering field-proven protocols for its derivatization via modern cross-coupling methodologies. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting these powerful synthetic transformations.

Introduction: The Privileged Isoquinoline Scaffold

Heterocyclic compounds are fundamental to drug discovery, with nitrogen-containing ring systems being especially prominent. The quinoline and isoquinoline frameworks are considered "privileged scaffolds" as they can interact with a wide array of biological targets with high affinity.[1] Their rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with protein binding sites.

The 7-chloroisoquinolin-3-amine moiety offers a unique combination of features that make it an attractive starting point for library synthesis and lead optimization:

  • Two Reactive Handles: It possesses two distinct points for diversification: the amino group at the 3-position and the chloro group at the 7-position. These can be functionalized using orthogonal chemical reactions, allowing for the systematic exploration of the surrounding chemical space.

  • Modulation of Physicochemical Properties: The chlorine atom at the 7-position serves as an electron-withdrawing group, influencing the electronics of the ring system and providing a site for further modification.[2] This substitution is crucial for the biological activity of many quinoline-based drugs.[3]

  • Bioisosteric Resemblance: The isoquinoline core is a bioisostere of the adenine base in ATP, enabling molecules derived from it to act as competitive inhibitors in the ATP-binding pocket of kinases.[4]

Physicochemical and Spectroscopic Data

A thorough understanding of the starting material is critical for successful synthesis. The key properties of 7-chloroisoquinolin-3-amine are summarized below.

PropertyValueSource
CAS Number 82117-29-1[5]
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Appearance Off-white to light yellow solidTypical Vendor Data
Solubility Soluble in DMSO, DMF, and hot alcoholsGeneral lab experience
LogP 3.05

Synthetic Utility and Key Reactions

The true power of 7-chloroisoquinolin-3-amine as a building block is realized through its versatile reactivity in modern cross-coupling reactions. The chloro and amino groups allow for selective functionalization, primarily through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions.

The C-7 Position: Arylation and Alkylation via Suzuki-Miyaura Coupling

The chlorine atom at the C-7 position is an excellent handle for introducing aryl, heteroaryl, or alkyl groups via the Suzuki-Miyaura cross-coupling reaction.[6] This reaction forms a carbon-carbon bond between the isoquinoline core and a boronic acid or ester, catalyzed by a palladium complex.[7]

Causality of Experimental Choices:

  • Palladium Pre-catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used, air-stable pre-catalyst that is reduced in situ to the active Pd(0) species.[8] For aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate the challenging oxidative addition step.[6]

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[9] An aqueous solution of a carbonate, such as sodium or potassium carbonate, is typically effective and offers a good balance of reactivity and functional group tolerance.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reaction components.

Workflow for Suzuki-Miyaura Coupling of 7-Chloroisoquinolin-3-amine

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine 7-chloroisoquinolin-3-amine, boronic acid, and base in a flask C Add solvent to the flask A->C B Degas the solvent (e.g., dioxane/water) D Purge the reaction mixture with an inert gas (N₂ or Ar) E Add Pd catalyst (e.g., Pd(PPh₃)₄) D->E F Heat the reaction mixture (e.g., 80-100 °C) E->F G Monitor reaction progress (TLC, LC-MS) F->G H Cool to room temperature G->H I Aqueous work-up (e.g., extract with EtOAc) H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K

Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Representative Suzuki-Miyaura Coupling of 7-Chloroisoquinolin-3-amine with Phenylboronic Acid

This protocol is a representative procedure based on established methods for similar substrates and should be optimized for specific boronic acids.

  • Reaction Setup: To an oven-dried Schlenk flask, add 7-chloroisoquinolin-3-amine (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water (0.1 M concentration relative to the limiting reagent).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask under a positive flow of inert gas.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The C-3 Position: Amination via Buchwald-Hartwig Coupling

The primary amino group at the C-3 position is a versatile handle for introducing a wide variety of substituents. While it can undergo standard acylation or alkylation reactions, it can also be further functionalized via Buchwald-Hartwig amination if the starting material is appropriately modified (e.g., converting the amine to a halide or triflate). More commonly, the amino group itself acts as a nucleophile in reactions with other electrophiles.

However, the true power of the Buchwald-Hartwig amination is realized when using 7-chloroisoquinolin-3-amine as the nucleophile to couple with an aryl halide, or when a dihalo-isoquinoline precursor is selectively aminated. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[10]

Causality of Experimental Choices:

  • Catalyst System: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), are highly effective as they promote the reductive elimination step and stabilize the active catalytic species.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[12] Sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS) are commonly used.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition Ar-Pd(II)(NHR')L₂ Ar-Pd(II)(NHR')L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(NHR')L₂ Amine Coordination & Deprotonation Ar-Pd(II)(NHR')L₂->Pd(0)L₂ Reductive Elimination Ar-NHR' Ar-NHR' Ar-Pd(II)(NHR')L₂->Ar-NHR' Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Representative Buchwald-Hartwig Amination of an Aryl Bromide with 7-Chloroisoquinolin-3-amine

This protocol is a representative procedure and may require optimization based on the specific aryl halide and amine.

  • Reaction Setup: To a glovebox or under a strict inert atmosphere, add the aryl bromide (1.0 eq.), 7-chloroisoquinolin-3-amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried vial.

  • Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the ligand (e.g., XPhos, 0.08 eq.) in anhydrous toluene. Stir for 10 minutes.

  • Solvent and Catalyst Addition: Add anhydrous toluene (0.1 M concentration relative to the limiting reagent) to the vial containing the solids, followed by the pre-mixed catalyst solution.

  • Reaction: Seal the vial and heat to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug development.[14] Quinazoline and isoquinoline derivatives have been successfully developed as kinase inhibitors, with several approved drugs on the market.[10][15]

Derivatives of 7-chloroisoquinolin-3-amine are being explored as inhibitors of various kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[5]

  • Fibroblast Growth Factor Receptors (FGFRs): Implicated in a variety of cancers.[14]

  • Phosphoinositide 3-Kinases (PI3Ks): Central nodes in cell growth and survival pathways.[7]

The 3-amino group of the isoquinoline core often forms crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the interactions of adenine.[4] The substituent at the 7-position, introduced via Suzuki coupling, can be tailored to occupy a hydrophobic pocket, thereby enhancing potency and selectivity.

Troubleshooting and Self-Validation

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, poor quality reagents/solvents.Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing. Use anhydrous solvents for Buchwald-Hartwig reactions.
Side Product Formation Homocoupling of boronic acid (Suzuki), hydrodehalogenation.Lower the reaction temperature. Use a higher catalyst loading or a more robust ligand.
Difficulty in Purification Residual palladium, closely eluting byproducts.Treat the crude product with a palladium scavenger. Optimize chromatography conditions (e.g., different solvent system, gradient).

Conclusion

7-Chloroisoquinolin-3-amine is a powerful and versatile building block in medicinal chemistry. Its dual reactive sites at the C-3 and C-7 positions, combined with the proven utility of the isoquinoline scaffold in targeting kinases, make it an invaluable tool for the synthesis of novel therapeutic agents. The robust and well-understood Suzuki-Miyaura and Buchwald-Hartwig coupling reactions provide reliable and flexible methods for its elaboration, enabling the rapid generation of diverse compound libraries for hit-to-lead and lead optimization campaigns. The protocols and insights provided herein are intended to serve as a practical guide for researchers leveraging this important synthetic intermediate in their drug discovery efforts.

References

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of the C7-Chloro Position on the Isoquinoline Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation on the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The selective functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the various positions on the isoquinoline core, the C7 position presents a unique challenge for traditional synthetic methodologies.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a reliable pathway to access previously challenging chemical space.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination for the specific functionalization of the C7-chloro position of the isoquinoline core. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss critical parameters that influence reaction outcomes.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 7-chloro-isoquinoline. This step forms a Pd(II) intermediate. The choice of ligand is critical here, as electron-rich and sterically bulky phosphine ligands can facilitate this otherwise challenging step with aryl chlorides.[8][9]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species. The choice of base is a delicate balance; it must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions. Sodium tert-butoxide is a commonly used strong, non-nucleophilic base in these reactions.[7]

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired 7-amino-isoquinoline product is released from the palladium center.[6] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Cl)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (R2NH, Base) Pd(II)_Complex->Amine_Coordination Amido_Complex Ar-Pd(II)(NR2)L Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR2 (Product) Reductive_Elimination->Product

Sources

Application Note: Strategic Functionalization of the 3-Amino Group of 7-Chloroisoquinolin-3-amine for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of synthetic strategies for the functionalization of the 3-amino group of 7-chloroisoquinolin-3-amine. This scaffold is a critical building block in the development of targeted kinase inhibitors, and its derivatization is a key step in modulating potency, selectivity, and pharmacokinetic properties. We will present validated, step-by-step protocols for N-acylation and sulfonylatio reactions, supported by mechanistic insights and characterization data. The experimental workflows are designed to be robust and reproducible, offering researchers a reliable foundation for their drug discovery programs.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. Specifically, the 7-chloroisoquinolin-3-amine moiety has emerged as a crucial pharmacophore in the design of kinase inhibitors. The chlorine atom at the 7-position often serves as a handle for further diversification via cross-coupling reactions, while the 3-amino group provides a vector for introducing substituents that can interact with key residues in the ATP-binding pocket of various kinases. The strategic modification of this amino group is, therefore, a central theme in the optimization of lead compounds targeting this enzyme class.

Core Synthetic Strategies: Acylation and Sulfonylation

The nucleophilic character of the 3-amino group of 7-chloroisoquinolin-3-amine allows for a variety of functionalization reactions. Among the most robust and widely employed are N-acylation and N-sulfonylation. These reactions are generally high-yielding and tolerate a broad range of functional groups, making them ideal for the construction of diverse chemical libraries.

N-Acylation: Introducing Amide Functionality

The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. This transformation is typically achieved by reacting the primary amine with an acyl chloride or a carboxylic acid activated with a coupling agent. The resulting amide can act as a hydrogen bond donor and/or acceptor, significantly influencing the binding affinity of the molecule to its target protein.

This protocol details the synthesis of N-(7-chloroisoquinolin-3-yl)acetamide as a representative example.

Materials:

Reagent/SolventCAS NumberMolecular WeightSupplier
7-Chloroisoquinolin-3-amine129013-68-9178.61Sigma-Aldrich
Acetyl chloride75-36-578.50Sigma-Aldrich
Pyridine110-86-179.10Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93Sigma-Aldrich

Procedure:

  • To a stirred solution of 7-chloroisoquinolin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (N₂), add pyridine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(7-chloroisoquinolin-3-yl)acetamide.

Expected Outcome:

The reaction typically proceeds with high yield (>85%). The product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram: N-Acylation Workflow

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product 7-Chloroisoquinolin-3-amine 7-Chloroisoquinolin-3-amine Stirring Stirring at 0°C to RT 7-Chloroisoquinolin-3-amine->Stirring Acetyl_chloride Acetyl chloride Acetyl_chloride->Stirring Pyridine Pyridine Pyridine->Stirring DCM DCM (Solvent) DCM->Stirring Quenching Quench with NaHCO3 Stirring->Quenching 4-6h Inert_Atmosphere N2 Atmosphere Extraction DCM Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product N-(7-chloroisoquinolin-3-yl)acetamide Purification->Final_Product

Caption: Workflow for the N-acylation of 7-chloroisoquinolin-3-amine.

N-Sulfonylation: Installation of Sulfonamides

The sulfonamide group is another key functional group in drug design, known for its ability to act as a hydrogen bond donor and to occupy specific pockets in enzyme active sites. The synthesis of sulfonamides from 7-chloroisoquinolin-3-amine is readily achieved by reaction with a sulfonyl chloride in the presence of a base.

This protocol describes the synthesis of N-(7-chloroisoquinolin-3-yl)benzenesulfonamide.

Materials:

Reagent/SolventCAS NumberMolecular WeightSupplier
7-Chloroisoquinolin-3-amine129013-68-9178.61Sigma-Aldrich
Benzenesulfonyl chloride98-09-9176.62Sigma-Aldrich
Triethylamine (TEA)121-44-8101.19Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93Sigma-Aldrich

Procedure:

  • Dissolve 7-chloroisoquinolin-3-amine (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-(7-chloroisoquinolin-3-yl)benzenesulfonamide.

Expected Outcome:

This reaction typically provides the desired sulfonamide in good to excellent yields (75-95%). The product should be characterized by standard analytical techniques (NMR, MS).

Diagram: N-Sulfonylation Mechanism

Amine R-NH₂ (7-Chloroisoquinolin-3-amine) Intermediate [R-NH₂⁺-SO₂(Ar)-Cl⁻] Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl (Benzenesulfonyl chloride) SulfonylChloride->Intermediate Base Base (TEA) Base->Intermediate Product R-NH-SO₂Ar (Sulfonamide) Intermediate->Product Deprotonation by Base Salt Base-H⁺Cl⁻ Intermediate->Salt

Application Notes and Protocols: Step-by-Step Synthesis of 7-Chloroisoquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-Chloroisoquinolin-3-amine Scaffolds in Medicinal Chemistry

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among these, 7-chloroisoquinolin-3-amine and its derivatives have emerged as a particularly promising class of compounds. The strategic placement of a chlorine atom at the 7-position and an amino group at the 3-position provides two orthogonal handles for chemical modification, allowing for the systematic exploration of the chemical space around the isoquinoline core. This dual functionality enables the generation of diverse molecular libraries, which is a cornerstone of modern drug discovery. The 7-chloro substituent can participate in various cross-coupling reactions, while the 3-amino group is amenable to a wide range of amination and amidation chemistries. This versatility makes the 7-chloroisoquinolin-3-amine scaffold a valuable starting point for the development of novel therapeutic agents targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.[2]

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of the core 7-chloroisoquinolin-3-amine molecule, followed by protocols for its derivatization through modern cross-coupling and amination techniques. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Part 1: Synthesis of the Core Scaffold: 7-Chloroisoquinolin-3-amine

The synthesis of the 7-chloroisoquinolin-3-amine core is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The most logical and well-documented approach involves the synthesis of a key intermediate, 7-chloro-3-nitroisoquinoline, followed by the selective reduction of the nitro group to the desired amine.

Logical Workflow for the Synthesis of 7-Chloroisoquinolin-3-amine

Synthesis_Workflow start Starting Material: 4-Chloro-2-methylaniline step1 Step 1: Acetylation start->step1 step2 Step 2: Cyclization (Pomeranz-Fritsch type) step1->step2 intermediate1 Intermediate: 7-Chloroisoquinoline step2->intermediate1 step3 Step 3: Nitration intermediate1->step3 intermediate2 Intermediate: 7-Chloro-3-nitroisoquinoline step3->intermediate2 step4 Step 4: Selective Reduction intermediate2->step4 product Product: 7-Chloroisoquinolin-3-amine step4->product

Caption: Synthetic workflow for 7-Chloroisoquinolin-3-amine.

Step 1 & 2: Synthesis of 7-Chloroisoquinoline (Intermediate 1)

A common and effective method for the synthesis of the isoquinoline core is the Pomeranz–Fritsch reaction.[3] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. A modified approach starts with a substituted aniline, in this case, 4-chloro-2-methylaniline.

Protocol P-01: Synthesis of 7-Chloroisoquinoline

Materials:

  • 4-Chloro-2-methylaniline

  • Acetic anhydride

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Acetylation of 4-Chloro-2-methylaniline:

    • In a round-bottom flask, dissolve 4-chloro-2-methylaniline (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the acetylated intermediate.

  • Cyclization to 7-Chloroisoquinoline:

    • In a separate flask, heat polyphosphoric acid to 120-140 °C.

    • Slowly add the acetylated intermediate from the previous step to the hot PPA with vigorous stirring.

    • Maintain the temperature for 1-2 hours, monitoring the reaction by TLC.

    • Carefully pour the hot reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a strong base (e.g., concentrated sodium hydroxide) until the pH is basic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 7-chloroisoquinoline.

Step 3: Nitration of 7-Chloroisoquinoline (Intermediate 2)

The nitration of the 7-chloroisoquinoline core is a critical step that requires careful control of conditions to favor the formation of the 3-nitro isomer. The directing effects of the chlorine atom and the pyridine nitrogen atom will influence the position of nitration.[4]

Protocol P-02: Synthesis of 7-Chloro-3-nitroisoquinoline

Materials:

  • 7-Chloroisoquinoline

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flask containing concentrated sulfuric acid, cool the solution to 0 °C in an ice-salt bath.

  • Slowly add 7-chloroisoquinoline (1.0 eq) in portions, ensuring the temperature remains low.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 7-chloroisoquinoline in sulfuric acid, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto a large volume of crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude product may contain a mixture of regioisomers. Purify by column chromatography on silica gel to isolate the desired 7-chloro-3-nitroisoquinoline.

Step 4: Selective Reduction of 7-Chloro-3-nitroisoquinoline (Product)

The final step in the synthesis of the core molecule is the selective reduction of the nitro group to an amine. It is crucial to use a reducing agent that does not affect the aryl chloride. Common methods include the use of iron powder in an acidic medium or stannous chloride.[5][6]

Protocol P-03: Synthesis of 7-Chloroisoquinolin-3-amine

Materials:

  • 7-Chloro-3-nitroisoquinoline

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, suspend 7-chloro-3-nitroisoquinoline (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate and a saturated sodium bicarbonate solution to the aqueous residue.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 7-chloroisoquinolin-3-amine.

Part 2: Derivatization of the 7-Chloroisoquinolin-3-amine Scaffold

The synthesized 7-chloroisoquinolin-3-amine serves as a versatile platform for the introduction of a wide range of substituents at both the 3-amino and 7-chloro positions. This section details protocols for key derivatization reactions.

Derivatization at the 3-Amino Position: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This reaction can be used to couple the 3-amino group of 7-chloroisoquinolin-3-amine with various aryl or heteroaryl halides.

Protocol P-04: Buchwald-Hartwig Amination of 7-Chloroisoquinolin-3-amine

Materials:

  • 7-Chloroisoquinolin-3-amine

  • Aryl or heteroaryl halide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Anhydrous workup reagents

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-chloroisoquinolin-3-amine (1.0 eq), the aryl halide (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).

  • Add anhydrous toluene or dioxane to the flask.

  • Degas the reaction mixture by bubbling argon through the solvent for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Derivatization at the 7-Chloro Position: Suzuki and Sonogashira Couplings

The chlorine atom at the 7-position is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl substituents.

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and a halide.[8]

Protocol P-05: Suzuki-Miyaura Coupling of 7-Chloroisoquinolin-3-amine

Materials:

  • 7-Chloroisoquinolin-3-amine

  • Aryl or heteroaryl boronic acid or ester

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • A solvent system such as dioxane/water or toluene/ethanol/water

Procedure:

  • In a reaction vessel, combine 7-chloroisoquinolin-3-amine (1.0 eq), the boronic acid/ester (1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Add the solvent system and degas the mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9]

Protocol P-06: Sonogashira Coupling of 7-Chloroisoquinolin-3-amine

Materials:

  • 7-Chloroisoquinolin-3-amine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A base such as triethylamine (TEA) or diisopropylamine (DIPA)

  • Anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • To a solution of 7-chloroisoquinolin-3-amine (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in the anhydrous solvent, add the palladium catalyst (0.02-0.05 eq), copper(I) iodide (0.05-0.1 eq), and the amine base.

  • Degas the mixture and stir at room temperature to 60 °C for 2-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields

ReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
7-Chloroisoquinoline Synthesis 4-Chloro-2-methylaniline, Ac₂O, PPADCM, (none)0 to 1403-650-70
Nitration 7-Chloroisoquinoline, HNO₃, H₂SO₄H₂SO₄0 to RT3-640-60
Nitro Reduction 7-Chloro-3-nitroisoquinoline, Fe, NH₄ClEthanol/WaterReflux2-470-90
Buchwald-Hartwig Amination Aryl halide, Pd(OAc)₂, Xantphos, NaOtBuToluene80-11012-2460-85
Suzuki-Miyaura Coupling Boronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/Water80-1004-1265-90
Sonogashira Coupling Terminal alkyne, PdCl₂(PPh₃)₂, CuI, TEATHFRT-602-2470-95

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_halide L₂Pd(II)(Ar)X OA->PdII_halide LE Ligand Exchange PdII_halide->LE + HNR'R'' - HX PdII_amine L₂Pd(II)(Ar)(NR'R'') LE->PdII_amine RE Reductive Elimination PdII_amine->RE RE->Pd0 Product Ar-NR'R'' RE->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_halide L₂Pd(II)(Ar)X OA->PdII_halide Trans Transmetalation PdII_halide->Trans Ar'-B(OR)₂ PdII_aryl L₂Pd(II)(Ar)(Ar') Trans->PdII_aryl RE Reductive Elimination PdII_aryl->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

Sources

Analytical methods for characterizing 7-Chloroisoquinolin-3-amine purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Analytical Characterization of 7-Chloroisoquinolin-3-amine

Application Note & Protocols

Abstract

This document provides a comprehensive guide to the analytical methods required for the robust characterization and purity determination of 7-Chloroisoquinolin-3-amine, a key intermediate in pharmaceutical research and development. The purity of such intermediates is paramount, as the impurity profile can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). We present an orthogonal analytical strategy, combining chromatographic separation, structural elucidation, and thermodynamic analysis to build a complete and reliable purity profile. This guide details step-by-step protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the quantification of related substances, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for impurity identification, and Differential Scanning Calorimetry (DSC) for the determination of absolute purity. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems in line with regulatory expectations.

Introduction: The Critical Role of Intermediate Purity

7-Chloroisoquinolin-3-amine is a heterocyclic aromatic amine, a structural motif frequently encountered in medicinally active compounds. As a synthetic intermediate, its purity must be rigorously controlled. Impurities originating from starting materials, by-products from side reactions, or degradation products can be carried through subsequent synthetic steps, potentially leading to the formation of difficult-to-remove impurities in the final API.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over impurities in drug substances.[3] Therefore, a thorough understanding and characterization of the impurity profile of 7-Chloroisoquinolin-3-amine are not merely a quality control measure but a fundamental component of a successful and compliant drug development program.

This guide is designed for researchers, analytical scientists, and drug development professionals, providing both the theoretical grounding and practical protocols necessary to confidently assess the purity of this critical intermediate.

Predicted Impurity Profile of 7-Chloroisoquinolin-3-amine

A robust analytical strategy begins with a theoretical assessment of potential impurities based on the synthetic route. While the specific synthesis can vary, common pathways to substituted isoquinolines allow for the prediction of likely process-related impurities.[4][5]

Table 1: Potential Process-Related Impurities and Degradants

Impurity TypePotential Structure/IdentityRationale for Presence
Starting Materials e.g., Substituted benzonitriles, malonic acid derivativesIncomplete reaction or inefficient purification.
Isomeric Impurities e.g., 5-Chloroisoquinolin-3-amine, 8-Chloroisoquinolin-3-amineNon-selective chlorination or cyclization steps during synthesis.
Reaction By-products e.g., Hydrolyzed intermediates (e.g., 7-Chloroisoquinolin-3-ol)Presence of water during synthesis or workup can lead to hydrolysis of precursor functional groups.
Over-reacted Species e.g., Di-chlorinated isoquinolinesHarsh chlorination conditions may lead to multiple halogenations on the aromatic rings.
Degradation Products e.g., Oxidation products (N-oxides)Exposure to air, light, or oxidizing agents during storage or processing.
Residual Solvents Toluene, Acetonitrile, Dichloromethane, etc.Incomplete removal of solvents used during synthesis and purification.

An Orthogonal Analytical Workflow

No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ an orthogonal approach, using multiple techniques with different separation and detection principles to ensure all potential impurities are detected and accurately quantified.

Analytical_Workflow cluster_0 Purity & Impurity Quantification cluster_1 Impurity Identification & Structural Confirmation cluster_2 Absolute Purity & Physicochemical Properties cluster_3 Final Purity Assignment Sample 7-Chloroisoquinolin-3-amine (Bulk Material) HPLC RP-HPLC-UV/DAD (Purity Assay & Related Substances) Sample->HPLC Primary Analysis LCMS LC-MS (Mass-based Identification) HPLC->LCMS Hyphenation FinalPurity Comprehensive Purity Report HPLC->FinalPurity NMR NMR (¹H, ¹³C) (Structure Elucidation) LCMS->NMR Isolate & Confirm NMR->FinalPurity Structural Identity DSC DSC (Absolute Molar Purity) DSC->FinalPurity KF Karl Fischer (Water Content) KF->FinalPurity ROI Residue on Ignition (Inorganic Impurities) ROI->FinalPurity

Caption: Orthogonal workflow for purity characterization.

Protocol 1: Chromatographic Purity by RP-HPLC

High-Performance Liquid Chromatography is the cornerstone for separating and quantifying the main component from its organic impurities.[6] A stability-indicating method must be developed that resolves the main peak from all known and potential impurities and degradants.

Rationale for Method Development:

  • Column Chemistry: A C18 stationary phase is selected as the primary choice due to its versatility and wide applicability for moderately polar to nonpolar compounds like aromatic amines.[7]

  • Mobile Phase: A combination of a low-pH phosphate buffer and acetonitrile is proposed. The buffer controls the ionization state of the amine, which is critical for achieving sharp, symmetrical peaks.[8] Acetonitrile is a common organic modifier providing good peak shape and UV transparency.

  • Detection: A Photo Diode Array (PDA) or Diode Array Detector (DAD) is essential. It not only quantifies peaks at a specific wavelength but also provides UV spectra, which can help in peak tracking and initial identification of impurities.

Detailed HPLC Protocol
  • Instrumentation & Columns:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters XBridge, Agilent Zorbax).

  • Reagents & Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Preparation:

    • Standard Solution (for Assay): Accurately weigh ~10 mg of 7-Chloroisoquinolin-3-amine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

    • Test Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.

    • Sensitivity Solution (for Impurity Quantification): Dilute the Standard Solution 1:100 with diluent to achieve a concentration of 1 µg/mL (corresponding to 1.0% for a 100 µg/mL test solution).

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 10 µLBalances sensitivity and peak shape.
Detection DAD/PDA at 254 nm (or optimal λ)Good general wavelength for aromatic systems. DAD allows for peak purity analysis.
Gradient 0-5 min: 20% BIsocratic hold for elution of polar components.
5-25 min: 20% to 80% BGradient to elute main peak and less polar impurities.
25-30 min: 80% BHold to elute highly nonpolar impurities.
30.1-35 min: 20% BRe-equilibration for next injection.
  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria:

      • Tailing Factor (Asymmetry): ≤ 1.5

      • Theoretical Plates (N): ≥ 2000

      • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

  • Data Analysis & Calculation:

    • Assay (% vs. Standard):

      • Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

    • Impurity Quantification (% Area Normalization):

      • Calculate the percentage of each impurity by dividing its peak area by the total area of all peaks in the chromatogram. Disregard peaks below the reporting threshold (typically 0.05%).

Protocol 2: Impurity Identification by LC-MS and NMR

While HPLC quantifies impurities, it does not identify them. LC-MS provides the molecular weight, and NMR provides the definitive structure.

LC-MS Protocol for Identification
  • Instrumentation:

    • Couple the validated HPLC system to a Mass Spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Method:

    • Use the same HPLC method as described in Protocol 1. The mobile phase is generally compatible with MS, but a volatile buffer like ammonium formate may be substituted if needed.

    • Operate the ESI source in positive ion mode, as the amine group is readily protonated.

    • Acquire full scan data to detect all ionizable species.

    • Perform fragmentation (MS/MS or MSn) on impurity peaks to obtain structural information.[9]

  • Data Interpretation:

    • The exact mass obtained from a high-resolution MS (HRMS) like TOF or Orbitrap can be used to predict the elemental composition of an impurity.

    • Compare the molecular weight and fragmentation pattern with the potential impurities listed in Table 1 to propose a structure.

NMR Spectroscopy for Structural Confirmation

NMR is the definitive tool for structural elucidation of the main component and any isolated impurities.[10][11]

  • Sample Preparation:

    • Dissolve 5-10 mg of 7-Chloroisoquinolin-3-amine in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to unambiguously assign the structure.

  • Data Interpretation:

    • The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, will confirm the identity of 7-Chloroisoquinolin-3-amine.

    • For unknown impurities (which may need to be isolated via preparative HPLC), NMR analysis is essential for definitive structural assignment.

Protocol 3: Absolute Purity by Differential Scanning Calorimetry (DSC)

DSC provides a measure of absolute molar purity based on the thermodynamic principle of melting point depression, offering an excellent orthogonal confirmation to chromatographic results.[12][13] This method is particularly valuable for crystalline solids expected to be of high purity (>98.5 mol%).

Detailed DSC Protocol
  • Instrumentation:

    • A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a standard aluminum DSC pan.

    • Crimp the pan with a lid. It is advisable to pierce the lid to allow any trapped volatiles to escape.

  • Experimental Conditions:

    Table 3: DSC Method Parameters

ParameterRecommended SettingRationale
Temperature Range Ambient to ~20-30 °C above the meltEnsures the entire melting endotherm is captured.
Heating Rate 1-2 °C/minA slow heating rate is crucial for allowing the solid-liquid equilibrium to be maintained, which is a prerequisite of the van't Hoff equation.[13]
Purge Gas Nitrogen at 50 mL/minProvides an inert atmosphere to prevent oxidative degradation.
  • Data Analysis:

    • The instrument software calculates the purity based on the van't Hoff equation by analyzing the shape of the leading edge of the melting endotherm.

    • The result is reported in mole percent (mol%).

Data Integration for Final Purity Assignment

The final purity value is a composite of the data from the orthogonal methods employed. It provides a comprehensive and defensible assessment of the material's quality.

Purity_Calculation cluster_0 Analytical Inputs cluster_1 Calculation cluster_2 Final Reported Value HPLC HPLC Purity (e.g., 99.5% area) Calc Purity = HPLC Purity * [(100 - %Water - %ROI) / 100] HPLC->Calc KF Water Content (KF) (e.g., 0.2%) KF->Calc ROI Residue on Ignition (e.g., 0.1%) ROI->Calc DSC DSC Purity (e.g., 99.6 mol%) Report Final Purity = 99.2% (Orthogonally Confirmed by DSC) DSC->Report Confirms organic purity Calc->Report

Caption: Data integration for final purity calculation.

Calculation Example:

  • Purity (by Mass Balance) = HPLC Purity % × [(100 - Water Content % - Residue on Ignition %) / 100]

  • Purity = 99.5% × [(100 - 0.2% - 0.1%) / 100] = 99.5% × 0.997 = 99.2%

This calculated value is then cross-referenced with the DSC result. A good agreement between the mass balance purity and the DSC molar purity provides high confidence in the final assigned value.

Conclusion

The analytical characterization of 7-Chloroisoquinolin-3-amine requires a multi-faceted, orthogonal approach to ensure a comprehensive and accurate assessment of its purity. The combination of RP-HPLC for quantification of related substances, LC-MS and NMR for structural elucidation, and DSC for absolute purity determination provides a robust and scientifically sound strategy. The protocols detailed in this guide serve as a strong foundation for researchers to develop and validate methods that meet the stringent quality requirements of the pharmaceutical industry, ultimately contributing to the development of safe and effective medicines.

References

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Al-Kindy, S. M., et al. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Kim, K. H., et al. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH. Retrieved from [Link]

  • Kew, W., et al. (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. PMC - NIH. Retrieved from [Link]

  • Lee, J. Y., et al. (2025). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Reddy, G. S., et al. (n.d.). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. NIH. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]

  • Galgano, F., et al. (n.d.). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. Retrieved from [Link]

  • Kumar, V., et al. (2025). Review article on impurity profiling. International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed. Retrieved from [Link]

  • ManTech Publications. (2025). Impurity Profiling of Pharmaceuticals. ManTech Publications. Retrieved from [Link]

  • Arshad, S., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments. Retrieved from [Link]

  • Maciejewska, D., et al. (2022). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Retrieved from [Link]

  • Gous, T. A., et al. (2014). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. Retrieved from [Link]

  • Rishi, R., et al. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. ResearchGate. Retrieved from [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]

  • Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC - PubMed Central. Retrieved from [Link]

  • Bouabdallah, I., et al. (2022). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems. MDPI. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC purity. Mettler Toledo. Retrieved from [Link]

  • IJRSR. (2025). A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. IJRSR. Retrieved from [Link]

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Application of 7-Chloroisoquinolin-3-amine in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline nucleus is a prominent heterocyclic scaffold that has demonstrated significant therapeutic potential across a wide range of diseases.[1][2] Its rigid bicyclic structure provides a versatile framework for the spatial presentation of functional groups, making it an attractive starting point for the design of novel bioactive molecules.[1] Within this class of compounds, 7-chloroisoquinolin-3-amine emerges as a particularly compelling building block for structure-activity relationship (SAR) studies, especially in the pursuit of novel kinase inhibitors. The strategic placement of the chlorine atom at the 7-position can influence key drug-like properties such as metabolic stability and target engagement, while the primary amine at the 3-position offers a convenient handle for synthetic elaboration.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-chloroisoquinolin-3-amine as a core scaffold in SAR studies aimed at the discovery of potent and selective kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for the synthesis and biological evaluation of derivatives, and present illustrative data to guide the iterative process of drug optimization.

The Rationale for 7-Chloroisoquinolin-3-amine as a Kinase Inhibitor Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Many successful kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding site of the kinase. The 3-aminoisoquinoline scaffold, in particular, has been identified as a privileged structure for potent inhibition of kinases such as FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[3]

The 7-chloroisoquinolin-3-amine scaffold offers several advantages for SAR-driven kinase inhibitor discovery:

  • Hydrogen Bonding Capabilities: The amino group at the C3 position and the nitrogen atom in the isoquinoline ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of type I kinase inhibitors.[5]

  • Vector for Chemical Elaboration: The primary amine serves as a versatile synthetic handle for the introduction of a wide array of substituents, allowing for the exploration of different regions of the kinase active site.

  • Modulation of Physicochemical Properties: The chlorine atom at the C7 position can enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket. It can also favorably modulate physicochemical properties such as pKa and lipophilicity, which can impact cell permeability and pharmacokinetic profiles.

A Representative SAR Workflow for Kinase Inhibitor Development

The following diagram illustrates a typical iterative workflow for an SAR study starting from 7-chloroisoquinolin-3-amine.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Start Scaffold Selection: 7-Chloroisoquinolin-3-amine Synthesis Library Synthesis: Derivatization at C3-amine Start->Synthesis Amide Coupling, Reductive Amination, etc. Purification Purification & Characterization Synthesis->Purification HTS High-Throughput Screening: Primary Kinase Assay Purification->HTS Compound Library Potency IC50 Determination: Potency against Target Kinase HTS->Potency Active Hits Selectivity Selectivity Profiling: Panel of Off-Target Kinases Potency->Selectivity Cellular Cell-Based Assays: Target Engagement & Anti-proliferative Activity Selectivity->Cellular SAR_Analysis SAR Analysis: Relate Structure to Activity Cellular->SAR_Analysis Biological Data ADME In Silico ADME/Tox Prediction SAR_Analysis->ADME Next_Gen Design of Next-Generation Compounds ADME->Next_Gen Next_Gen->Synthesis Iterative Optimization

Caption: Iterative workflow for SAR studies of 7-chloroisoquinolin-3-amine.

Experimental Protocols

PART 1: Synthesis of a Focused Library of 7-Chloro-N-arylisoquinolin-3-amines

This protocol describes a representative synthesis of a focused library of N-substituted derivatives of 7-chloroisoquinolin-3-amine via a Buchwald-Hartwig amination reaction. This method is chosen for its broad substrate scope and good functional group tolerance.

Materials:

  • 7-Chloroisoquinolin-3-amine

  • A diverse set of aryl halides (e.g., substituted bromobenzenes)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried reaction vial, add 7-chloroisoquinolin-3-amine (1.0 eq), the desired aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst.

  • Extraction: Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-7-chloroisoquinolin-3-amine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Synthesized 7-chloroisoquinolin-3-amine derivatives

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (containing MgCl2, DTT, and a detergent)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series of each compound in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Data Acquisition: After a brief incubation, measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Illustrative SAR Data

The following table presents hypothetical data from an initial SAR study of 7-chloroisoquinolin-3-amine derivatives targeting a hypothetical kinase, "Kinase X".

Compound IDR Group (at C3-amine)Kinase X IC50 (nM)
1 H>10,000
2a Phenyl5,200
2b 4-Fluorophenyl1,500
2c 4-Methoxyphenyl8,300
2d 4-(Trifluoromethyl)phenyl950
2e 3-Chlorophenyl2,100

Analysis of Illustrative Data:

  • The unsubstituted parent compound 1 (7-chloroisoquinolin-3-amine) is inactive, indicating the necessity of substitution at the C3-amine for kinase inhibitory activity.

  • Introduction of a phenyl group (2a ) confers weak activity.

  • Substitution on the phenyl ring significantly impacts potency. An electron-withdrawing group at the para-position, such as fluorine (2b ) and trifluoromethyl (2d ), enhances activity compared to the unsubstituted analog. This suggests a potential favorable interaction in a hydrophobic pocket that can accommodate electron-deficient rings.

  • An electron-donating group like methoxy (2c ) is detrimental to activity, possibly due to steric hindrance or unfavorable electronic interactions.

  • A meta-substituted chloro-phenyl group (2e ) shows moderate activity, suggesting that the position of the substituent is also critical for optimal binding.

Visualizing the SAR Strategy

The following diagram illustrates the key points of modification on the 7-chloroisoquinolin-3-amine scaffold for SAR exploration.

Caption: Key modification points on the 7-chloroisoquinolin-3-amine scaffold.

Conclusion and Future Directions

7-Chloroisoquinolin-3-amine represents a valuable and versatile starting point for the development of novel kinase inhibitors. The strategic combination of a privileged heterocyclic core with synthetically tractable functional groups allows for a systematic and efficient exploration of chemical space. The illustrative SAR data and protocols provided herein offer a roadmap for researchers to embark on their own discovery programs. Future work should focus on expanding the diversity of substituents at the C3-amine, exploring modifications at other positions of the isoquinoline ring, and conducting in-depth biological characterization of the most promising lead compounds, including selectivity profiling, cell-based assays, and pharmacokinetic studies.

References

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). ResearchGate. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). National Institutes of Health. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). MDPI. [Link]

  • Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. (2013). PubMed. [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2018). National Institutes of Health. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). National Institutes of Health. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. [Link]

  • Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. (2008). National Institutes of Health. [Link]

  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. (2017). National Institutes of Health. [Link]

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety. (2016). CORE. [Link]

  • Synthesis of 8-amino-7-chloroisoquinoline. PrepChem.com. [Link]

  • Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. (2022). National Institutes of Health. [Link]

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (2014). PubMed. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Chloroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Chloroisoquinolin-3-amine. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested protocols.

Section 1: Plausible Synthetic Strategies

The synthesis of 7-Chloroisoquinolin-3-amine can be approached from two primary strategic directions: late-stage amination of a pre-formed isoquinoline core or the construction of the isoquinoline ring with the amine or a precursor already in place. The choice of strategy often depends on the availability and cost of starting materials.

  • Strategy A: Late-Stage Amination: This is often the more flexible and convergent approach. It typically involves the synthesis of a di-substituted isoquinoline, such as 3,7-dichloroisoquinoline, followed by a selective amination reaction. The Buchwald-Hartwig amination is a state-of-the-art method for this transformation due to its high functional group tolerance and broad substrate scope.[1][2]

  • Strategy B: Ring Construction with Amine Precursor: This strategy involves classical isoquinoline syntheses, such as the Pomeranz–Fritsch or Bischler–Napieralski reactions, using starting materials that already contain a nitrogen-based functional group (e.g., a nitro group) that can be later reduced to the target amine.[3][4] For instance, a substituted phenylacetonitrile could be used to construct the ring, followed by reduction of a nitro group to an amine.[5]

G cluster_0 Strategy A: Late-Stage Amination cluster_1 Strategy B: Ring Construction with Precursor A_start Substituted Benzene Derivative A_inter 3,7-Dichloroisoquinoline A_start->A_inter Ring Formation A_end 7-Chloroisoquinolin-3-amine A_inter->A_end Selective Amination (e.g., Buchwald-Hartwig) B_start Substituted Phenylacetonitrile (with -NO2 group) B_inter 7-Chloro-3-nitroisoquinoline B_start->B_inter Ring Formation B_end 7-Chloroisoquinolin-3-amine B_inter->B_end Reduction (-NO2 to -NH2)

Caption: High-level overview of primary synthetic strategies.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, focusing primarily on the more common and modern Buchwald-Hartwig amination approach (Strategy A).

Q1: My Buchwald-Hartwig amination reaction has stalled or shows low conversion. What are the likely causes?

A1: Low conversion is one of the most frequent issues in palladium-catalyzed cross-coupling reactions. The root cause typically falls into one of three categories: catalyst deactivation, suboptimal reaction conditions, or reagent impurity.

  • Causality - Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen, which can oxidize it to an inactive Pd(II) state. Furthermore, certain substrates or impurities can lead to the formation of off-cycle, inactive palladium complexes.[6] The choice of phosphine ligand is critical; bulky, electron-rich ligands like those developed by Buchwald (e.g., XPhos, SPhos) are designed to stabilize the Pd(0) center and promote the crucial reductive elimination step.[2]

  • Troubleshooting Steps:

    • Atmosphere Control: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents must be thoroughly degassed via sparging with inert gas or through freeze-pump-thaw cycles.

    • Ligand Screening: The performance of phosphine ligands can be highly substrate-dependent. If one ligand gives poor results, screen others. For electron-deficient heteroaryl chlorides like chloro-isoquinolines, ligands such as XPhos or BrettPhos are often excellent starting points.

    • Use a Pre-catalyst: Instead of generating the Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider using a commercially available Pd pre-catalyst (e.g., G3 or G4 palladacycles). These form the active LPd(0) species more cleanly and efficiently upon exposure to the base.[6]

G Start Low Conversion Observed Inert Is the system fully inert? Start->Inert Degas Action: Degas all solvents & use Schlenk techniques. Inert->Degas No Ligand Is the ligand optimal? Inert->Ligand Yes End Re-run Experiment Degas->End Screen Action: Screen bulky monophosphine ligands (XPhos, SPhos, etc.). Ligand->Screen Unsure/No Catalyst Is the Pd source efficient? Ligand->Catalyst Yes Screen->End Precat Action: Switch to a modern palladacycle pre-catalyst (G3/G4). Catalyst->Precat Unsure/No Catalyst->End Yes Precat->End

Caption: Troubleshooting flowchart for low reaction conversion.

Q2: I am observing significant side-product formation, such as hydrodehalogenation or dimerization. How can I improve selectivity?

A2: Side reactions often compete with the desired C-N bond formation. Hydrodehalogenation (replacement of Cl with H) and homo-coupling of the starting material are common culprits.

  • Causality - Reaction Kinetics: These side reactions can become competitive if the rate of reductive elimination to form the desired product is slow. This can be influenced by the base, solvent, and temperature. A base that is too weak may not efficiently deprotonate the amine-palladium intermediate, slowing the catalytic cycle. Conversely, some strong bases can promote side reactions. Temperature is a double-edged sword; while it increases the reaction rate, it can also accelerate catalyst decomposition and side-product formation.[7]

  • Troubleshooting Steps:

    • Base Optimization: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if side reactions are an issue, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃). The choice of base can subtly alter the reaction pathway and selectivity.

    • Solvent Selection: The polarity of the solvent can influence the stability of intermediates. Aprotic polar solvents like dioxane or toluene are standard. If you observe poor solubility or side reactions, switching to a different solvent like CPME (cyclopentyl methyl ether) may be beneficial.

    • Temperature Control: Do not assume higher temperatures are always better. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. This can often suppress pathways leading to undesired byproducts. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction time and selectivity.[7]

Q3: The final product is difficult to purify. What strategies can I employ?

A3: Amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can cause tailing and poor separation. Additionally, residual palladium catalyst can contaminate the product.

  • Causality - Physicochemical Properties: The basic nitrogen atom in the product can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to peak broadening and makes separation from closely-eluting impurities difficult.

  • Troubleshooting Steps:

    • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine product will move into the aqueous layer as the ammonium salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the free amine back into an organic solvent.[8]

    • Modified Chromatography: If chromatography is necessary, neutralize the silica gel. You can either pre-treat the column by flushing it with a solvent mixture containing a small amount of a volatile base (e.g., 1-2% triethylamine in the eluent) or use commercially available deactivated silica.

    • Palladium Scavenging: To remove residual palladium, you can stir the product solution with a palladium scavenger (e.g., silica-bound thiol reagents) or perform a charcoal treatment before final filtration and concentration.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of the base in a Buchwald-Hartwig amination? A: The base has two primary roles. First, it deprotonates the amine to form the amide anion, which is a more active nucleophile for displacing the halide on the palladium intermediate. Second, and more critically, it facilitates the deprotonation of the coordinated amine in the [LPd(Ar)(HNR₂)]⁺X⁻ complex to form the neutral palladium-amido complex LPd(Ar)(NR₂), which is the direct precursor to the product-forming reductive elimination step.[6][9]

Q: How does the structure of the phosphine ligand impact the reaction? A: Bulky, electron-rich monophosphine ligands are key to the success of modern Buchwald-Hartwig reactions. The bulkiness (steric hindrance) promotes the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl chloride.[2]

G Pd0 LPd(0) PdII_1 L(Ar)Pd(II)-Cl Pd0->PdII_1 Oxidative Addition (Ar-Cl) PdII_2 [L(Ar)Pd(II)-NHR₂]⁺ PdII_1->PdII_2 + R₂NH PdII_3 L(Ar)Pd(II)-NR₂ PdII_2->PdII_3 + Base - Base-H⁺ PdII_3->Pd0 Reductive Elimination (forms Ar-NR₂)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Q: Can I use ammonia directly as the amine source? A: While challenging, it is possible. Using ammonia gas or ammonium salts often requires specialized ligands and conditions due to ammonia's volatility and coordination properties. A more practical approach is to use an "ammonia equivalent," such as benzophenone imine or hexamethyldisilazane (HMDS), followed by a hydrolysis step to reveal the primary amine.[1]

Section 4: Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of 7-Chloroisoquinolin-3-amine from 3,7-dichloroisoquinoline via Buchwald-Hartwig amination.

Materials:

  • 3,7-Dichloroisoquinoline (1.0 equiv)

  • Benzophenone Imine (1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

  • 2M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3,7-dichloroisoquinoline, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide under an argon atmosphere.

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe, followed by benzophenone imine.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup (Quench & Hydrolysis): Cool the reaction to room temperature. Carefully add 2M HCl and stir vigorously for 1-2 hours to hydrolyze the imine intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with 2M HCl. Combine the acidic aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and carefully add saturated sodium bicarbonate solution until the pH is >8. A precipitate should form.

  • Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Chloroisoquinolin-3-amine.

  • Purification: Purify the crude product via column chromatography on silica gel pre-treated with 1% triethylamine in the eluent system (e.g., hexanes/ethyl acetate).

Section 5: Data Tables for Optimization

Table 1: Guide to Catalyst and Ligand Selection
Catalyst SourceLigandTypical SubstratesKey Advantages
Pd₂(dba)₃XPhosAryl chlorides, heteroaryl chloridesHigh activity, broad scope
Pd(OAc)₂SPhosAryl bromides, electron-rich chloridesGood for less challenging substrates
XPhos Pd G3(Internal)Most aryl/heteroaryl halidesHigh efficiency, air-stable, easy to handle
BrettPhos Pd G4(Internal)Sterically hindered substratesExcellent for challenging couplings
Table 2: Guide to Base and Solvent Selection
BaseSolventTemperature Range (°C)Comments
NaOtBuToluene, Dioxane80 - 110Standard, highly effective combination for most substrates.
LHMDSTHF, Toluene25 - 80Strong, non-nucleophilic base; good for sensitive substrates.
K₃PO₄Dioxane, DMF100 - 120Milder base, sometimes useful for reducing side reactions.
Cs₂CO₃Toluene, DMF100 - 120Effective for polar substrates and certain heteroaryl couplings.

References

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloroisoquinoline. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 8-amino-7-chloroisoquinoline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Available at: [Link]

  • Li, S., et al. (2014). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. NIH National Library of Medicine. Available at: [Link]

  • Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Available at: [Link]

  • Chemistry Shorts. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Direct Amination. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis pathway and reaction mechanism for the fused isoquinoline derivatives. Available at: [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • NIH National Library of Medicine. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link]

  • University of Regensburg. (n.d.). Isoquinoline Chemistry Lecture. Available at: [Link]

  • YouTube. (2021). Reactions of Isoquinoline. Available at: [Link]

  • YouTube. (2022). How to purify Amine? Available at: [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

Sources

Technical Support Center: Pomeranz-Fritsch Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: PF-TSG-2026-01 Version: 1.0 Last Updated: January 23, 2026

Introduction to the Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a cornerstone of heterocyclic chemistry, providing a powerful method for the synthesis of the isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal.[1][2] This scaffold is integral to a vast number of pharmaceuticals, natural products, and fine chemicals.[3][4] The synthesis is typically a two-step process: first, the condensation of an aromatic aldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (benzalaminoacetal), and second, the acid-catalyzed intramolecular electrophilic cyclization to yield the isoquinoline.[1][3][5]

Despite its utility, the reaction is notorious for variable and often low yields, which are highly dependent on substrate electronics, steric factors, and the precise reaction conditions employed. This guide is designed to serve as a comprehensive troubleshooting resource for researchers encountering challenges with this synthesis, providing in-depth, mechanistically-grounded solutions to common problems.

Core Reaction Mechanism & Key Challenges

Understanding the reaction pathway is critical for effective troubleshooting. The process involves the formation of an imine, followed by an acid-catalyzed intramolecular cyclization and subsequent elimination to form the aromatic isoquinoline ring.[6]

Diagram: Simplified Pomeranz-Fritsch Reaction Mechanism

Pomeranz_Fritsch_Mechanism Reactants Ar-CHO + H₂N-CH₂-CH(OR)₂ Step1 Condensation (-H₂O) Reactants->Step1 SchiffBase Benzalaminoacetal (Schiff Base) Step1->SchiffBase Step2 Acid Catalysis (e.g., H₂SO₄) SchiffBase->Step2 Cyclization Intramolecular Electrophilic Cyclization Step2->Cyclization Step3 Elimination (-2ROH) Cyclization->Step3 Product Isoquinoline Step3->Product

Caption: Core workflow of the Pomeranz-Fritsch synthesis.

The primary challenge lies in the cyclization step. The electrophilicity of the imine-derived intermediate must be sufficient to attack the aromatic ring, and the ring itself must be nucleophilic enough to facilitate the reaction. Competition from side reactions, such as polymerization or the formation of undesired isomers, frequently leads to diminished yields.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the Pomeranz-Fritsch synthesis in a question-and-answer format.

FAQ 1: My reaction yield is extremely low or I've isolated no isoquinoline product. What are the most likely causes?

Answer: This is the most common issue and can stem from several factors. A systematic approach is required to diagnose the problem.

A. Ineffective Cyclization Conditions (The "Acid Problem"): The choice and concentration of the acid catalyst are paramount. The archetypal catalyst is concentrated sulfuric acid, but a wide array of acids have been employed, each with its own optimal conditions.[3][5][6]

  • Causality: The acid must be strong enough to protonate the acetal and promote the formation of the key electrophilic species for cyclization. However, excessively harsh conditions can lead to substrate degradation, charring, or unwanted sulfonation of the aromatic ring. The "sweet spot" for acid strength is highly substrate-dependent. Electron-rich aromatic systems can cyclize under milder conditions, whereas electron-deficient systems require stronger acids.[6]

  • Troubleshooting Protocol:

    • Verify Acid Concentration: Ensure the sulfuric acid used is fresh and of the correct concentration (typically 70% to fuming H₂SO₄). Older stock can absorb atmospheric moisture, reducing its efficacy.

    • Screen Alternative Acids: If sulfuric acid fails, consider other cyclizing agents. Polyphosphoric acid (PPA) is an excellent alternative that often provides higher yields by promoting dehydration without being overly oxidizing.[7] Boron trifluoride-trifluoroacetic anhydride complexes have also proven effective, particularly for substrates with sensitive functional groups.[7]

    • Temperature Control: The reaction is often run at elevated temperatures (120-160°C).[8] However, if charring is observed, the temperature is likely too high. Conversely, if no reaction occurs, a gradual increase in temperature may be necessary. Run a temperature screen from room temperature up to 160°C.

B. Substrate Electronic Effects: The electronic nature of the substituents on the benzaldehyde starting material dramatically influences the success of the cyclization.

  • Causality: Electron-donating groups (EDGs) such as methoxy (-OCH₃) or hydroxy (-OH) groups on the aromatic ring increase its nucleophilicity, making the intramolecular electrophilic aromatic substitution step more favorable.[6] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the ring, making cyclization difficult or impossible under standard conditions.

  • Troubleshooting Protocol:

    • Assess Your Substrate: If your benzaldehyde possesses strong EWGs, the standard Pomeranz-Fritsch is likely not the optimal route. Consider alternative isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions, which are often more tolerant of such groups.[9]

    • Utilize a Modified Procedure: For moderately deactivated systems, more forceful conditions may be required. This could involve using fuming sulfuric acid (oleum) or superpolyphosphoric acid.[6] Exercise extreme caution with these reagents.

Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low / No Yield CheckAcid 1. Verify Acid Catalyst (Concentration, Freshness) Start->CheckAcid CheckSubstrate 2. Analyze Substrate Electronics (EDG vs. EWG) Start->CheckSubstrate CheckTemp 3. Review Reaction Temperature Start->CheckTemp AcidScreen Screen Alternative Acids (PPA, BF₃-TFAA) CheckAcid->AcidScreen Issue Persists ModifyRoute Consider Alternative Synthesis (e.g., Bischler-Napieralski) CheckSubstrate->ModifyRoute Strong EWG TempScreen Perform Temperature Screen (e.g., RT to 160°C) CheckTemp->TempScreen No Obvious Charring/ No Reaction Success Yield Improved AcidScreen->Success TempScreen->Success

Caption: A logical workflow for diagnosing low-yield issues.

FAQ 2: I am getting a complex mixture of products and purification is a nightmare. How can I improve the selectivity?

Answer: Product mixture complexity often arises from a lack of regioselectivity during the cyclization step or from competing side reactions.

A. Regioselectivity Issues: If the benzaldehyde has multiple potential sites for cyclization (e.g., a meta-substituted precursor), a mixture of isomers can form.

  • Causality: The cyclization is an electrophilic aromatic substitution. It will preferentially occur at the position that is most electronically activated and sterically accessible. For a meta-substituted ring with an activating group, cyclization can occur at either the ortho or para position relative to that group, leading to two different isoquinoline isomers.

  • Troubleshooting Protocol:

    • Blocking Groups: If possible, temporarily install a blocking group (e.g., a bromine atom) at the undesired position of cyclization. This group can often be removed in a subsequent step.

    • Leverage Sterics: Introducing a bulky substituent on the benzaldehyde or the amino acetal can sterically hinder one cyclization pathway, favoring the other.

B. Formation of Tetrahydroisoquinolines (Bobbitt Modification): If your reaction conditions inadvertently include a reducing agent or if the intermediate imine is reduced, you may form tetrahydroisoquinolines instead of the desired aromatic product.

  • Causality: The Bobbitt modification intentionally reduces the intermediate Schiff base to an aminoacetal before cyclization.[10][11] This is then cyclized under milder acidic conditions to yield a 1,2,3,4-tetrahydroisoquinoline.[11] If your starting materials or reagents are contaminated with reducing agents, you may be unintentionally following this pathway.

  • Troubleshooting Protocol:

    • Strictly Anhydrous/Aprotic Conditions: Ensure all reagents and solvents are pure and free from potential reducing agents.

    • Embrace the Modification: If a tetrahydroisoquinoline is an acceptable intermediate or final product, consider adopting the Bobbitt modification formally. It often proceeds with higher yields and fewer side products than the parent reaction due to the reduced acid concentration used.[11]

Experimental Protocol: The Bobbitt Modification

  • Imine Formation: Condense the benzaldehyde and aminoacetaldehyde diethyl acetal in a suitable solvent like benzene or toluene with a Dean-Stark trap to remove water.

  • Reduction: Once imine formation is complete (monitored by TLC or GC-MS), cool the reaction and add a reducing agent. Classically, this is done via catalytic hydrogenation (e.g., Raney Ni, H₂, 50 psi).[11]

  • Cyclization: After reduction, isolate the aminoacetal. Then, treat the aminoacetal with a moderately concentrated acid (e.g., concentrated HCl) and heat to effect cyclization to the tetrahydroisoquinoline.[11]

FAQ 3: The reaction works, but the yield is still moderate (<50%). Are there established modifications to improve efficiency?

Answer: Yes, several key modifications have been developed to address the inherent yield limitations of the classic Pomeranz-Fritsch reaction.

A. The Schlittler-Müller Modification: This variant reverses the roles of the starting materials.

  • Causality: Instead of starting with a benzaldehyde and an aminoacetal, this modification uses a benzylamine and glyoxal semiacetal.[1][10] This can be advantageous when the desired benzylamine is more readily available or stable than the corresponding benzaldehyde.

  • Applicability: This is particularly useful for preparing C1-substituted isoquinolines.[10]

B. The Jackson Modification (N-Tosyl Activation): This powerful modification activates the system towards cyclization.

  • Causality: The intermediate benzylaminoacetal is converted into its N-tosyl derivative.[12] The electron-withdrawing tosyl group enhances the electrophilicity of the cyclizing species. This increased reactivity allows the cyclization to proceed under much milder conditions (e.g., dilute mineral acid), which significantly reduces side reactions and improves yields.[12] The tosyl group can be removed later if desired.

Table 1: Comparison of Pomeranz-Fritsch and Key Modifications

MethodStarting MaterialsKey IntermediateTypical ConditionsPrimary ProductKey Advantage
Classic P-F Benzaldehyde + AminoacetalBenzalaminoacetal (Imine)Conc. H₂SO₄, HeatIsoquinolineDirect synthesis
Bobbitt Benzaldehyde + AminoacetalBenzylaminoacetal (Amine)1. Reduction (H₂/cat.)2. Conc. HCl, HeatTetrahydroisoquinolineHigher yields, fewer side products
Schlittler-Müller Benzylamine + Glyoxal AcetalImine from BenzylamineConc. H₂SO₄, HeatC1-Substituted IsoquinolineAlternative starting materials
Jackson Benzaldehyde + AminoacetalN-Tosyl BenzylaminoacetalDilute Mineral Acid, HeatIsoquinolineMilder conditions, higher yields

Summary & Final Recommendations

Low yield in the Pomeranz-Fritsch synthesis is a common but surmountable challenge. A successful outcome hinges on a rational selection of reaction conditions based on the electronic properties of the substrate.

  • Analyze First: Before beginning, assess the electronic character of your aromatic aldehyde. This will be the single most important predictor of success.

  • Optimize the Acid: For electron-rich systems, begin with standard concentrated sulfuric acid. If yields are low or decomposition occurs, switch to a milder, dehydrating agent like Polyphosphoric Acid (PPA). For electron-deficient systems, stronger conditions (oleum) or an activating modification (Jackson) are necessary.

  • Consider a Modification: Do not hesitate to use a named modification. The Bobbitt and Jackson modifications were developed specifically to overcome the limitations of the original protocol and often represent the most efficient path to the desired product class.

By methodically addressing these key parameters, researchers can transform the Pomeranz-Fritsch reaction from a frustratingly low-yielding process into a reliable and powerful tool for isoquinoline synthesis.

References

  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Bandyopadhyay, A., & Zare, R. N. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. Stanford University. Retrieved from [Link]

  • Wang, Y., Patil, P., Kurpiewska, K., Kalinowska-Tluscik, J., & Dömling, A. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3533-3537. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Retrieved from [Link]

  • ResearchGate. (n.d.). Pomeranz–Fritsch reaction. Request PDF. Retrieved from [Link]

  • Jackson, A. H., & Stewart, G. W. (1971). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Retrieved from [Link]

  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 1(2H)-Isoquinolones. (Review). Retrieved from [Link]

  • Johnson, A. T., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry, 13, 1787-1793. NIH. Retrieved from [Link]

  • Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 30(7), 2247-2250. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 47(9), 1732-1735. NIH. Retrieved from [Link]

  • MDPI. (n.d.). Impacts of Sulfuric Acid on the Stability and Separation Performance of Polymeric PVDF-Based Membranes at Mild and High Concentrations: An Experimental Study. Retrieved from [Link]

  • HARVEST (uSask). (n.d.). Study on the reaction between H2S and sulfuric acid for H2 production from H2S splitting cycle. Retrieved from [Link]

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. RSC Publishing. Retrieved from [Link]

  • Elm, J., et al. (2016). The driving effects of common atmospheric molecules for formation of prenucleation clusters: the case of sulfuric acid, formic acid, nitric acid, ammonia, and dimethyl amine. Atmospheric Chemistry and Physics, 16(16), 10647-10660. NIH. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Bischler-Napieralski Reactions for Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cyclization method for the synthesis of isoquinoline and its derivatives. Here, we address common challenges encountered during the reaction, providing in-depth, evidence-based solutions and detailed experimental protocols to ensure the success of your syntheses.

Understanding the Bischler-Napieralski Reaction: A Mechanistic Overview

The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a direct route to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2] This electrophilic aromatic substitution is typically promoted by a dehydrating agent under acidic conditions.[3][4] The resulting dihydroisoquinolines are often subsequently aromatized to their corresponding isoquinolines, which are prevalent scaffolds in numerous natural products and pharmacologically active compounds.[5]

Two primary mechanistic pathways are generally accepted, with the predominant route often dictated by the specific reaction conditions:[1][3]

  • Mechanism I: The Dichlorophosphoryl Imine-Ester Intermediate: In the presence of reagents like phosphorus oxychloride (POCl₃), the amide carbonyl oxygen attacks the phosphorus center, forming a highly reactive intermediate. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring on the activated imine-ester, leading to cyclization and subsequent elimination to yield the 3,4-dihydroisoquinoline.[3]

  • Mechanism II: The Nitrilium Ion Intermediate: This pathway involves the formation of a highly electrophilic nitrilium ion, which then undergoes intramolecular electrophilic aromatic substitution on the aryl ring.[1][6] This mechanism is particularly relevant when strong dehydrating agents are employed.

Understanding these mechanisms is crucial for diagnosing and resolving experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My reaction is not proceeding, and I am recovering my starting material. What are the likely causes?

A1: This is a common issue that typically points to insufficient activation of the substrate or the aromatic ring.

  • Deactivated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. The presence of electron-withdrawing groups (e.g., nitro, cyano, or carbonyl groups) will significantly deactivate the ring, hindering the electrophilic attack required for cyclization.[4][7] The reaction is most effective with electron-donating groups (e.g., methoxy, alkyl groups) on the benzene ring, which increase its nucleophilicity.[2][3]

  • Insufficiently Potent Dehydrating Agent: For substrates with moderately activated or deactivated aromatic rings, a standard reagent like phosphorus oxychloride (POCl₃) may not be sufficiently powerful to drive the reaction to completion.[1]

  • Low Reaction Temperature: While high temperatures can lead to decomposition, an insufficient temperature may not provide the necessary activation energy for the cyclization to occur.

Troubleshooting Workflow: No Reaction

start Reaction Failure: Starting Material Recovered q1 Is the aromatic ring activated with electron- donating groups? start->q1 sol1 Consider alternative synthetic routes or a different cyclization strategy. q1->sol1 No q2 Is the dehydrating agent strong enough? q1->q2 Yes sol2 Switch to a more potent dehydrating agent system, such as P₂O₅ in refluxing POCl₃. q2->sol2 No q3 Is the reaction temperature and time sufficient? q2->q3 Yes sol3 Gradually increase the reaction temperature (e.g., by switching to a higher boiling solvent like xylene) and monitor by TLC. q3->sol3 No end Successful Cyclization q3->end Yes

Caption: Troubleshooting workflow for a failed reaction.

Q2: My reaction is producing a low yield of the desired product. What can I do to improve it?

A2: Low yields can be attributed to several factors, including incomplete reaction, side product formation, or product degradation.

  • Incomplete Reaction: As discussed in Q1, ensure the reaction conditions (reagents, temperature, time) are appropriate for your specific substrate. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[4]

  • Side Reactions: The most common side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[6][8] This is particularly problematic when the resulting styrene is highly conjugated.

  • Product Degradation: The strongly acidic and often high-temperature conditions of the Bischler-Napieralski reaction can lead to the decomposition of the starting material or the desired product, often resulting in the formation of intractable tars.[4]

Table 1: Optimizing Reaction Conditions for Improved Yield

ParameterRecommendationRationale
Dehydrating Agent For unactivated rings, use P₂O₅ in refluxing POCl₃.[1] For sensitive substrates, consider milder conditions like Tf₂O with 2-chloropyridine at lower temperatures.[6]P₂O₅ increases the dehydrating power by forming pyrophosphates, which are better leaving groups.[6] Milder reagents prevent degradation of sensitive functional groups.
Solvent Toluene or xylene are common choices for higher temperatures.[6] Acetonitrile can also be used.[9] Using the corresponding nitrile as a solvent can suppress the retro-Ritter side reaction.[6]The choice of solvent dictates the achievable reaction temperature. Using a nitrile solvent shifts the equilibrium away from the retro-Ritter products.[6]
Temperature Typically requires heating (reflux).[1] However, for highly activated substrates, the reaction may proceed at a lower temperature.Provides the necessary activation energy. Optimization is key to prevent decomposition.
Reaction Time Monitor by TLC to determine the point of maximum product formation and minimal side product accumulation.[4]Prolonged reaction times can lead to product degradation and tar formation.

Q3: My reaction mixture has turned into a dark, intractable tar. What went wrong and can I salvage my product?

A3: Tar formation is a clear indication of decomposition.

  • Excessively High Temperatures or Prolonged Reaction Times: This is the most common cause of polymerization and decomposition.[4]

  • Highly Reactive Substrates: Substrates with multiple activating groups can be prone to over-reactivity and polymerization under harsh acidic conditions.

  • Impure Reagents: The presence of impurities, particularly in the dehydrating agent (e.g., HCl in POCl₃), can catalyze decomposition pathways. It is sometimes beneficial to purify reagents like POCl₃ by distillation before use.[10]

Salvage and Prevention:

  • Prevention is Key: For your next attempt, consider using milder conditions (see Table 1). A gradual increase to the desired reaction temperature may also be beneficial.[4]

  • Workup: Even with tar formation, it is sometimes possible to extract the desired product. After quenching the reaction, perform a thorough extraction. An acid-base extraction can be particularly effective if your product is basic, helping to separate it from neutral polymeric material.[4] Subsequent purification by column chromatography will likely be necessary.

Detailed Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Cyclization using POCl₃

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamide (1.0 equiv). Place the flask under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reagent Addition: Add an anhydrous solvent (e.g., toluene, xylene, or acetonitrile) to the flask. Subsequently, add the dehydrating agent, such as phosphorus oxychloride (POCl₃, 2-5 equiv), dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. A typical reaction time is 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice or into a vigorously stirred, cold, saturated aqueous solution of sodium bicarbonate to quench the excess POCl₃.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]

TLC Monitoring

cluster_0 TLC Plate at T=0 cluster_1 TLC Plate at T=intermediate cluster_2 TLC Plate at T=final SM_0 Starting Material RXN_0 Reaction Mixture CO_0 Co-spot SM_1 Starting Material RXN_1 Reaction Mixture (SM + Product) CO_1 Co-spot SM_2 Starting Material RXN_2 Reaction Mixture (Product) CO_2 Co-spot

Caption: Idealized TLC progression of the reaction.

Protocol 2: Dehydrogenation of 3,4-Dihydroisoquinolines to Isoquinolines

The 3,4-dihydroisoquinoline product from the Bischler-Napieralski reaction can be aromatized to the corresponding isoquinoline.

  • Reaction Setup: In a round-bottom flask, dissolve the 3,4-dihydroisoquinoline (1.0 equiv) in a high-boiling solvent such as xylene or decalin.

  • Reagent Addition: Add a dehydrogenating agent, such as 10% palladium on carbon (Pd/C, 0.1 equiv) or sulfur (1.1 equiv).[11][12]

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture. If Pd/C was used, filter the mixture through a pad of celite to remove the catalyst. If sulfur was used, the excess can be removed by filtration after cooling.[13]

  • Purification: Remove the solvent under reduced pressure. The resulting crude isoquinoline can be purified by column chromatography, recrystallization, or distillation.

References

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

  • ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. Available at: [Link]

  • Grokipedia. Bischler–Napieralski reaction. Available at: [Link]

  • ResearchGate. (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Available at: [Link]

  • Bischler-Napieralski Reaction. Available at: [Link]

  • YouTube. Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. Available at: [Link]

  • ResearchGate. The first Bischler–Napieralski cyclization in a room temperature ionic liquid. Available at: [Link]

  • YouTube. Bischler-Napieralski Reaction. Available at: [Link]

  • PubMed. Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. Available at: [Link]

  • Slideshare. Bischler napieralski reaction | PPTX. Available at: [Link]

  • Google Patents. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline.
  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Available at: [Link]

  • Google Patents. US5911962A - Process for the purification of phosphorus oxychloride.
  • ResearchGate. (PDF) Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Available at: [Link]

  • Common Conditions. Bischler-Napieralski. Available at: [Link]

  • PMC - NIH. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Available at: [Link]

  • Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. Available at: [Link]

  • YouTube. Alcohol Dehydration Reaction Mechanism With H2SO4. Available at: [Link]

  • ResearchGate. Bischler-Napieralski Reaction. Available at: [Link]

  • University of Rochester. How To: Monitor by TLC - Department of Chemistry. Available at: [Link]

  • Maxbrain Chemistry. Bischler–Napieralski Reaction. Available at: [Link]

Sources

Navigating the Labyrinth of Aminoisoquinoline Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted aminoisoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this privileged heterocyclic scaffold. Here, we move beyond simple protocols to dissect the causality behind common synthetic challenges, offering field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.

Section 1: The Bischler-Napieralski Reaction: Taming a Classic

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to their aromatic isoquinoline counterparts.[1] The reaction involves the acid-catalyzed cyclization of a β-arylethylamide.[1] While powerful, this century-old reaction is not without its pitfalls.

FAQ 1: My Bischler-Napieralski reaction is giving a low yield and a significant amount of a styrene byproduct. What is happening and how can I prevent it?

Root Cause Analysis:

This is a classic case of the retro-Ritter reaction , a major side reaction that plagues the Bischler-Napieralski synthesis.[2] The reaction proceeds through a nitrilium ion intermediate. Under the harsh, dehydrating conditions, this intermediate can fragment, leading to the formation of a stable styrene derivative and a nitrile. This pathway is particularly favored when the resulting styrene is highly conjugated.[2]

Troubleshooting Protocol:

  • Solvent Choice is Critical: A straightforward method to suppress the retro-Ritter reaction is to employ a nitrile solvent, such as acetonitrile.[2] By Le Chatelier's principle, the excess nitrile in the reaction medium shifts the equilibrium away from the fragmentation pathway.

  • Alternative Activating Agents: Instead of relying solely on strong dehydrating agents like POCl₃ or P₂O₅, which can promote the retro-Ritter reaction, consider using oxalyl chloride to form an N-acyliminium intermediate.[2] This intermediate is sufficiently electrophilic to undergo cyclization without requiring the harsh conditions that lead to fragmentation.

  • Temperature Management: Ensure strict temperature control. While the Bischler-Napieralski reaction often requires elevated temperatures, excessive heat can favor the elimination reaction.[2] Experiment with the lowest temperature that still allows for a reasonable reaction rate.

Experimental Protocol: Bischler-Napieralski Cyclization

  • Materials:

    • β-arylethylamide (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (2.0-5.0 eq)

    • Anhydrous toluene or acetonitrile

  • Procedure:

    • Dissolve the β-arylethylamide in anhydrous toluene or acetonitrile in a round-bottom flask equipped with a reflux condenser and a drying tube.

    • Cool the solution in an ice bath.

    • Slowly add phosphorus oxychloride to the stirred solution.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Section 2: The Pictet-Spengler Reaction: Navigating Substituent Effects

The Pictet-Spengler reaction is a highly effective method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[3] The success of this reaction is heavily influenced by the electronic nature of the substituents on the aromatic ring.

FAQ 2: I am attempting a Pictet-Spengler reaction with a β-phenylethylamine bearing an electron-withdrawing group, and the reaction is sluggish with very low conversion. How can I drive this reaction to completion?

Root Cause Analysis:

The Pictet-Spengler reaction is an electrophilic aromatic substitution. The key ring-closing step involves the attack of the electron-rich aromatic ring onto an electrophilic iminium ion.[3] Electron-donating groups (EDGs) on the aromatic ring increase its nucleophilicity, facilitating the cyclization under mild conditions. Conversely, electron-withdrawing groups (EWGs) deactivate the aromatic ring, making the intramolecular attack on the iminium ion significantly more difficult and often requiring harsher conditions.[4]

Troubleshooting Workflow:

G start Low Yield in Pictet-Spengler with EWG-substituted Arylethylamine check_acid Increase Acid Strength and/or Concentration start->check_acid Initial Step preform_imine Pre-form the Iminium Ion start->preform_imine Alternative Strategy check_temp Increase Reaction Temperature check_acid->check_temp If still low conversion outcome_success Successful Cyclization check_acid->outcome_success lewis_acid Switch to a Stronger Lewis Acid (e.g., TiCl4, AlCl3) check_temp->lewis_acid For highly deactivated systems check_temp->outcome_success outcome_fail Reaction Still Fails or Decomposes check_temp->outcome_fail lewis_acid->outcome_success lewis_acid->outcome_fail preform_imine->check_acid

Caption: Troubleshooting workflow for challenging Pictet-Spengler reactions.

Troubleshooting Protocol:

  • Acid Catalyst and Temperature: For less nucleophilic aromatic rings, stronger acids and higher temperatures are often necessary. Consider switching from milder acids like TFA to stronger protic acids like concentrated HCl or H₂SO₄, and increasing the reaction temperature.

  • Lewis Acid Catalysis: In cases where protic acids are insufficient, powerful Lewis acids such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃) can be employed to activate the iminium ion and promote cyclization.

  • Stepwise Approach: Instead of a one-pot reaction, consider a two-step procedure. First, form the imine intermediate under neutral or mildly acidic conditions. After isolation and purification, subject the imine to strong acid conditions to effect the cyclization. This can sometimes prevent side reactions of the starting materials under harsh conditions.

Experimental Protocol: Classical Acid-Catalyzed Pictet-Spengler Reaction [5]

  • Materials:

    • Tryptamine or phenylethylamine derivative (1.0 eq)

    • Aldehyde or ketone (1.0-1.2 eq)

    • Anhydrous solvent (e.g., dichloromethane, toluene)

    • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

  • Procedure:

    • Dissolve the β-arylethylamine derivative in the anhydrous solvent in a round-bottom flask.

    • Add the aldehyde or ketone to the solution.

    • Add the acid catalyst dropwise to the stirred mixture.

    • Stir the reaction at room temperature or heat as required, monitoring by TLC.

    • Upon completion, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution).

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[5]

Section 3: The Pomeranz-Fritsch Reaction: Mitigating Harsh Conditions

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[6] A significant drawback of the classical approach is the use of strong, concentrated acids and high temperatures, which can lead to low yields and the formation of byproducts, especially with sensitive substrates.[7]

FAQ 3: My Pomeranz-Fritsch reaction is resulting in a complex mixture of products and significant charring. How can I improve the outcome?

Root Cause Analysis:

The harsh conditions of the traditional Pomeranz-Fritsch reaction (e.g., concentrated sulfuric acid at high temperatures) can cause a variety of side reactions, including sulfonation of the aromatic ring, polymerization, and decomposition of starting materials and products.[7][8] Substrates with electron-donating groups are more prone to side reactions under these conditions.

Mitigation Strategies:

StrategyRationaleKey Considerations
Use of Milder Acid Systems Avoids the aggressive nature of concentrated sulfuric acid, reducing charring and unwanted side reactions.Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are effective alternatives.
Modified Pomeranz-Fritsch Approaches These methods often involve the pre-formation of a more reactive intermediate that can cyclize under milder conditions.The Schlittler-Muller modification uses a benzylamine and glyoxal hemiacetal, while the Bobbitt modification leads to tetrahydroisoquinolines under reducing conditions.[6]
Temperature Control Gradual heating and maintaining the lowest effective temperature can minimize decomposition.Use a well-controlled heating mantle and monitor the internal reaction temperature.

Troubleshooting Protocol:

  • Acid Selection: Replace concentrated sulfuric acid with PPA or Eaton's reagent. These reagents often provide a more controlled reaction with higher yields.

  • Explore Modifications: If the classical approach fails, consider the Schlittler-Muller or Bobbitt modifications, which proceed under different and often milder conditions.[6]

  • Protecting Groups: For substrates with sensitive functional groups, consider using protecting groups that are stable to the reaction conditions and can be removed after the isoquinoline core is formed.

Section 4: Transition-Metal Catalysis: Common Pitfalls in Modern Syntheses

Modern methods for aminoisoquinoline synthesis often rely on transition-metal catalysis, particularly with palladium and rhodium complexes. These reactions offer high efficiency and functional group tolerance but come with their own set of challenges.

FAQ 4: My palladium-catalyzed C-H activation/annulation reaction for isoquinoline synthesis is showing low conversion and I suspect catalyst deactivation. What are the likely causes and solutions?

Root Cause Analysis:

Palladium catalysts can deactivate through several mechanisms in C-H activation cycles:

  • Formation of Palladium Black: Agglomeration of the palladium catalyst into an inactive bulk metal is a common issue, often caused by high temperatures or the presence of reducing agents.

  • Ligand Decomposition: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or P-C bond cleavage under the reaction conditions.

  • Product Inhibition: The newly formed heterocyclic product can sometimes coordinate strongly to the palladium center, inhibiting catalyst turnover.

Troubleshooting Protocol:

  • Ligand Selection: The choice of ligand is critical. For challenging substrates or to prevent catalyst deactivation, consider using more robust and electron-rich ligands. For instance, in aminocarbonylation reactions, the bidentate XantPhos ligand has been shown to be effective for less reactive amines where simpler phosphine ligands fail.[9]

  • Additive Effects: The addition of silver salts (e.g., Ag₂CO₃) is common in these reactions. They can act as oxidants to regenerate the active catalytic species and as halide scavengers, preventing catalyst poisoning.[10]

  • Reaction Conditions: Carefully optimize the reaction temperature and time. Prolonged heating can lead to catalyst decomposition. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation of the catalyst and ligands.

FAQ 5: I am observing the formation of regioisomers in my rhodium-catalyzed C-H activation/annulation reaction. How can I improve the regioselectivity?

Root Cause Analysis:

The regioselectivity of rhodium-catalyzed C-H activation is primarily governed by the directing group. However, other factors can influence the site of C-H activation, leading to mixtures of isomers.

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substrate can influence which C-H bond is most accessible and reactive.

  • Reaction Conditions: The solvent, temperature, and additives can all play a role in modulating the regioselectivity of the C-H activation step.

Strategies for Improving Regioselectivity:

  • Directing Group Modification: If possible, modify the directing group to favor C-H activation at the desired position. A bulkier directing group may favor activation at a less sterically hindered C-H bond.

  • Ligand Tuning: While less common for rhodium(III)-catalyzed C-H activation, the ligand on the metal center can sometimes influence regioselectivity.

  • Systematic Optimization of Reaction Parameters: A thorough screening of solvents, temperatures, and additives is often necessary to identify conditions that maximize the formation of the desired regioisomer.

References

  • Gensler, W. J. The Pomeranz-Fritsch Reaction. Org. React.1951, 6, 191–206.
  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. J. Am. Chem. Soc.2017 , 139, 13748-13755. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules2021 , 26(15), 4483. [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • Pictet-Spengler Reaction. NROChemistry. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Org. Biomol. Chem.2017 , 15, 9958-9975. [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Catalysts2017 , 7(9), 263. [Link]

  • Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chem. Sci.2021 , 12, 5493-5499. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

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Technical Support Center: Purification of 7-Chloroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of 7-Chloroisoquinolin-3-amine. Drawing from established chemical principles and field-proven techniques, this document aims to be a comprehensive resource for obtaining this compound in high purity.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: After my synthesis, TLC analysis shows a spot with a similar polarity to my 7-Chloroisoquinolin-3-amine product, which I suspect is an unreacted starting material. How can I effectively remove it?

Answer:

This is a common purification challenge. The optimal strategy depends on the nature of the starting material. Let's consider a plausible precursor based on common isoquinoline syntheses, such as a substituted 2-methylbenzonitrile derivative. The key is to exploit the difference in the chemical properties between your amine-containing product and the likely non-basic starting material.

A highly effective method is an acid-base extraction . The basicity of the amino group in 7-Chloroisoquinolin-3-amine allows for its selective separation from non-basic or weakly basic impurities. By dissolving the crude reaction mixture in an organic solvent and washing with an aqueous acid, the protonated amine will move to the aqueous phase, leaving non-basic impurities behind in the organic layer. Subsequent basification of the aqueous layer will precipitate the pure product.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The 7-Chloroisoquinolin-3-amine will protonate and move into the aqueous layer. Repeat the extraction of the organic layer with 1M HCl to ensure complete transfer of the product.

  • Separation of Layers: Combine the acidic aqueous layers. The organic layer now contains the non-basic impurities and can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is basic (pH > 8). This will deprotonate the amine, causing the 7-Chloroisoquinolin-3-amine to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any residual salts and then dry it under vacuum to obtain the purified product.

G

Question 2: I've performed a column chromatography, but I'm still seeing a persistent, closely-eluting impurity. What could this be and how can I improve my separation?

Answer:

A closely-eluting impurity often suggests a structurally similar byproduct. In many isoquinoline syntheses, regioisomers can be formed. For instance, depending on the precursors, you might have isomeric chloroisoquinolin-amines as byproducts. These isomers will have very similar polarities, making them difficult to separate.

To improve separation by column chromatography , you need to optimize your chromatographic conditions. This involves a careful selection of the stationary and mobile phases.

Troubleshooting Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Standard silica gel is a good starting point.The amine group will interact with the acidic silica, aiding in separation.
Mobile Phase A gradient elution is often more effective than an isocratic one for separating closely-eluting compounds. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and resolution by deactivating the acidic sites on the silica gel, which can cause peak tailing with amines.A gradient allows for better separation of compounds with similar polarities. The basic modifier minimizes unwanted interactions between the basic product and the acidic stationary phase.
Column Dimensions Use a long, narrow column for better resolution.Increases the number of theoretical plates, enhancing separation efficiency.
Loading Do not overload the column. A general rule of thumb is to load 1-5% of the silica gel weight with the crude product.Overloading leads to broad peaks and poor separation.

A common mobile phase for purifying aminoisoquinolines is a mixture of ethyl acetate and hexanes, sometimes with a small amount of ethanol for more polar compounds.[1][2]

Question 3: My purified 7-Chloroisoquinolin-3-amine appears discolored (e.g., yellow or brown). What is the cause and how can I decolorize it?

Answer:

Discoloration in amine-containing compounds is often due to the formation of colored oxidation byproducts. These are typically present in very small amounts but can significantly impact the appearance of the final product.

Recrystallization is an excellent method for removing such colored impurities. The principle behind recrystallization is that the desired compound is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold, while the impurities are either soluble in the cold solvent or present in such small amounts that they remain in solution upon cooling. The addition of activated carbon during recrystallization can be particularly effective for removing colored impurities.

Experimental Protocol: Recrystallization with Activated Carbon

  • Solvent Selection: Choose a solvent or solvent mixture in which 7-Chloroisoquinolin-3-amine has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, methanol, or mixtures of ethanol and water are often good choices for polar compounds.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the discolored product to just dissolve it.

  • Decolorization: Add a small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step should be done rapidly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

G

References

  • Vertex Pharmaceuticals Incorporated. N-linked isoquinoline amides as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof. WO2022093881A1, 2022.
  • Vertex Pharmaceuticals Incorporated. C-linked isoquinoline amides as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof. WO2023055679A1, 2023.

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Navigating the Maze of Molecular Similarity: A Technical Support Guide to Separating Regioisomers of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the often-complex challenge of separating regioisomers of substituted isoquinolines. The subtle differences in the spatial arrangement of functional groups on the isoquinoline scaffold can lead to significant variations in pharmacological activity, making their effective separation a critical step in research and development. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome common separation hurdles.

Understanding the Challenge: Why Are Substituted Isoquinoline Regioisomers So Difficult to Separate?

Regioisomers, or positional isomers, possess the same molecular formula but differ in the placement of substituents on the isoquinoline core. This structural similarity results in nearly identical physicochemical properties, such as polarity, solubility, and pKa. Consequently, achieving baseline separation can be a formidable task, often leading to co-elution in standard chromatographic systems. The key to successful separation lies in exploiting the subtle differences in their intermolecular interactions with the stationary and mobile phases. The position of a substituent can influence the molecule's dipole moment, its ability to engage in hydrogen bonding, and its overall steric profile, all of which can be leveraged for separation.[1]

Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This section addresses common problems encountered during the separation of substituted isoquinoline regioisomers, providing causal explanations and actionable solutions.

Problem 1: Poor Resolution or Complete Co-elution in Reversed-Phase HPLC

Scenario: You are running a standard C18 column with a methanol/water or acetonitrile/water gradient, but your regioisomers are eluting as a single, broad peak or with very poor separation.

Causality: The similar hydrophobicity of the regioisomers leads to insufficient differential retention on a standard C18 stationary phase. The subtle differences in their interaction with the stationary phase are not being adequately exploited by the mobile phase.

Solutions:

1. Mobile Phase Optimization:

  • pH Adjustment: The ionization state of the basic nitrogen atom in the isoquinoline ring is highly pH-dependent. Modifying the mobile phase pH can alter the charge state of the isomers and their interaction with the stationary phase. A general recommendation is to work at a pH that is at least 2 units away from the pKa of the isoquinoline nitrogen to ensure a consistent charge state.[2]

  • Additive Incorporation: Introducing additives like formic acid, trifluoroacetic acid (TFA), or ammonium acetate can improve peak shape and selectivity.[2] For instance, ion-pairing reagents can be used to enhance the retention of these basic compounds.

  • Solvent Choice: Switching the organic modifier from acetonitrile to methanol, or vice versa, can alter the selectivity. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. These different interactions can influence the retention of regioisomers differently depending on the nature and position of their substituents.[3]

2. Stationary Phase Exploration:

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 phases due to π-π interactions between the phenyl ligands and the aromatic isoquinoline ring. This can be particularly effective for separating isomers where the substituent's position affects the electron density of the aromatic system.

  • Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity profile based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are often successful in separating closely related aromatic and heterocyclic compounds.

Experimental Protocol: Method Development for HPLC Separation

HPLC_Method_Development Start Initial Conditions: C18 Column ACN/H2O Gradient Poor_Res Poor Resolution? Start->Poor_Res Optimize_MP Optimize Mobile Phase: - Adjust pH - Additives (Formic Acid, TFA) - Change Organic Modifier (MeOH) Poor_Res->Optimize_MP Yes Success Successful Separation Poor_Res->Success No Good_Res_MP Good Resolution? Optimize_MP->Good_Res_MP Change_SP Change Stationary Phase: - Phenyl-Hexyl - PFP Good_Res_MP->Change_SP No Good_Res_MP->Success Yes Good_Res_SP Good Resolution? Change_SP->Good_Res_SP Good_Res_SP->Success Yes Further_Opt Further Optimization Good_Res_SP->Further_Opt No

Caption: A workflow for HPLC method development.

Problem 2: Peak Splitting in Preparative HPLC

Scenario: During scale-up to preparative HPLC, you observe that a previously sharp peak from your analytical run is now splitting into two or more peaks.

Causality: Peak splitting in preparative chromatography can arise from several factors, including column overload, a mismatch between the sample solvent and the mobile phase, or the presence of co-eluting impurities that were not apparent at the analytical scale.[4]

Solutions:

  • Reduce Injection Volume: A simple first step is to inject a smaller volume to see if the peak shape improves. If it does, you are likely overloading the column.

  • Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible. Injecting a large volume of a strong solvent can cause peak distortion.

  • Optimize Loading Conditions: For preparative runs, it's crucial to perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.

  • Column Health Check: A blocked frit or a void in the stationary phase can also cause peak splitting.[4] Backflushing the column or, in severe cases, replacing it may be necessary.

Troubleshooting Peak Splitting in Preparative HPLC

Potential Cause Diagnostic Step Solution
Column Overload Inject a smaller sample volume.Perform a loading study to determine the optimal sample concentration and injection volume.
Solvent Mismatch Analyze the composition of your sample solvent and the initial mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Co-eluting Impurity Re-analyze the sample under high-resolution analytical conditions.Optimize the preparative method for better separation of the impurity.
Blocked Frit/Column Void Check the system pressure. A sudden increase may indicate a blockage.Backflush the column. If the problem persists, replace the column frit or the entire column.[4]

Frequently Asked Questions (FAQs)

Q1: Can Supercritical Fluid Chromatography (SFC) be a better alternative to HPLC for separating isoquinoline regioisomers?

A: Yes, SFC can be a powerful tool for this purpose. SFC utilizes supercritical CO2 as the primary mobile phase, which has different solvating properties compared to traditional liquid mobile phases.[5] This can lead to unique selectivities for closely related isomers. The lower viscosity of the mobile phase in SFC also allows for faster separations and higher efficiency.[6][7] Method development in SFC often involves screening different co-solvents (like methanol, ethanol, or isopropanenol) and various stationary phases.[6]

Q2: I have achiral regioisomers. Is there any benefit to using a chiral stationary phase (CSP)?

A: Absolutely. While primarily designed for separating enantiomers, CSPs can also be highly effective for separating achiral positional isomers.[8] The complex three-dimensional structures of CSPs can provide multiple interaction points (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) that can differentiate between the subtle structural differences of regioisomers. Polysaccharide-based and cyclodextrin-based CSPs are good starting points for screening.[9]

Q3: My regioisomers are inseparable by chromatography. What other techniques can I try?

A: If chromatographic methods fail to provide adequate separation, fractional crystallization is a viable alternative, especially for solid compounds.[10] This technique relies on slight differences in the solubility of the regioisomers in a particular solvent.

Step-by-Step Protocol for Fractional Crystallization:

  • Solvent Screening: The goal is to find a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the mixture of regioisomers in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed. The less soluble regioisomer should crystallize out first.

  • Isolation: Filter the crystals and wash them with a small amount of the cold solvent.

  • Analysis: Analyze both the crystals and the mother liquor (the remaining solution) by a suitable analytical technique (e.g., HPLC, NMR) to determine the isomeric ratio.

  • Iteration: The process may need to be repeated multiple times to achieve the desired purity.

Q4: How does the position and electronic nature of substituents on the isoquinoline ring affect their separation?

A: The position and electronic properties (electron-donating or electron-withdrawing) of substituents significantly influence the molecule's polarity, pKa, and its interaction with the stationary phase. For instance, a substituent that increases the electron density of the aromatic system may enhance π-π interactions with a phenyl-based stationary phase. Conversely, a substituent that can participate in hydrogen bonding will interact more strongly with a polar stationary phase or a protic mobile phase. Understanding these electronic effects can guide the rational selection of chromatographic conditions.

Concluding Remarks

The separation of substituted isoquinoline regioisomers is a common yet challenging task in synthetic and medicinal chemistry. A systematic and logical approach to method development, coupled with a thorough understanding of the underlying separation principles, is crucial for success. This guide provides a framework for troubleshooting common issues and selecting appropriate techniques. By carefully considering the interplay between the analyte, stationary phase, and mobile phase, researchers can develop robust and efficient methods for the purification of these important compounds.

References

  • Agilent Technologies. (2007). Application Note: Agilent MassHunter – Fast computer aided analysis of LC/ESI-TOF data from complex natural product extracts. Retrieved from [Link]

  • Gilar, M., & Jaworski, A. (2017). HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. Retrieved from [Link]

  • MDPI. (2023). Preparation of Ester-Crosslinked PI Membranes with Enhanced Gas Selectivity and Plasticization Resistance. Retrieved from [Link]

  • Diva-Portal.org. (2022). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Retrieved from [Link]

  • Shimadzu. (n.d.). 04-AD-0275-EN Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Useful Application Notes and References. Retrieved from [Link]

  • ACS Publications. (2020). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • RSC Publishing. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved from [Link]

  • LCGC International. (2001). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Pure. (n.d.). crystallization communications On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase fr. Retrieved from [Link]

  • Waters Corporation. (2011). The Path to Successful Drug Development Starts with Purposeful Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Chromatography Today. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN100360534C - Separation of regioisomers of metal phthalocyanines.
  • PubMed. (2013). The influence of stationary phase on pressure-induced retention, selectivity and resolution changes in RP-LC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional crystallization (chemistry). Retrieved from [Link]

  • ResearchGate. (2017). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • Waters Corporation. (2008). Waters e2795 Separations Module Operator's Guide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). A Review On Chromatographic Separation Techniques. Retrieved from [Link]

  • PubMed Central. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Retrieved from [Link]

  • YouTube. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]

  • ResearchGate. (2012). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Retrieved from [Link]

  • Agilent Technologies. (2007). Application Note. Retrieved from [Link]

  • Waters Corporation. (2011). Impurities Application Notebook. Retrieved from [Link]

  • PubMed Central. (2014). Separation techniques: Chromatography. Retrieved from [Link]

  • YouTube. (2024). How to integrate size exclusion chromatography for monoclonal antibodies in OpenLab CDS. Retrieved from [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • SciSpace. (2012). A review on method development by hplc. Retrieved from [Link]

  • PubMed. (2021). Characterization of positional isomers of drug intermediates by off-line RPLC x SFC hyphenated to high resolution MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Amanote Research. (n.d.). Preparative Separation of Isoquinoline Alkaloids From Phellodendri Cortex by Ph‑zone-Refining Counter-Current Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 7-Chloro-isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging heteroaromatic substrates, specifically 7-chloro-isoquinolines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your success.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, but its functionalization via cross-coupling can be notoriously difficult. This guide, presented in a question-and-answer format, addresses the common pitfalls and provides expert insights to navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting
Section 1: The Core Challenge - Catalyst Inhibition

Q1: Why is my cross-coupling reaction with 7-chloro-isoquinoline failing or giving low yields?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the isoquinoline ring system. This nitrogen can coordinate strongly to the palladium catalyst center. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the desired catalytic cycle.[1] This is a frequent cause of poor performance in reactions involving many nitrogen-containing heterocycles.[1]

Q2: How does this "catalyst poisoning" manifest in the reaction?

A2: Catalyst poisoning can present in several ways:

  • No Reaction: The starting materials remain largely unconsumed.

  • Low Conversion: The reaction starts but stalls after a small amount of product is formed.

  • Inconsistent Results: Seemingly identical reaction setups give vastly different outcomes.

  • Formation of Palladium Black: Precipitation of palladium metal indicates catalyst decomposition, a common result when the active catalytic species is unstable or inhibited.

Below is a diagram illustrating the main catalytic cycle and the problematic off-cycle inhibition pathway.

G cluster_cycle Desired Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Cl) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-Cl) TM_Complex L-Pd(II)(Ar)(Nu) Transmetalation/Amine Complex OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Coordination (B-H) Inhibited_Complex L-Pd(II)-Isoquinoline Complex (Inactive) OA_Complex->Inhibited_Complex Catalyst Poisoning by Isoquinoline-N TM_Complex->Pd0 Product Ar-Nu Product TM_Complex->Product Reductive Elimination

Caption: The catalytic cycle and the catalyst poisoning pathway.

Section 2: Strategic Catalyst and Ligand Selection

Q3: How can I prevent catalyst poisoning by the isoquinoline nitrogen?

A3: The most effective strategy is the rational selection of a supporting ligand. The ideal ligand will sterically and electronically tune the palladium center to favor the productive catalytic cycle over substrate inhibition. Specifically, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) or N-heterocyclic carbene (NHC) ligands are highly effective.[1] The steric bulk physically hinders the isoquinoline's nitrogen from accessing and binding to the palladium atom.[2]

Q4: What are the best ligands for coupling with 7-chloro-isoquinoline?

A4: For challenging substrates like electron-deficient heteroaryl chlorides, sterically demanding and electron-rich ligands are paramount.[2] The electron-donating character increases the nucleophilicity of the Pd(0) center, which lowers the activation energy for the difficult oxidative addition of the C-Cl bond.[2] The bulk also promotes the final, product-forming reductive elimination step.[2]

Ligand FamilySpecific ExamplesKey Features & Rationale
Biarylphosphines XPhos, SPhos, RuPhos, DavePhosHigh steric bulk and electron-rich: Excellent for preventing catalyst inhibition and promoting oxidative addition of the C-Cl bond.[1][2] Often the first choice for difficult couplings.
Dialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich: Strong σ-donating ability significantly accelerates oxidative addition.[2] Can be effective but sometimes less versatile than biarylphosphines.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors: Form very stable Pd-complexes, often resistant to decomposition at high temperatures. An excellent alternative to phosphine ligands.

Q5: Should I use a Pd(0) or Pd(II) source? What about pre-catalysts?

A5: While both Pd(0) sources (like Pd₂(dba)₃) and Pd(II) sources (like Pd(OAc)₂) can be used, Pd(II) sources require an in situ reduction step to generate the active Pd(0) catalyst. For consistency and efficiency, using well-defined palladium pre-catalysts is highly recommended.[1][3]

  • What are they? Pre-catalysts are stable Pd(II) complexes that incorporate the desired ligand. They are designed to readily and quantitatively generate the active L₁Pd(0) species under the reaction conditions.[3]

  • Why use them? They ensure a reliable and efficient generation of the active catalyst, minimizing side reactions and improving reproducibility, especially when working with inhibiting substrates like isoquinolines.[1][3] Generations 3 and 4 (G3 and G4) Buchwald pre-catalysts are particularly effective and compatible with a wide range of ligands.[3]

G cluster_precatalyst Pre-catalyst Activation cluster_insitu In-situ Generation Precatalyst Pd(II) Pre-catalyst (e.g., XPhos-G3-Pd) Active_Catalyst L-Pd(0) Active Catalyst Precatalyst->Active_Catalyst Activation (Weak Base) PdII_Source Pd(II) Source (e.g., Pd(OAc)₂) Unstable_Intermediate Unstable Intermediates & Potential Side Reactions PdII_Source->Unstable_Intermediate Ligand Ligand (e.g., XPhos) Ligand->Unstable_Intermediate Active_Catalyst_InSitu L-Pd(0) Active Catalyst Unstable_Intermediate->Active_Catalyst_InSitu Reduction

Caption: Pre-catalyst activation vs. traditional in-situ generation.

Section 3: Optimizing Reaction Parameters & Troubleshooting

Q6: How do I choose the right base for my reaction?

A6: The base plays a distinct role in different coupling reactions, and its choice is critical.

  • For Suzuki-Miyaura Coupling: The base activates the organoboron reagent to facilitate transmetalation.[4][5] Moderately strong inorganic bases are typical. A good starting point is K₂CO₃ or K₃PO₄. For very stubborn reactions, Cs₂CO₃ can be more effective due to its higher solubility and basicity.

  • For Buchwald-Hartwig Amination: The base deprotonates the amine (or amine-Pd complex) to generate the active nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are required.[6] Be aware that highly basic conditions can be incompatible with sensitive functional groups on your substrates.[7]

Q7: What is the best solvent for these reactions?

A7: Anhydrous, polar aprotic solvents are generally the best choice. They are crucial for solubilizing the reagents, base, and catalytic species.[8][9]

  • Common Choices: Dioxane, Toluene, THF, and CPME are excellent starting points.

  • Solvent Effects: Solvents can influence catalyst stability and even selectivity in some cases.[9] For example, highly polar solvents like DMF are sometimes used but can also lead to faster catalyst decomposition at high temperatures. It is often best to screen a few solvents.

Q8: My reaction is still not working. What should I check first?

A8: Follow this systematic troubleshooting workflow. Low yields are most often traced back to a few key areas.

G Start Low or No Yield Observed Check_Atmosphere Is the reaction under a rigorously inert atmosphere? Start->Check_Atmosphere Check_Reagents Are all reagents pure and dry? (Especially boronic acid & solvent) Check_Atmosphere->Check_Reagents Yes Fix_Atmosphere Degas solvent thoroughly. Use Schlenk line or glovebox. Re-run experiment. Check_Atmosphere->Fix_Atmosphere No Check_Catalyst Is the Catalyst/Ligand/Base combination appropriate? Check_Reagents->Check_Catalyst Yes Fix_Reagents Use fresh, high-purity reagents. Dry solvent over molecular sieves. Check boronic acid for degradation. Check_Reagents->Fix_Reagents No Optimize_Temp Have you tried adjusting the reaction temperature? Check_Catalyst->Optimize_Temp Yes Fix_Catalyst Screen bulky, electron-rich ligands (XPhos, RuPhos). Consider a Pd pre-catalyst. Screen different bases. Check_Catalyst->Fix_Catalyst No Fix_Temp Try increasing temperature for slow reactions or decreasing for side reactions. Optimize_Temp->Fix_Temp Result_Good Problem Solved! Fix_Atmosphere->Result_Good Fix_Reagents->Result_Good Fix_Catalyst->Result_Good Fix_Temp->Result_Good

Caption: A systematic workflow for troubleshooting low-yield reactions.

Key Troubleshooting Points:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[10] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[1]

  • Reagent Quality: Boronic acids are prone to degradation (protodeboronation) upon storage.[10] Use fresh or properly stored reagents. Solvents must be anhydrous.

  • Side Reactions: Be aware of common side reactions like dehalogenation (replacement of -Cl with -H) or homocoupling of your coupling partner.[10] These often point to issues with catalyst stability or reaction kinetics.

Experimental Protocols

The following are starting-point protocols. Optimization of temperature, concentration, and catalyst loading (typically 1-5 mol%) may be required.[1]

Protocol 1: Suzuki-Miyaura Coupling of 7-Chloro-isoquinoline

This protocol describes the coupling of 7-chloro-isoquinoline with a generic arylboronic acid.

Reagents & Materials:

  • 7-Chloro-isoquinoline (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv), finely ground

  • Anhydrous 1,4-Dioxane

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the Schlenk flask, add 7-chloro-isoquinoline, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 pre-catalyst.

  • Solvent Addition: Add the anhydrous dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 7-Chloro-isoquinoline

This protocol describes the C-N coupling of 7-chloro-isoquinoline with a generic secondary amine.

Reagents & Materials:

  • 7-Chloro-isoquinoline (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • RuPhos Pd G3 Pre-catalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup (in a glovebox): To the Schlenk flask, add the RuPhos Pd G3 pre-catalyst and NaOt-Bu. Add the 7-chloro-isoquinoline and a stir bar.

  • Reagent Addition: Add the anhydrous toluene, followed by the secondary amine via syringe.

  • Reaction: Seal the flask tightly and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography.

References
  • D. S. Surry, S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angew. Chem. Int. Ed., 2008, 47, 6338-6361.
  • Cormac Quigley, "Palladium Cross-Coupling Reactions 1. An Introduction," YouTube, 2020. [Link]

  • MilliporeSigma, "Condition Optimization for Buchwald-Hartwig Reactions," YouTube, 2025. [Link]

  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [Link]

  • T. J. Williams, K. D. D. Harris, R. M. L. M. Ruiz-Rosales, J. F. Hartwig, "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions," Chem. Soc. Rev., 2016 , 45, 4090-4107. [Link]

  • C. J. A. Warner, T. J. Williams, "Solvent effects in palladium catalysed cross-coupling reactions," Green Chem., 2019 , 21, 5073-5085. [Link]

  • J. M. Dennis, N. A. White, R. Y. Liu, S. L. Buchwald, "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines," ACS Catal., 2019 , 9, 2838-2844. [Link]

  • The Nobel Prize Foundation, "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS," NobelPrize.org, 2010. [Link]

  • B. Schlummer, U. Scholz, "Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point," Adv. Synth. Catal., 2004 , 346, 1599-1626. [Link]

  • A. T. Lindhardt, T. Skrydstrup, "Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings," Chem. Commun., 2006 , 24, 2645-2647. [Link]

  • S. E. Thomas, S. E. Denmark, "What can reaction databases teach us about Buchwald–Hartwig cross-couplings?," Chem. Sci., 2020 , 11, 11152-11166. [Link]

  • T. G. Colacot, "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications," Acc. Chem. Res., 2020 , 53, 1989-2003. [Link]

  • J. F. Hartwig, "Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes," Inorg. Chem., 2007 , 46, 1936-1947. [Link]

  • S. L. Buchwald, J. F. Hartwig, "Buchwald–Hartwig amination," Wikipedia. [Link]

  • D. M. Knapp, D. A. Nagib, "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters," Org. Lett., 2017 , 19, 2961-2964. [Link]

  • Quora, "What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?," Quora, 2018. [Link]

  • M. H. Al-huniti, M. K. M. Al-huniti, "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings," ACS Omega, 2020 , 5, 1241-1246. [Link]

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Technical Support Center: Navigating the Challenges of Cross-Coupling Reactions with Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in overcoming a critical hurdle in modern synthetic chemistry: the prevention of catalyst poisoning by the isoquinoline nitrogen in cross-coupling reactions. The inherent Lewis basicity of the nitrogen atom in the isoquinoline ring system presents a significant challenge, often leading to catalyst deactivation and diminished reaction yields. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve successful cross-coupling outcomes.

Troubleshooting Guide: From Failed Reactions to Optimized Success

This section is designed to address specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to resolving the issue.

Issue 1: Low to No Product Yield - The Catalyst Poisoning Conundrum

Symptom: Your cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving a halo-isoquinoline substrate shows minimal or no formation of the desired product, with starting materials largely unconsumed.

Primary Suspect: Catalyst poisoning by the isoquinoline nitrogen. The lone pair of electrons on the nitrogen atom readily coordinates to the palladium catalyst, forming a stable, off-cycle complex that is catalytically inactive.[1]

  • Ligand Selection: The Power of Steric Hindrance:

    • Rationale: The most effective strategy to mitigate catalyst poisoning is to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] These ligands sterically shield the palladium center, making it more difficult for the isoquinoline nitrogen to coordinate and deactivate the catalyst.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often excellent first choices.[2] For particularly challenging couplings, consider even bulkier ligands.

    • Actionable Protocol:

      • Screen a panel of bulky ligands. A good starting point is a comparison between a standard ligand like PPh₃ and a bulky ligand like XPhos.

      • Maintain a consistent palladium source (e.g., Pd(OAc)₂) and base (e.g., K₃PO₄) for a direct comparison of ligand performance.

  • Slow Addition of the Isoquinoline Substrate:

    • Rationale: By maintaining a low concentration of the isoquinoline coupling partner in the reaction mixture at any given time, the equilibrium between the active catalyst and the poisoned catalyst-isoquinoline complex is shifted towards the active species.[1]

    • Actionable Protocol:

      • Set up the reaction with all reagents except for the isoquinoline substrate.

      • Dissolve the isoquinoline in a portion of the reaction solvent.

      • Using a syringe pump, add the isoquinoline solution to the reaction mixture over a period of several hours (e.g., 4-8 hours).

  • Protecting Group Strategy I: The N-Oxide Approach:

    • Rationale: Conversion of the isoquinoline nitrogen to an N-oxide effectively "masks" the lone pair of electrons, preventing its coordination to the palladium catalyst. The N-oxide can be readily deoxygenated in a subsequent step to regenerate the isoquinoline moiety.[3]

    • Actionable Protocol:

      • Step A: N-Oxide Formation:

        • Dissolve the isoquinoline substrate in a suitable solvent such as dichloromethane (DCM) or chloroform.

        • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) portion-wise at 0 °C.

        • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

        • Work up the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess acid.

        • Purify the isoquinoline N-oxide by column chromatography.

      • Step B: Cross-Coupling Reaction:

        • Use the synthesized isoquinoline N-oxide as the substrate in your standard cross-coupling protocol.

      • Step C: Deoxygenation:

        • After successful coupling, the N-oxide can be reduced back to the isoquinoline using various reagents, such as PCl₃ or by catalytic hydrogenation.

  • Protecting Group Strategy II: The Boc-Carbonate Method

    • Rationale: The use of a tert-butyloxycarbonyl (Boc) protecting group can temporarily modify the electronic properties of the nitrogen, reducing its Lewis basicity. However, direct N-Boc protection of isoquinoline can be challenging. An alternative is the in-situ formation of a Boc-adduct.

    • Actionable Protocol:

      • To a mixture of the isoquinoline (1.0 equiv.) and di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv.) in a solvent like THF, add a base such as sodium bicarbonate.[4]

      • Stir the reaction at room temperature until the formation of the N-Boc protected isoquinoline is observed (monitor by TLC or LC-MS).

      • Proceed with the cross-coupling reaction. The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM).[5][6]

Issue 2: Significant Formation of Side Products

Even when the primary issue of catalyst poisoning is addressed, other side reactions can diminish the yield of your desired product.

Side Product Likely Cause(s) Troubleshooting Steps
Hydrodehalogenation Replacement of the halogen with a hydrogen atom. Often promoted by certain ligands, bases, or impurities that can act as hydride sources.[7]- Ligand Choice: Screen different classes of ligands. While bulky phosphines are good for preventing poisoning, some can promote hydrodehalogenation. Consider N-heterocyclic carbene (NHC) ligands as an alternative. - Base Selection: Strong, non-coordinating bases like NaOtBu can sometimes be problematic. Switch to a weaker inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[7] - Lower Temperature: This side reaction may have a higher activation energy than the desired coupling. Try running the reaction at a lower temperature for a longer period.[7]
Protodeboronation Cleavage of the C-B bond in the boronic acid/ester coupling partner, replacing it with a hydrogen. Prevalent with electron-rich or heteroaromatic boronic acids, and accelerated by strong bases and water.- Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your base thoroughly before use. - Milder Base: Switch to a weaker base such as KF or K₂CO₃.[8] - Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding boronic acids.
Homocoupling Dimerization of the boronic acid or the isoquinoline halide. Often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst.[9]- Rigorous Degassing: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. - Use of a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes minimize side reactions that occur during the in-situ reduction of a Pd(II) precatalyst.

Frequently Asked Questions (FAQs)

Q1: Why is the isoquinoline nitrogen so problematic compared to other nitrogen heterocycles?

A: The nitrogen in isoquinoline is a pyridine-type nitrogen, meaning its lone pair of electrons is in an sp²-hybridized orbital in the plane of the aromatic ring and is not part of the aromatic system. This makes the lone pair highly available for coordination to metal centers, acting as a potent Lewis base. This is in contrast to pyrrole-type nitrogens, where the lone pair is involved in the aromatic sextet and is less available for coordination.

Q2: I am using a bulky ligand, but my reaction is still not working. What else can I try?

A: If a bulky ligand alone is not sufficient, consider a multi-pronged approach. Combine the use of a bulky ligand with the slow addition of the isoquinoline substrate. Also, re-evaluate your other reaction parameters. Ensure your reagents are pure and your solvent is anhydrous and thoroughly degassed. The choice of base can also be critical; a screen of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) may reveal a more optimal choice for your specific substrate combination.[10][11]

Q3: Is there a general set of "go-to" conditions for Suzuki-Miyaura coupling of a halo-isoquinoline?

A: While every reaction is substrate-dependent, a robust starting point for the Suzuki-Miyaura coupling of a bromo- or chloro-isoquinoline is:

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: 1,4-Dioxane or Toluene (with 10-20% water if using a boronic acid)

  • Temperature: 80-110 °C

  • Atmosphere: Inert (Argon or Nitrogen)

Q4: When should I consider using a protecting group strategy?

A: A protecting group strategy, such as forming the N-oxide, is a powerful tool when other methods like ligand optimization and slow addition fail to provide satisfactory yields. It is particularly useful for complex molecules where multiple side reactions are possible or when a very clean reaction profile is required for downstream applications.

Data Presentation: The Impact of Ligand Choice

The following table provides a representative comparison of the performance of different phosphine ligands in the Suzuki-Miyaura coupling of a challenging nitrogen heterocycle, highlighting the significant impact of ligand steric bulk on reaction yield.

LigandStructure% Yield of Coupled Product
PPh₃ (Triphenylphosphine)P(C₆H₅)₃<10%
P(o-tol)₃ (Tri(o-tolyl)phosphine)P(C₇H₇)₃45%
SPhos 85%
XPhos 92%
Reaction Conditions: Halo-isoquinoline (1.0 equiv.), Arylboronic acid (1.5 equiv.), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 equiv.), 1,4-Dioxane/H₂O (10:1), 100 °C, 12 h. Yields are representative and may vary depending on the specific substrates.

Experimental Protocols

Detailed Protocol for a Suzuki-Miyaura Coupling of 4-Bromoisoquinoline using XPhos

This protocol is a robust starting point for the coupling of halo-isoquinolines.

Reagents and Materials:

  • 4-Bromoisoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoisoquinoline, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Solution: Mechanism and Workflow

Mechanism of Catalyst Poisoning and Prevention

catalyst_poisoning cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway cluster_2 Prevention Strategy Active Catalyst Active Catalyst Oxidative Addition Oxidative Addition Active Catalyst->Oxidative Addition Ar-X Inactive Complex Inactive Complex Active Catalyst->Inactive Complex Coordination Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar'-B(OR)2 Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Catalyst Product Product Reductive Elimination->Product Isoquinoline Isoquinoline Isoquinoline->Inactive Complex Bulky Ligand Bulky Ligand Bulky Ligand->Active Catalyst Blocks Access Steric Shield Steric Shielding Prevents Coordination

Caption: Mechanism of catalyst poisoning and the preventative role of bulky ligands.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield in Isoquinoline Cross-Coupling ligand_check Using a bulky, electron-rich ligand (e.g., XPhos, SPhos)? start->ligand_check switch_ligand Switch to a bulky ligand ligand_check->switch_ligand No conditions_check Are conditions anhydrous and degassed? ligand_check->conditions_check Yes switch_ligand->ligand_check improve_conditions Thoroughly dry solvents and degas reagents conditions_check->improve_conditions No slow_addition Implement slow addition of isoquinoline substrate conditions_check->slow_addition Yes improve_conditions->conditions_check protecting_group Consider N-oxide or Boc protection strategy slow_addition->protecting_group No Improvement success Optimized Yield slow_addition->success Improvement protecting_group->success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. Available from: [Link]

  • Donohoe, T. J., et al. (2012). Synthesis of Substituted Isoquinolines via Pd-Catalyzed Cross-Coupling Approaches. Organic Letters, 14(12), 3126-3129. Available from: [Link]

  • Scribd. (n.d.). Application Note - N-Boc Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings. Retrieved from [Link]

  • Sci-Hub. (n.d.). Isoquinoline N-Oxide Synthesis under Pd-Catalysed C-H Activation/Annulation Processes. Retrieved from [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Available from: [Link]

  • Peng, H., et al. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 26(16), 4987. Available from: [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Wang, H., et al. (2018). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry, 83(15), 8438–8446. Available from: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Li, Y., et al. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. Available from: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85485-85490. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Tandem alkyne carbopalladation/Suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. Heterocycles, 82(2), 1461-1482. Available from: [Link]

  • Wang, H., et al. (2013). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances, 3(33), 13626-13629. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85485-85490. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(2), 412-441. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. Available from: [Link]

  • Cernak, T., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. MedChemComm, 7(5), 859-864. Available from: [Link]

  • D'Angelo, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4563-4567. Available from: [Link]

Sources

Technical Support Center: Managing Tar Formation in Skraup and Doebner-von Miller Reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for navigating one of the most persistent challenges in quinoline synthesis: the formation of tar and polymeric byproducts in Skraup and Doebner-von Miller reactions. These classic methods are cornerstones of heterocyclic chemistry, but their notoriously harsh conditions often lead to significant yield loss and purification difficulties. This guide is designed for researchers, medicinal chemists, and process development professionals, offering field-proven insights and actionable protocols to mitigate these issues, optimize your reaction outcomes, and ensure the integrity of your synthesis.

The Core Problem: Understanding the Genesis of Tar

Before troubleshooting, it is critical to understand the mechanistic origins of tar formation. While both the Skraup and Doebner-von Miller (DVM) reactions aim to construct the quinoline scaffold, the pathways leading to polymerization and degradation are distinct.

  • In the Skraup Synthesis: The reaction is characterized by its aggressive, highly exothermic nature.[1] It employs concentrated sulfuric acid to dehydrate glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[2][3] This process, combined with high temperatures and a strong oxidizing agent, creates a perfect storm for unwanted side reactions. The primary source of tar is the acid-catalyzed polymerization and charring of glycerol and acrolein before they can productively react with the aniline substrate.[4][5]

  • In the Doebner-von Miller Synthesis: This reaction is an adaptation that uses a pre-formed α,β-unsaturated carbonyl compound instead of generating acrolein in situ from glycerol.[4] While this offers more control, the fundamental problem persists. The strong acid catalyst, essential for the cyclization cascade, also potently catalyzes the self-polymerization of the electron-deficient α,β-unsaturated carbonyl starting material.[4][6] This side reaction is often the dominant pathway, leading to the formation of high-molecular-weight polymers that constitute the bulk of the tar.

Visualizing Competing Reaction Fates

The diagram below illustrates the critical branch point where the reaction can either proceed toward the desired quinoline product or divert to the formation of intractable polymeric tar.

cluster_0 Reaction Input cluster_1 Reaction Pathways cluster_2 Reaction Output A Aniline Derivative Desired Productive Pathway (Michael Addition, Cyclization, Oxidation) A->Desired B α,β-Unsaturated Carbonyl Precursor (Glycerol or Aldehyde/Ketone) B->Desired Undesired Side Reaction Pathway (Acid-Catalyzed Polymerization) B->Undesired C Strong Acid Catalyst (e.g., H₂SO₄, HCl) C->Desired Catalyzes C->Undesired   Catalyzes   Strongly Product Desired Quinoline Product Desired->Product High Yield Tar Intractable Tar / Polymer Undesired->Tar Low Yield

Caption: Competing pathways in Skraup and DVM reactions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common experimental failures in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Issue 1: My Skraup reaction is extremely violent, foams uncontrollably, and solidifies into a black, charred mass.

  • Question: What is causing this runaway reaction, and how can I tame it?

  • Answer & Rationale: This is the classic presentation of an unmoderated Skraup synthesis.[1] The dehydration of glycerol is highly exothermic, and the heat generated accelerates further reactions, leading to a dangerous and unproductive thermal runaway. The solution is to moderate the reaction's pace.

    • Primary Solution: Use a Moderator. Ferrous sulfate (FeSO₄) is the most common and effective moderator.[5] It smooths the exothermic process, preventing sudden temperature spikes and reducing the charring of reagents. Boric acid can also be employed for this purpose.

    • Procedural Control:

      • Slow Acid Addition: Never add all the sulfuric acid at once. Add it portion-wise or via a dropping funnel to the cooled mixture of aniline, glycerol, and ferrous sulfate.

      • Efficient Mechanical Stirring: Ensure the reaction is vigorously stirred. This dissipates heat, prevents the formation of localized hot spots where charring initiates, and maintains a homogenous mixture.

      • Controlled Heating: Initiate the reaction with gentle heating. Once the exotherm begins, be prepared to remove the heat source or use an ice bath to maintain control.

Issue 2: My Doebner-von Miller reaction produces almost no quinoline, and the flask is filled with a thick, sticky, dark polymer.

  • Question: I suspect my α,β-unsaturated aldehyde is just polymerizing. How can I force it to react with the aniline instead?

  • Answer & Rationale: Your suspicion is correct. This is the most prevalent failure mode in the DVM reaction, caused by the acid-catalyzed self-condensation of the carbonyl component.[6] The key is to physically separate the bulk of the carbonyl compound from the harsh acidic environment.

    • Primary Solution: Implement a Biphasic Solvent System. This is the single most impactful modification for improving DVM yields.[4] By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene, benzene), you create a scenario where its concentration in the acidic aqueous phase (containing the protonated aniline) is very low at any given moment. The reaction occurs at the interface or is driven by the small amount of carbonyl that partitions into the aqueous phase, effectively preventing it from polymerizing with itself.[4]

    • Procedural Control:

      • Solvent Choice: A common and effective system is water/toluene. The aniline is dissolved in aqueous acid (e.g., HCl), and the carbonyl compound is dissolved in toluene.[6]

      • Slow Addition: Even within a biphasic system, adding the organic phase containing the carbonyl compound slowly (via dropping funnel) to the refluxing acidic aniline solution can further minimize polymerization.[5]

Issue 3: I've implemented a biphasic system for my DVM reaction, but yields are still low and I'm getting significant byproduct.

  • Question: What other parameters can I adjust to optimize the reaction?

  • Answer & Rationale: If the primary polymerization pathway is suppressed, other factors related to reaction kinetics and catalyst activity become important.

    • Temperature Control: While heat is required, excessive temperatures can still promote side reactions.[6] Aim for the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Try running the reaction at a gentle reflux (e.g., ~90-100 °C) rather than a vigorous one.

    • Acid Catalyst Optimization: The type and concentration of the acid are critical. Excessively harsh conditions can accelerate tar formation.[6] Consider screening different catalysts:

      • Brønsted Acids: Compare the results between HCl and H₂SO₄.

      • Lewis Acids: In some cases, milder Lewis acids like zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) can effectively catalyze the cyclization without being as aggressive in promoting polymerization.[6]

    • Use a Protected Carbonyl Source: For highly sensitive aldehydes like acrolein, using a more stable precursor that generates the reactive species in situ can be highly effective. Acrolein diethyl acetal is an excellent choice; it hydrolyzes under the acidic conditions to slowly release acrolein, keeping its instantaneous concentration low.[4]

Issue 4: My reaction seems to have worked, but isolating the product from the dark, tarry crude mixture is impossible.

  • Question: What purification strategies are effective for quinolines synthesized under these conditions?

  • Answer & Rationale: The crude product from these reactions is notoriously difficult to handle.[5] A multi-step purification approach is often necessary.

    • Initial Workup (Acid-Base Extraction): After cooling, carefully dilute the reaction mixture with water. Basify with a concentrated NaOH or NH₄OH solution to deprotonate the quinoline product (pKa ~4.9) and precipitate metal hydroxides. Extract the free-base quinoline into an organic solvent like dichloromethane or diethyl ether. This will remove the bulk of the acid, inorganic salts, and some polar tar components.

    • Steam Distillation: For quinolines that are volatile and thermally stable, steam distillation is a powerful and classic technique to separate the product from non-volatile tar and polymeric residues. The crude, basified reaction mixture can be subjected directly to steam distillation.

    • Column Chromatography: This should be the final step. The material obtained after extraction or distillation can be purified on silica gel. Be aware that the tarry impurities can streak badly. It is often beneficial to pre-adsorb the crude material onto silica before loading it onto the column. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing polarity (e.g., with ethyl acetate), is typically required.

Optimized Experimental Protocols

The following protocols incorporate the mitigation strategies discussed above. They are intended as robust starting points for your specific substrates.

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol uses ferrous sulfate to control the reaction's exotherm.

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline (0.1 mol), glycerol (0.3 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.01 mol).

  • Cooling: Cool the flask in an ice-water bath.

  • Acid Addition: Begin stirring and add concentrated sulfuric acid (0.35 mol) slowly via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 100 °C.

  • Heating: After the addition is complete, remove the ice bath. Add an oxidizing agent (e.g., nitrobenzene, 0.12 mol). Heat the mixture gently using a heating mantle to ~130-140 °C. The reaction will become exothermic. Be prepared to control the temperature by removing the heat source.

  • Reaction: Once the initial exotherm subsides, maintain the temperature at ~150 °C for 3-4 hours.

  • Workup: Allow the mixture to cool to below 100 °C and carefully pour it into a large beaker containing ice water. Proceed with basification and extraction or steam distillation as described in the troubleshooting guide.

Protocol 2: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This protocol utilizes a toluene/water biphasic system to prevent polymerization of crotonaldehyde.

  • Aqueous Phase Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine aniline (0.1 mol) and concentrated hydrochloric acid (0.15 mol) in water (100 mL).

  • Organic Phase Preparation: In a separate flask, prepare a solution of crotonaldehyde (0.12 mol) in toluene (50 mL). Fill the dropping funnel with this solution.

  • Reaction Initiation: Heat the aqueous aniline hydrochloride solution to a gentle reflux (~95-100 °C) with vigorous stirring.

  • Slow Addition: Add the crotonaldehyde/toluene solution dropwise from the funnel over 1-2 hours. The rate should be slow enough to maintain a controlled reaction.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Basify the aqueous layer with 20% NaOH solution until pH > 10. Extract the aqueous layer with toluene or dichloromethane (3 x 50 mL). Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product, which can then be purified by distillation or chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the oxidizing agent and can it cause problems?

    • A1: The initial cyclization yields a dihydroquinoline intermediate. The oxidizing agent (e.g., nitrobenzene in the Skraup synthesis, or sometimes the Schiff base intermediate in the DVM) is required to aromatize this intermediate to the final quinoline product.[7] Yes, harsh oxidizing agents can contribute to charring and the formation of undesired oxidized byproducts. In the Skraup reaction, arsenic acid is sometimes used as a less violent alternative to nitrobenzene.[1]

  • Q2: Can modern techniques like microwave heating help reduce tar formation?

    • A2: Yes, microwave irradiation has been successfully applied to Skraup reactions.[4] It offers rapid, efficient heating, which can significantly reduce reaction times. Shorter reaction times often mean less opportunity for degradation and polymerization, leading to cleaner reactions and better yields.[4]

  • Q3: My aniline substrate has a strong electron-withdrawing group. Why is my yield so low?

    • A3: Anilines with strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic. This deactivation of the aromatic ring slows down the key electrophilic aromatic substitution (cyclization) step, often making it the rate-limiting step. The longer reaction times or higher temperatures required can favor tar formation over the desired product. For these substrates, exploring alternative quinoline syntheses or using more potent acid catalysts may be necessary.[8]

  • Q4: How can I confirm that polymerization is the main issue?

    • A4: A simple diagnostic experiment is to run the reaction under the same conditions but without the aniline. If you observe the formation of a similar dark, polymeric material from the carbonyl compound and acid alone, it strongly confirms that self-polymerization is the primary side reaction you need to address.

Troubleshooting Workflow

This diagram provides a logical decision-making process for troubleshooting a failing Doebner-von Miller reaction.

start Start: Low Yield / High Tar in DVM Reaction check_biphasic Are you using a biphasic solvent system (e.g., Water/Toluene)? start->check_biphasic implement_biphasic Implement a Biphasic System. Sequester carbonyl in organic phase. check_biphasic->implement_biphasic No check_addition Is the carbonyl reagent added slowly over time? check_biphasic->check_addition Yes implement_biphasic->check_addition implement_slow_add Use a dropping funnel. Add carbonyl solution over 1-2 hours. check_addition->implement_slow_add No check_temp Is the reaction temperature optimized? (>120°C?) check_addition->check_temp Yes implement_slow_add->check_temp lower_temp Reduce temperature. Aim for gentle reflux (~95-100°C). check_temp->lower_temp Yes check_acid Have you tried alternative acid catalysts? check_temp->check_acid No lower_temp->check_acid try_lewis_acid Experiment with milder Lewis acids (e.g., ZnCl₂, SnCl₄). check_acid->try_lewis_acid No success Success: Improved Yield & Purity check_acid->success Yes try_lewis_acid->success

Caption: Decision tree for optimizing the Doebner-von Miller reaction.

References

  • Chemistry LibreTexts. (2020). Skraup Synthesis. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Gao, Y., et al. (2020). A direct convergent two-component synthesis of quinolines from α,β-unsaturated ketones and o-aminophenylboronic acid derivatives. Organic Letters, 22(7), 2600-2605. [Link]

  • Horn, J., et al. (2008). A Direct Convergent Two-Component Synthesis of Quinolines from α,β-Unsaturated Ketones and o-Aminophenylboronic Acid Derivatives. Organic Letters, 10(18), 4117-4120. [Link]

  • Katritzky, A. R., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 984. [Link]

  • Wikipedia. (2023). Skraup reaction. [Link]

  • Kouznetsov, V. V., et al. (2019). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate. [Link]

  • Organic Chemistry Portal. (2020). Synthesis of quinolines. [Link]

  • Sharma, V., et al. (2021). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

Sources

Resolving contradictory spectral data (NMR vs. MS) for isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoquinoline Derivatives

A Senior Application Scientist's Guide to Resolving Contradictory Spectral Data (NMR vs. MS)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline derivatives. This guide is designed to provide expert-driven, practical solutions to one of the most common and frustrating challenges in chemical analysis: when your Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data tell two different stories.

Here, we move beyond generic advice to offer in-depth, causality-based troubleshooting in a direct question-and-answer format. Our goal is to equip you with the scientific reasoning and experimental protocols needed to confidently elucidate the structure of your isoquinoline compounds.

Troubleshooting Guide: When NMR and MS Disagree

This section addresses specific, common scenarios where spectral data for isoquinoline derivatives appear contradictory. Each question is followed by a detailed explanation of potential causes and a step-by-step workflow to diagnose and resolve the issue.

Question 1: My high-resolution MS shows the exact mass for my expected isoquinoline product, but the ¹H NMR spectrum is missing key aromatic signals and shows unexpected complexity. What's happening?

Expert Analysis:

This is a classic case where the mass spectrometer "sees" the correct elemental composition, but the NMR reveals a more complex reality in solution. For isoquinoline derivatives, several factors can lead to this discrepancy:

  • Isomerization: The synthetic conditions may have produced a mixture of isomers (e.g., positional isomers of substituents on the isoquinoline core) that are indistinguishable by MS alone due to their identical mass.

  • Tautomerism: The presence of certain functional groups (e.g., hydroxyl or amino groups) can lead to keto-enol or imine-enamine tautomerism, resulting in multiple species in equilibrium in the NMR solvent.

  • Restricted Rotation: Bulky substituents can hinder free rotation around single bonds, leading to distinct NMR signals for what might appear to be equivalent protons (atropisomerism).

  • Sample Degradation: Isoquinoline derivatives can be sensitive to light, air, or acidic/basic conditions, potentially degrading into multiple products after the initial MS analysis.[1]

Troubleshooting Workflow:

  • Re-evaluate Sample Purity:

    • Protocol: Run a fresh High-Performance Liquid Chromatography (HPLC) analysis coupled with a Diode Array Detector (DAD) and MS.[2] This will confirm if you have a single compound or a mixture of isomers.

    • Causality: HPLC provides chromatographic separation, which can resolve isomers that are isobaric (have the same mass). The DAD can indicate if the separated peaks have similar UV-Vis absorption profiles, suggesting they are structurally related.[2]

  • Advanced 2D NMR Experiments:

    • Protocol: Acquire a suite of 2D NMR spectra, including COSY, HSQC, and HMBC.[3][4][5]

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, confirming C-H connectivities.[6]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing the connectivity between different parts of the molecule and differentiating isomers.

    • Causality: These experiments provide through-bond connectivity information, allowing you to build a constitutional map of the molecule(s) in your sample, which is essential for identifying unexpected isomers or tautomers.[7]

  • Variable Temperature (VT) NMR:

    • Protocol: Run ¹H NMR spectra at different temperatures (e.g., from room temperature up to 100 °C, solvent permitting).

    • Causality: If the complex signals coalesce into simpler patterns at higher temperatures, it strongly suggests the presence of dynamic processes like restricted rotation or tautomerism. Increased thermal energy overcomes the energy barrier for these processes, leading to averaged signals on the NMR timescale.

Logical Workflow for Isomer/Tautomer Identification

G start Contradictory Data: MS correct, NMR complex hplc Run HPLC-DAD-MS start->hplc Check Purity single_peak Purity Confirmed hplc->single_peak Single Peak multi_peak Isomer Mixture Detected hplc->multi_peak Multiple Peaks nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) structure_elucidated Structure Elucidated nmr_2d->structure_elucidated Connectivity Map vt_nmr Perform VT-NMR dynamic_process Tautomers or Rotamers Confirmed vt_nmr->dynamic_process Coalescence Observed single_peak->nmr_2d Investigate Structure single_peak->vt_nmr Test for Dynamic Processes

Caption: Decision tree for resolving conflicting MS and complex NMR data.

Question 2: My mass spectrum shows a peak at twice the expected molecular weight ([2M+H]⁺), suggesting a dimer, but the NMR integration is consistent with a monomer. How do I interpret this?

Expert Analysis:

This is a common artifact in Electrospray Ionization (ESI) Mass Spectrometry, especially with molecules capable of hydrogen bonding or other non-covalent interactions.[8]

  • Non-Covalent Dimer Formation in ESI Source: The high concentration of analyte in the evaporating droplets of the ESI source can promote the formation of non-covalent dimers.[9][10] These gas-phase clusters can be stable enough to be detected by the mass spectrometer.[8][11]

  • NMR reflects the solution state: NMR spectroscopy, on the other hand, is performed on a solution where the equilibrium may strongly favor the monomeric species, especially at the concentrations typically used for NMR.

Troubleshooting Workflow:

  • Vary MS Conditions:

    • Protocol: Re-run the MS analysis with the following adjustments:

      • Decrease Sample Concentration: Dilute your sample significantly (e.g., 10 to 100-fold) and re-infuse.

      • Increase Source Fragmentation: Increase the cone voltage or capillary temperature in the ESI source.

    • Causality: Non-covalent dimers are held together by relatively weak forces.[10] Decreasing the concentration reduces the likelihood of their formation in the ESI droplets.[9] Increasing the source energy can provide enough energy to dissociate these dimers in the gas phase before they reach the detector.[12]

  • Tandem Mass Spectrometry (MS/MS):

    • Protocol: Isolate the [2M+H]⁺ ion in the mass spectrometer and perform Collision-Induced Dissociation (CID).

    • Causality: If the [2M+H]⁺ ion is a non-covalent dimer, the primary fragmentation product upon CID should be the monomeric ion [M+H]⁺. This provides strong evidence that you are not dealing with a covalently bonded dimer.

  • NMR Concentration Study:

    • Protocol: Acquire ¹H NMR spectra at different concentrations, from your standard concentration down to the limit of detection.

Data Presentation: Dimer vs. Monomer Evidence

Experiment Observation Consistent with Non-Covalent Dimer Observation Consistent with Covalent Dimer
MS (Concentration) [2M+H]⁺ signal decreases with dilution[2M+H]⁺ signal intensity is independent of concentration
MS (Source Energy) [2M+H]⁺ signal decreases with increased energy[2M+H]⁺ signal is stable at higher source energies
MS/MS of [2M+H]⁺ Major fragment is [M+H]⁺Fragmentation pattern is complex, not just loss of a monomer
NMR Spectrum is consistent with monomer at all concentrationsSpectrum shows half the number of expected signals (for a symmetric dimer) or a more complex pattern (for an unsymmetric dimer)

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns for isoquinoline derivatives in positive-ion ESI-MS?

A: The fragmentation of isoquinolines is highly dependent on their substitution patterns.[13][14] However, some general patterns are commonly observed:

  • Loss of Substituents: Simple cleavages of substituents from the aromatic ring or side chains are common. For example, methoxy groups can be lost as a methyl radical (·CH₃) or methanol (CH₃OH).[13][15]

  • Retro-Diels-Alder (RDA) Fragmentation: For tetrahydroisoquinoline derivatives, a characteristic RDA reaction can occur in the non-aromatic ring, leading to predictable fragmentation.

  • Cleavage of the N-containing Ring: Depending on the structure, fragmentation can occur within the pyridine ring of the isoquinoline core.[16]

A systematic study of 66 different isoquinoline alkaloids categorized their fragmentation based on the substituents on the nitrogen atom and the presence of a p-π conjugated system.[13]

Q2: My NMR sample shows broad peaks. What are the common causes for isoquinoline derivatives?

A: Broad peaks in the NMR spectrum of isoquinoline derivatives can arise from several factors:

  • Intermediate Rate Exchange: Processes like tautomerism, restricted rotation, or proton exchange that occur on a timescale similar to the NMR experiment can cause significant line broadening.[17][18]

  • Presence of Paramagnetic Species: Even trace amounts of paramagnetic metal impurities can cause severe broadening of NMR signals.

  • Aggregation: At higher concentrations, some isoquinoline derivatives can aggregate in solution, leading to broader lines due to the slower tumbling of the larger aggregates.

  • Quadrupolar Broadening: The nitrogen-14 nucleus has a quadrupole moment, which can sometimes cause broadening of adjacent proton or carbon signals, although this is usually a minor effect.

Q3: Can the choice of NMR solvent affect the spectral data for my isoquinoline derivative?

A: Absolutely. The choice of solvent can have a significant impact:

  • Chemical Shifts: Aromatic Solvent-Induced Shifts (ASIS) can be pronounced when using solvents like benzene-d₆, which can help to resolve overlapping signals.

  • Protonation State: The basic nitrogen atom in the isoquinoline ring can be protonated by acidic solvents or even trace amounts of acid. This will dramatically alter the chemical shifts of protons near the nitrogen.

  • Hydrogen Bonding: Protic solvents like methanol-d₄ or D₂O can engage in hydrogen bonding with functional groups on your molecule, affecting their chemical shifts. It's crucial to be aware of the chemical shifts of common residual solvents and impurities.[19][20]

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link][3][4]

  • de Souza, J. S. N., et al. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society. Retrieved from [Link][2][21]

  • ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

  • Kallitsakis, M., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules. Retrieved from [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Retrieved from [Link][13][14]

  • Thevis, M., et al. (2009). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Nguyen, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: Example of Eschscholtzia californica. Retrieved from [Link]

  • D'Souza, A. D., & D'Souza, V. N. (2018). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Methods in Enzymology. Retrieved from [Link]

  • Wang, Y., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences. Retrieved from [Link]

  • Barik, S., et al. (2023). Intracluster ion-molecule reaction in quinoline and isoquinoline dimers under the influence of diverse ionizing radiations. arXiv. Retrieved from [Link]

  • ResearchGate. (n.d.). A non-covalent dimer formed in electrospray ionisation mass spectrometry behaving as a precursor for fragmentations. Retrieved from [Link]

  • Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of isoquinoline (Scheme 3). Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Chromatography Forum. (2021, April 9). ESI-MS source fragmentation/dimerisation. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews. Retrieved from [Link]

  • Czerwonka, D., et al. (2021). A Non-Covalent Dimer Formation of Quaternary Ammonium Cation with Unusual Charge Neutralization in Electrospray-Ionization Mass Spectrometry. International Journal of Molecular Sciences. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Jaremko, M., & Jaremko, L. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 7-Chloroisoquinolin-3-amine and 3-Chloroisoquinolin-7-amine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry and drug discovery, the subtle placement of functional groups on a heterocyclic scaffold can profoundly influence synthetic accessibility, reactivity, and ultimately, biological activity. This guide provides an in-depth technical comparison of two isomeric building blocks: 7-Chloroisoquinolin-3-amine and 3-Chloroisoquinolin-7-amine. As valuable precursors for a range of kinase and phosphodiesterase inhibitors, a clear understanding of their distinct chemical personalities is paramount for researchers, scientists, and drug development professionals.

This guide will navigate the synthetic landscapes of these two isomers, dissect their reactivity in key cross-coupling reactions, and explore their applications in modern drug discovery, supported by experimental insights and established chemical principles.

At a Glance: Key Physicochemical Properties

Before delving into the synthetic and reactive nuances, a summary of the fundamental properties of each isomer provides a useful reference point.

Property7-Chloroisoquinolin-3-amine3-Chloroisoquinolin-7-amine
Molecular Formula C₉H₇ClN₂C₉H₇ClN₂
Molecular Weight 178.62 g/mol 178.62 g/mol [1]
CAS Number 82117-29-11374651-87-2[1]
Appearance Not specifiedNot specified
Predicted logP 3.053.05160[2]

I. The Synthetic Challenge: Accessibility of the Isomers

The synthetic routes to 7-Chloroisoquinolin-3-amine and 3-Chloroisoquinolin-7-amine, while conceptually similar, present distinct challenges and considerations. The most plausible and commonly employed strategy involves the nitration of a chloroisoquinoline precursor, followed by the reduction of the nitro group to the desired amine.

A Common Pathway: Nitration and Reduction

The general workflow for the synthesis of both isomers can be visualized as a two-step process starting from the respective chloroisoquinoline.

G start Chloroisoquinoline Precursor nitro Nitro-chloroisoquinoline start->nitro Nitration (HNO₃/H₂SO₄) final Amino-chloroisoquinoline nitro->final Reduction (e.g., Fe/AcOH or H₂, Pd/C)

Caption: General synthetic workflow for amino-chloroisoquinolines.

1. Synthesis of 7-Chloroisoquinolin-3-amine:

The synthesis of this isomer is less straightforward. It would likely begin with 7-chloroisoquinoline. Electrophilic nitration of 7-chloroisoquinoline is expected to occur on the benzene ring due to the deactivating nature of the pyridine ring[3]. The chloro group at position 7 is an ortho-, para-director, meaning nitration would likely yield a mixture of 7-chloro-6-nitroisoquinoline and 7-chloro-8-nitroisoquinoline[3]. Obtaining the desired 3-nitro-7-chloroisoquinoline via this route is not direct and would require a more complex, multi-step synthesis, potentially starting from a pre-functionalized benzene ring.

An alternative, though not explicitly documented for this isomer, might involve the construction of the isoquinoline ring from a suitably substituted precursor.

2. Synthesis of 3-Chloroisoquinolin-7-amine:

The synthesis of this isomer appears more direct. The starting material is 3-chloroisoquinoline. The nitration of 3-chloroisoquinoline would be expected to occur at the 5- or 7-position of the benzene ring. Separation of these isomers would be necessary.

Once the desired 3-chloro-7-nitroisoquinoline is obtained, the reduction of the nitro group to an amine is a standard transformation. A reliable method for the reduction of a similar compound, 3-chloro-5-nitro-isoquinoline, utilizes powdered iron in acetic acid and water[4]. This method is generally applicable to a wide range of nitroarenes and is known for its efficiency and tolerance of other functional groups, including the chloro-substituent.

Experimental Protocol: Reduction of a Nitro-chloroisoquinoline (Analogous Procedure)

The following protocol for the synthesis of 3-chloro-5-amino-isoquinoline can be adapted for the reduction of 3-chloro-7-nitroisoquinoline[4]:

  • Suspend 3-chloro-7-nitro-isoquinoline (1.0 eq) in a mixture of glacial acetic acid and water.

  • Heat the mixture to 60-70 °C.

  • Slowly add powdered iron (Fe) (approx. 10 eq) to the stirred mixture while maintaining the temperature.

  • Continue stirring for several hours after the addition is complete, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and make it alkaline with an aqueous sodium hydroxide solution.

  • Filter the mixture to remove iron salts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Chloroisoquinolin-7-amine.

  • Purify the product by column chromatography or recrystallization.

II. The Reactivity Divide: A Tale of Two Chlorine Atoms

The primary point of divergence in the synthetic utility of these two isomers lies in the reactivity of their respective chlorine atoms in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.

The position of the chlorine atom—either on the pyridine ring (C3) or the benzene ring (C7)—profoundly influences its reactivity due to differing electronic and steric environments.

G cluster_0 Reactivity of C-Cl Bonds C7_Cl C7-Cl Bond (on Benzene Ring) reactivity_C7 More Reactive (Similar to Chlorobenzene) C7_Cl->reactivity_C7 C3_Cl C3-Cl Bond (on Pyridine Ring) reactivity_C3 Less Reactive (α to Nitrogen) C3_Cl->reactivity_C3

Caption: Comparative reactivity of the C-Cl bonds.

The More Reactive C7-Cl Bond

The chlorine atom at the 7-position of the isoquinoline ring is situated on the carbocyclic (benzene) portion. Its reactivity in palladium-catalyzed cross-coupling reactions is generally comparable to that of a typical aryl chloride, such as chlorobenzene. The electronic environment is primarily influenced by the fused pyridine ring, which is electron-withdrawing, but the C7 position is relatively remote from the nitrogen atom.

This makes the C7-Cl bond a reliable handle for introducing a variety of substituents via Suzuki-Miyaura and Buchwald-Hartwig reactions under standard conditions.

The Less Reactive C3-Cl Bond

In contrast, the chlorine atom at the 3-position is on the pyridine ring, alpha to the nitrogen atom. This position is electronically and sterically distinct. The lone pair of the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive species[5]. This effect is well-documented for α-halo-N-heterocycles in cross-coupling reactions[5].

Furthermore, studies on the selective functionalization of 1,3-dichloroisoquinoline have shown that Suzuki coupling with arylboronic acids occurs exclusively at the 1-position, leaving the 3-chloro group intact[6]. This strongly suggests that the C1-Cl bond is significantly more reactive than the C3-Cl bond. By extension, the C3-Cl bond is considered to be less reactive in palladium-catalyzed cross-coupling reactions.

This lower reactivity can be advantageous for sequential cross-coupling reactions where a more reactive halide is present elsewhere in the molecule. However, to achieve coupling at the C3 position, more forcing reaction conditions or specialized catalyst systems may be required.

Comparative Reactivity in Suzuki-Miyaura Coupling: A Hypothetical Experiment

While direct comparative experimental data for these specific isomers is scarce, a hypothetical experiment can illustrate the expected difference in reactivity.

SubstrateCatalyst SystemReaction ConditionsExpected Outcome
7-Chloroisoquinolin-3-amine Pd(PPh₃)₄, K₂CO₃, Phenylboronic acidToluene/H₂O, 90 °CHigh yield of the coupled product
3-Chloroisoquinolin-7-amine Pd(PPh₃)₄, K₂CO₃, Phenylboronic acidToluene/H₂O, 90 °CLow to moderate yield of the coupled product
3-Chloroisoquinolin-7-amine More active catalyst (e.g., with a biarylphosphine ligand), stronger baseHigher temperatureImproved yield of the coupled product

This predicted outcome is based on the established principles of lower reactivity for α-chloro-N-heterocycles in Suzuki-Miyaura reactions.

III. Applications in Drug Discovery: Scaffolds for Kinase and PDE Inhibitors

Both 7-Chloroisoquinolin-3-amine and 3-Chloroisoquinolin-7-amine are valuable building blocks in the synthesis of biologically active molecules, particularly in the realm of kinase and phosphodiesterase (PDE) inhibitors. The aminoisoquinoline core is a privileged scaffold in medicinal chemistry, and the chloro-substituent provides a convenient point for diversification.

Kinase Inhibitors: Numerous patents disclose the use of substituted amino-isoquinolines as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases[7]. The amino group can act as a key hydrogen bond donor or acceptor, while the rest of the molecule can be elaborated from the chloro-position to achieve potency and selectivity.

Phosphodiesterase (PDE) Inhibitors: Substituted isoquinolines have also been investigated as inhibitors of phosphodiesterases, such as PDE10. These enzymes are involved in signaling pathways in the central nervous system, and their inhibitors have potential applications in the treatment of neurological and psychiatric disorders.

The choice between 7-Chloroisoquinolin-3-amine and 3-Chloroisoquinolin-7-amine in a drug discovery program would depend on the desired structure-activity relationship (SAR). The different substitution patterns allow for the exploration of distinct chemical space and interactions with the target protein.

IV. Conclusion and Future Outlook

7-Chloroisoquinolin-3-amine and 3-Chloroisoquinolin-7-amine, while constitutionally similar, exhibit significant differences in their synthetic accessibility and reactivity. The key takeaways for the synthetic chemist are:

  • Synthesis: The synthesis of 3-Chloroisoquinolin-7-amine via nitration of 3-chloroisoquinoline followed by reduction is a more direct and likely higher-yielding route compared to the synthesis of 7-Chloroisoquinolin-3-amine.

  • Reactivity: The C7-Cl bond in 7-Chloroisoquinolin-3-amine is expected to be significantly more reactive in standard palladium-catalyzed cross-coupling reactions than the C3-Cl bond in 3-Chloroisoquinolin-7-amine. This has important implications for planning synthetic strategies, especially for sequential functionalization.

  • Applications: Both isomers are valuable starting materials for the synthesis of kinase and PDE inhibitors, offering different vectors for molecular elaboration and SAR exploration.

As the demand for novel and selective therapeutics continues to grow, a deep understanding of the properties and reactivity of such foundational building blocks is essential. The choice between these two isomers will be dictated by the specific synthetic strategy and the desired final molecular architecture. Future work in this area could involve the development of more efficient synthetic routes to 7-Chloroisoquinolin-3-amine and the exploration of novel catalyst systems to enhance the reactivity of the C3-Cl bond in 3-Chloroisoquinolin-7-amine, further expanding the synthetic chemist's toolbox.

References

Sources

Halogen Wars: A Comparative Analysis of 7-Chloro and 7-Bromo Isoquinoline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Biological Performance

In the intricate world of medicinal chemistry, the substitution of one halogen for another on a lead compound can dramatically alter its biological activity. This guide provides an in-depth comparison of 7-chloro and 7-bromo isoquinoline analogs, offering researchers and drug development professionals a critical analysis of their performance, supported by experimental data and mechanistic insights. While direct comparative studies across all biological targets are nascent, a detailed examination of their antiplasmodial activity provides a compelling case study of the nuanced roles these halogens play.

The Critical Role of Halogen Substitution at the 7-Position

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive compounds.[1][2] Halogenation, particularly at the 7-position, is a common strategy to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. Chlorine and bromine, while both halogens, possess distinct electronic and steric characteristics that can lead to differential biological outcomes. Understanding these differences is paramount for rational drug design.

Comparative Biological Activity: A Focus on Antiplasmodial Efficacy

A robust body of evidence exists for the comparison of 7-chloro and 7-bromo analogs in the context of antiplasmodial agents, specifically with 4-aminoquinolines, which are structurally analogous to isoquinolines. Research into their efficacy against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, reveals a fascinating aspect of their structure-activity relationship (SAR).

A pivotal study systematically evaluated a series of 7-substituted 4-aminoquinolines and found that 7-bromo and 7-iodo analogs were as potent as their 7-chloro counterparts against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.[3] This suggests that within this specific biological context, bromine is an effective bioisosteric replacement for chlorine.

Table 1: Comparative Antiplasmodial Activity of 7-Halogenated 4-Aminoquinoline Analogs
7-SubstituentSide ChainIC50 (nM) vs. Chloroquine-Susceptible P. falciparumIC50 (nM) vs. Chloroquine-Resistant P. falciparum
Chloro -HN(CH₂)₂NEt₂3 - 123 - 12
Bromo -HN(CH₂)₂NEt₂3 - 123 - 12
Chloro -HN(CH₂)₃NEt₂3 - 123 - 12
Bromo -HN(CH₂)₃NEt₂3 - 123 - 12
Chloro -HNCHMeCH₂NEt₂3 - 123 - 12
Bromo -HNCHMeCH₂NEt₂3 - 123 - 12
Data synthesized from De, D., et al. (1998).[3]

Expert Interpretation: The equipotency of the 7-chloro and 7-bromo analogs in this antiplasmodial context is significant. It indicates that the larger van der Waals radius and lower electronegativity of bromine compared to chlorine do not negatively impact the key interactions required for parasiticidal activity. The primary mechanism of these drugs involves accumulation in the parasite's acidic food vacuole and interference with the detoxification of heme into hemozoin. The electron-withdrawing nature of the halogen at the 7-position is crucial for lowering the pKa of the quinoline ring nitrogen, which facilitates this "ion trapping" mechanism.[4] The similar potency suggests that both halogens sufficiently modulate the electronics of the isoquinoline core to enable effective drug accumulation.

Implications for Anticancer and Kinase Inhibition Activities

While direct comparative data for 7-chloro versus 7-bromo isoquinoline analogs in oncology and kinase inhibition is less defined, we can extrapolate from established SAR principles. Isoquinoline derivatives are known to exhibit a wide range of anticancer effects, including the induction of apoptosis, cell cycle arrest, and autophagy.[2] They have also emerged as potent scaffolds for kinase inhibitors.[5]

The choice between a chloro and a bromo substituent in these contexts can influence:

  • Target Binding: Bromine, being more polarizable, can form stronger halogen bonds with protein residues (e.g., backbone carbonyls), potentially leading to enhanced affinity and selectivity.

  • Lipophilicity and Pharmacokinetics: Bromine substitution generally results in a greater increase in lipophilicity than chlorine substitution. This can affect absorption, distribution, metabolism, and excretion (ADME) properties, influencing both efficacy and potential toxicity.

  • Metabolic Stability: The carbon-bromine bond is typically weaker than the carbon-chlorine bond, which might lead to different metabolic profiles.

Given these considerations, it is plausible that 7-bromo-isoquinoline analogs could exhibit distinct kinase inhibition profiles or anticancer activities compared to their 7-chloro counterparts. However, without direct experimental comparisons, this remains a hypothesis that warrants further investigation.

Experimental Protocols

To facilitate further research in this area, we provide detailed, self-validating protocols for key biological assays.

Protocol 1: In Vitro Antiplasmodial Susceptibility Testing

This protocol is designed to determine the 50% inhibitory concentration (IC50) of test compounds against P. falciparum.

Causality Behind Experimental Choices: The use of a SYBR Green I-based fluorescence assay is a robust and high-throughput method for quantifying parasite proliferation. The selection of both chloroquine-sensitive and -resistant strains is critical to assess the potential for cross-resistance and to understand the compound's mechanism of action.

G cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis P1 Culture P. falciparum to 1-2% parasitemia P2 Prepare serial dilutions of test compounds in 96-well plates P1->P2 P3 Add parasite culture to wells P2->P3 I1 Incubate plates for 72 hours under standard conditions P3->I1 A1 Add SYBR Green I lysis buffer I1->A1 A2 Incubate in the dark for 1 hour A1->A2 A3 Read fluorescence (485 nm excitation, 530 nm emission) A2->A3 D1 Plot fluorescence vs. log(concentration) A3->D1 D2 Calculate IC50 values using a non-linear regression model D1->D2

Caption: Workflow for in vitro antiplasmodial susceptibility assay.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

Causality Behind Experimental Choices: The ADP-Glo™ assay is a luminescent, homogeneous assay with high sensitivity and a broad dynamic range, making it suitable for screening and profiling kinase inhibitors.[6] The assay's two-step process separates the kinase reaction from the signal detection, minimizing compound interference with the luciferase enzyme.

G cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis S1 Add kinase, substrate, and ATP to wells S2 Add serially diluted test compounds (7-chloro/7-bromo analogs) S1->S2 R1 Incubate at 30°C for 30-60 minutes S2->R1 D1 Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP R1->D1 D2 Incubate for 40 minutes at room temperature D1->D2 D3 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence D2->D3 D4 Incubate for 30-60 minutes at room temperature D3->D4 D5 Measure luminescence D4->D5 A1 Plot luminescence vs. log(concentration) D5->A1 A2 Calculate IC50 values A1->A2

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion and Future Perspectives

The comparative analysis of 7-chloro and 7-bromo isoquinoline analogs underscores a fundamental principle in medicinal chemistry: the biological impact of halogen substitution is highly context-dependent. In the realm of antiplasmodial agents, bromine has proven to be an effective bioisosteric replacement for chlorine, yielding compounds with equivalent high potency.[3]

For anticancer and kinase inhibition applications, the door remains open for a systematic exploration of these analogs. The subtle yet significant differences in the physicochemical properties of chlorine and bromine could be leveraged to fine-tune target affinity, selectivity, and pharmacokinetic profiles. Future research should focus on the direct, head-to-head comparison of 7-chloro and 7-bromo isoquinoline series against a panel of cancer cell lines and kinases. Such studies will be invaluable in elucidating the specific SAR for these targets and will undoubtedly pave the way for the development of novel, more effective therapeutics.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). PMC. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2020). PMC. [Link]

  • De, D., Krogstad, D. J., Byers, L. D., & Cogswell, F. B. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918–4926. [Link]

  • Isoquinoline alkaloids-enriched herbal plants have been used as traditional folk medicine for their anti-inflammatory, antimicrobial, and analgesic effects. (n.d.). PubMed Central.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2024). MDPI. [Link]

  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. (2001). ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed.

Sources

A Technical Guide to 7-Chloroisoquinolin-3-amine Derivatives as FLT3 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the FMS-like Tyrosine Kinase 3 (FLT3) receptor remains a critical target. Constitutive activation of FLT3, primarily through internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations, is a key driver of leukemogenesis in a significant subset of AML patients and is associated with a poor prognosis.[1][2][3] This has spurred the development of numerous FLT3 inhibitors. This guide provides a deep dive into the structure-activity relationship (SAR) of a promising class of novel FLT3 inhibitors: 7-Chloroisoquinolin-3-amine derivatives. We will objectively compare their performance with established clinical alternatives, supported by experimental data and detailed methodologies.

The Rationale for Targeting FLT3 with Novel Scaffolds

The clinical success of FLT3 inhibitors like midostaurin, gilteritinib, and quizartinib has validated FLT3 as a therapeutic target.[4][5] However, challenges such as acquired resistance, off-target toxicities, and incomplete responses necessitate the exploration of new chemical scaffolds.[1][2][6] The aminoisoquinoline core has emerged as a promising starting point for the development of novel kinase inhibitors.[1][7] This guide focuses on the specific substitution pattern of a chlorine atom at the 7-position and an amino group at the 3-position of the isoquinoline ring, exploring how modifications to this core impact FLT3 inhibition.

Structure-Activity Relationship (SAR) of Aminoisoquinoline Derivatives

Extensive SAR studies on the broader class of 3-aminoisoquinoline derivatives have revealed key structural features that govern their potency and selectivity as FLT3 inhibitors. While specific data on 7-chloro-3-aminoisoquinoline derivatives is limited in the public domain, we can extrapolate from closely related 4-substituted 3-aminoisoquinoline benzamides.[1][7]

The core isoquinoline scaffold is crucial for activity. Modifications of the aminoisoquinoline to an aminoquinoline or aminoquinazoline have been shown to abrogate FLT3 and Src-family kinase binding, highlighting the importance of the nitrogen position in the heterocyclic ring system for optimal interaction with the kinase hinge region.[7]

Key SAR Insights for 3-Aminoisoquinoline Derivatives:

  • The 3-amino group is a critical anchor, likely forming hydrogen bonds with the kinase hinge region.

  • Substitution at the 4-position with a benzamide moiety has proven to be a successful strategy for achieving potent FLT3 inhibition.[1] The nature and substitution pattern of this benzamide group significantly influence activity.

  • The 7-chloro substituent , while not extensively documented in the context of 3-aminoisoquinoline FLT3 inhibitors, is a common modification in kinase inhibitors to enhance binding affinity and modulate pharmacokinetic properties. Its electron-withdrawing nature can influence the overall electronic properties of the isoquinoline ring.

Below is a visual representation of the key structural elements influencing the activity of aminoisoquinoline-based FLT3 inhibitors.

SAR_FLT3_inhibitors cluster_scaffold Core Scaffold: 3-Aminoisoquinoline cluster_interactions Key Interactions & Effects Scaffold Isoquinoline Ring Potency Potency & Selectivity Scaffold->Potency Essential Core Amino 3-Amino Group Hinge Hinge Binding Amino->Hinge Crucial for H-bonding Position4 4-Position Substitution (e.g., Benzamide) Position4->Potency Modulates Potency Position7 7-Chloro Group PK Pharmacokinetics Position7->PK Influences PK & Binding Affinity Synthesis_Workflow Start Starting Material: Substituted Isoquinoline Sonogashira Sonogashira Coupling with substituted alkyne Start->Sonogashira Cyclization Cyclization to form the final product Sonogashira->Cyclization Purification Purification (e.g., Chromatography) Cyclization->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of aminoisoquinoline derivatives.

Step-by-Step Protocol:

  • Starting Material: Begin with a suitably substituted isoquinoline precursor.

  • Sonogashira Coupling: Perform a palladium-catalyzed Sonogashira coupling with a terminal alkyne bearing the desired substituent (e.g., a benzamide moiety). [1]3. Cyclization: Induce cyclization to form the final aminoisoquinoline derivative.

  • Purification: Purify the crude product using column chromatography.

  • Characterization: Confirm the structure of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro FLT3 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the FLT3 kinase can be determined using various assay formats, such as an ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add the purified FLT3 enzyme to the wells.

  • Initiate Reaction: Start the kinase reaction by adding a substrate and ATP mixture.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Reading: Add Kinase Detection Reagent and incubate for 30 minutes. Measure the luminescent signal, which correlates with the amount of ADP produced and thus the kinase activity.

Cell Viability Assay (MTT Assay)

The anti-proliferative effect of the compounds on AML cell lines (e.g., MV4-11, MOLM-14) can be assessed using a colorimetric MTT assay. [8][9][10] Step-by-Step Protocol:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours. [11]2. Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours. [11]3. MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals. [8]4. Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [11]5. Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. [11]The absorbance is proportional to the number of viable cells.

FLT3 Signaling and Mechanism of Inhibition

FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FL), dimerizes and autophosphorylates, activating downstream signaling pathways such as RAS/MEK/ERK, PI3K/AKT, and JAK/STAT. [1][12][13]In AML, mutations lead to ligand-independent constitutive activation of these pathways, promoting uncontrolled cell proliferation and survival. [12][13] 7-Chloroisoquinolin-3-amine derivatives, like other small molecule inhibitors, are designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-survival signaling cascade.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK Inhibitor 7-Chloroisoquinolin-3-amine Derivative Inhibitor->FLT3 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

Future Directions and Conclusion

The 7-Chloroisoquinolin-3-amine scaffold represents a promising avenue for the development of next-generation FLT3 inhibitors. The high potency observed in the closely related aminoisoquinoline benzamides suggests that with further optimization, these compounds could offer a competitive advantage over existing therapies. [1][7]Future work should focus on:

  • Synthesis and screening of a focused library of 7-Chloroisoquinolin-3-amine derivatives to elucidate the specific contribution of the 7-chloro substituent.

  • Evaluation against clinically relevant FLT3 mutations , including TKD mutations that confer resistance to some inhibitors. [1]* In vivo efficacy studies in AML xenograft models to assess their therapeutic potential in a physiological context.

  • Comprehensive pharmacokinetic and toxicity profiling to determine their drug-like properties.

References

  • G-Ann Chang, et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Medicinal Chemistry. [Link]

  • G-Ann Chang, et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. PubMed. [Link]

  • Vives, S., et al. (2023). P531: MIDOSTAURIN PLUS 7 + 3 OR QUIZARTINIB PLUS 7 + 3 IN FLT3-ITD MUTATED AML. HemaSphere. [Link]

  • Prashant KUMAR Singh, et al. (2010). Towards Novel Antifilarial Drugs: Challenges and Recent Developments. ResearchGate. [Link]

  • Lin, D., et al. (2023). Developments and challenges of FLT3 inhibitors in acute myeloid leukemia. Frontiers in Oncology. [Link]

  • Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. PubMed. [Link]

  • Nakao, M., et al. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. [Link]

  • Mori, M., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget. [Link]

  • N/A. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]

  • Perl, A. (2023). Comparing midostaurin to next-generation FLT3 inhibitors in the frontline treatment of FLT3-ITD AML. YouTube. [Link]

  • da Silva, E. N., et al. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Experimental Parasitology. [Link]

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  • Kim, C. H., et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Molecular Neurodegeneration. [Link]

  • Kennedy, A., & Smith, C. C. (2020). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology. [Link]

  • Moore, J. D., et al. (2020). FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms. RSC Medicinal Chemistry. [Link]

  • N/A. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cureus. [Link]

  • N/A. (2014). The Utility of FLT3 Inhibitors in Acute Myeloid Leukemia. U.S. Pharmacist. [Link]

  • Syed, M. M., et al. (2021). The Structural Effect of FLT3 Mutations at 835th Position and Their Interaction with Acute Myeloid Leukemia Inhibitors: In Silico Approach. International Journal of Molecular Sciences. [Link]

  • Brunner, A. (2024). Real-world effectiveness of midostaurin versus quizartinib in FLT3-ITD mutated AML. VJHemOnc. [Link]

  • N/A. (2025). Efficacy of FLT3 Inhibitors in Patients with FLT3-Mutated Acute Myeloid Leukemia Unfit for Intensive Chemotherapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. ResearchGate. [Link]

  • DiNardo, C. D., & Cortes, J. E. (2019). Quizartinib, the Next FLT3 Inhibitor. Hematology & Oncology. [Link]

  • N/A. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. [Link]

  • N/A. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]

  • Budha, B., et al. (2025). Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. ResearchGate. [Link]

  • Mahmood, M., et al. (2023). MTT (Assay protocol). protocols.io. [Link]

  • N/A. (2023). Challenges Based on Antiplasmodial and Antiviral Activities of 7-Chloro-4-aminoquinoline Derivatives. ResearchGate. [Link]

  • N/A. (n.d.). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. ResearchGate. [Link]

  • N/A. (2024). Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies. Cancers. [Link]

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A Comparative Guide for Medicinal Chemists: The Isoquinoline Scaffold's Advantages Over Quinoline in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of heterocyclic chemistry, quinoline and isoquinoline represent two foundational scaffolds, both recognized as "privileged structures" in medicinal chemistry. As structural isomers, differing only in the position of the nitrogen atom within their fused benzopyridine ring system, they exhibit surprisingly divergent profiles in drug design and natural product chemistry.[1][2][3] This guide provides an in-depth comparison, elucidating the distinct advantages of the isoquinoline scaffold. We will explore how its unique electronic properties, greater prevalence in pharmacologically active natural products, and versatile synthetic accessibility make it a frequently superior choice for developing novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and neurology.[4][5][6] This analysis is supported by comparative data, mechanistic insights, and detailed experimental protocols to provide researchers and drug development professionals with a comprehensive rationale for scaffold selection.

The Fundamental Distinction: A Tale of Two Isomers

Quinoline and isoquinoline are benzopyridines, consisting of a benzene ring fused to a pyridine ring.[1] The critical difference lies in the placement of the nitrogen atom: at position 1 in quinoline and position 2 in isoquinoline.[2] This seemingly subtle architectural shift has profound implications for the molecule's electronic distribution, basicity, and steric environment, which in turn dictates its interactions with biological targets.

Physicochemical and Reactivity Profile: The Nitrogen Placement Advantage

The position of the nitrogen atom directly influences the scaffold's fundamental chemical properties. Isoquinoline is generally a stronger base than quinoline, a factor that can significantly affect its pharmacokinetic profile, including solubility and membrane permeability.[7]

PropertyQuinolineIsoquinolineRationale for Difference
Nitrogen Position 12Isomeric definition.[2]
pKa of Conjugate Acid 4.95.14 - 5.4The lone pair on the N2 in isoquinoline is more accessible and less sterically hindered, leading to slightly higher basicity.[1][8]
Dipole Moment 2.19 D2.60 DThe vector sum of bond dipoles is greater in isoquinoline due to the N2 position, influencing solubility and crystal packing.
Reactivity Nucleophilic attack at C2/C4; Electrophilic at C5/C8.Nucleophilic attack primarily at C1; Electrophilic at C5/C8.[7]The N2 in isoquinoline strongly activates the C1 position towards nucleophilic attack, a key feature for synthetic diversification.

This enhanced reactivity at the C1 position is a cornerstone of isoquinoline's synthetic utility. It allows for the straightforward introduction of a wide variety of substituents, which is crucial for structure-activity relationship (SAR) studies.

The Preponderance in Nature: A Blueprint for Bioactivity

One of the most compelling advantages of the isoquinoline scaffold is its overwhelming prevalence as the core of a vast and diverse class of natural alkaloids.[9] These compounds have been honed by evolution to interact with a multitude of biological targets, providing a rich starting point for drug discovery.[10] The isoquinoline ring in these natural products is typically derived from the aromatic amino acid tyrosine.[1]

Famous examples include:

  • Morphine and Codeine: Potent analgesics that form the bedrock of opioid pharmacology.[8]

  • Papaverine: A smooth muscle relaxant and vasodilator.[1][11]

  • Berberine: An alkaloid with extensive antimicrobial, anti-inflammatory, and metabolic benefits.[12][13]

  • Tubocurarine: A muscle relaxant.[8]

While quinoline alkaloids exist (e.g., quinine, camptothecin), the sheer number, structural diversity, and therapeutic breadth of isoquinoline alkaloids are unparalleled. This natural library provides validated pharmacophores and a strong rationale for using the isoquinoline scaffold to design molecules with a higher probability of biological activity.[9]

G Tyrosine Tyrosine (Amino Acid Precursor) Dopamine Dopamine Tyrosine->Dopamine Pictet_Spengler Pictet-Spengler Reaction Dopamine->Pictet_Spengler THIQ Tetrahydroisoquinoline (THIQ) Core Scaffold Pictet_Spengler->THIQ Alkaloids Diverse Isoquinoline Alkaloids (Morphine, Berberine, etc.) THIQ->Alkaloids Further Enzymatic Steps

Comparative Therapeutic Applications and Approved Drugs

Both scaffolds have led to successful FDA-approved drugs. However, the applications of isoquinoline-based drugs are arguably broader, extending from antivirals and antihypertensives to novel cancer therapies.[5]

Drug NameScaffoldTherapeutic AreaMechanism of Action
Chloroquine QuinolineAntimalarialInhibits heme polymerase in malaria parasites.
Bosutinib QuinolineOncology (CML)Tyrosine kinase inhibitor (Abl and Src).
Lenvatinib QuinolineOncology (Thyroid, Renal)Multi-kinase inhibitor (VEGFR, FGFR, PDGFR, etc.).
Papaverine IsoquinolineVasodilatorPDE10A inhibitor, smooth muscle relaxant.[8][11]
Quinapril Isoquinoline (THIQ)AntihypertensiveAngiotensin-Converting Enzyme (ACE) inhibitor.[1][8]
Roxadustat IsoquinolineAnemiaHIF-PH inhibitor, stimulates erythropoiesis.[5][9]
Duvelisib IsoquinolineOncology (CLL/SLL)PI3K inhibitor (dual δ/γ).[9]
Asunaprevir IsoquinolineAntiviral (HCV)HCV NS3/4A protease inhibitor.[5]

The tetrahydroisoquinoline (THIQ) derivatives, in particular, demonstrate exceptional versatility. The non-planar, chiral nature of the THIQ scaffold allows for more precise three-dimensional interactions with enzyme active sites, as exemplified by the ACE inhibitor Quinapril.[8]

Synthetic Strategies: A Path to Diversity

The classical synthetic routes to these scaffolds are well-established, but modern chemistry has introduced more efficient and greener alternatives.[14]

  • Quinoline Synthesis: Often relies on methods like the Skraup or Friedländer syntheses, which typically build the pyridine ring onto a pre-existing aniline derivative.[15]

  • Isoquinoline Synthesis: Key methods include the Bischler-Napieralski and Pictet-Spengler reactions.[11][14] Crucially, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, closely mimicking the natural biosynthetic pathway.[11] This biomimetic approach allows for the use of readily available, biologically relevant starting materials to generate complex molecular architectures.

The development of modern, metal-catalyzed cascade reactions has further enriched the synthetic toolbox for creating diverse isoquinoline libraries with high efficiency and functional group tolerance.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the efficacy of newly synthesized quinoline or isoquinoline derivatives as potential kinase inhibitors (a common application), a robust in vitro assay is essential. This protocol describes a typical luminescence-based assay to measure the inhibition of a target kinase.

Principle: This assay quantifies the amount of ATP remaining in solution after a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescence signal. Potent inhibitors prevent ATP consumption, leading to a high signal.

Materials:

  • Target Kinase (e.g., Abl, Src, PI3K)

  • Kinase Substrate (specific peptide or protein)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • Test Compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate luminometer

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds (e.g., starting from 100 µM) in DMSO.

    • Using a liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "vehicle control" (DMSO only) and "no enzyme" (background) wells.

    • Causality Check: Plating compounds first allows them to be solubilized in the aqueous assay buffer before the reaction starts, preventing precipitation issues.

  • Enzyme/Substrate Addition:

    • Prepare a 2X kinase/substrate master mix in assay buffer. The final concentration should be optimized for linear reaction kinetics.

    • Add 5 µL of this master mix to each well containing the test compounds.

    • Gently mix the plate and incubate for 15-30 minutes at room temperature.

    • Causality Check: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring an accurate measurement of its potency.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Km of the kinase for ATP to ensure assay sensitivity.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total volume is now 10 µL.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the optimal time (e.g., 60 minutes).

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a plate luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G A 1. Compound Plating (Serial Dilutions in 384-well plate) B 2. Add Kinase/Substrate Mix (Pre-incubate) A->B C 3. Add ATP (Initiate Reaction) B->C D 4. Incubate (e.g., 60 min at 30°C) C->D E 5. Add Kinase-Glo® Reagent (Stop reaction, generate signal) D->E F 6. Read Luminescence E->F G 7. Data Analysis (Calculate % Inhibition, determine IC₅₀) F->G

Conclusion and Future Outlook

While both quinoline and isoquinoline scaffolds are undeniably valuable in drug discovery, the isoquinoline core presents a distinct set of advantages. Its greater representation in bioactive natural products provides a powerful evolutionary validation of its utility.[4] The unique reactivity of its C1 position, coupled with biomimetic synthetic routes, offers superior flexibility for generating diverse and complex molecules.[16] As drug discovery continues to tackle complex multifactorial diseases, the ability of the isoquinoline scaffold to serve as a template for multi-target agents further cements its privileged status.[12] Future research will likely focus on leveraging novel synthetic methodologies to explore new chemical space around the isoquinoline framework, unlocking the next generation of therapeutics for cancer, neurodegenerative disorders, and infectious diseases.[17]

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Royal Society of Chemistry.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Isoquinoline - Wikipedia. Wikipedia.
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  • Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Royal Society of Chemistry.
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  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
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  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry.
  • Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. PubMed Central.
  • Applications of Isoquinoline and Quinoline Deriv
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Comparative analysis of isoquinoline synthesis methods: Pomeranz-Fritsch vs Bischler-Napieralski

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous alkaloids and synthetic pharmaceuticals. Two of the most established methods for constructing this vital heterocyclic system are the Pomeranz-Fritsch and Bischler-Napieralski reactions. While both ultimately yield the isoquinoline ring, their underlying mechanisms, substrate requirements, and operational windows differ significantly. This guide provides an in-depth comparative analysis of these two classical methods, supported by mechanistic insights and experimental considerations, to aid researchers in selecting the optimal synthetic strategy.

At a Glance: Key Differences

FeaturePomeranz-Fritsch ReactionBischler-Napieralski Reaction
Starting Materials Benzaldehydes & 2,2-dialkoxyethylaminesβ-Arylethylamides
Key Transformation Acid-catalyzed cyclization of a benzalaminoacetalIntramolecular electrophilic aromatic substitution
Initial Product Isoquinoline (directly)3,4-Dihydroisoquinoline
Aromatic Ring Requirement Tolerates a range of substituentsFavors electron-rich aromatic rings
Reaction Conditions Strong acids (e.g., H₂SO₄), often harshDehydrating agents (e.g., POCl₃, P₂O₅), reflux
Typical Yields Often variable and can be lowGenerally moderate to good, especially with activated systems

The Pomeranz-Fritsch Reaction: A Two-Step Symphony of Condensation and Cyclization

First described in 1893, the Pomeranz-Fritsch reaction constructs the isoquinoline nucleus from a benzaldehyde and a 2,2-dialkoxyethylamine.[1][2] The reaction proceeds in two distinct stages: the formation of a benzalaminoacetal intermediate, followed by an acid-catalyzed cyclization.[2][3]

Mechanistic Pathway

The reaction is initiated by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, specifically a benzalaminoacetal.[1] This intermediate is then subjected to strong acidic conditions. Protonation of an alkoxy group leads to its elimination as an alcohol, generating a key electrophilic intermediate.[1] Subsequent intramolecular electrophilic attack on the aromatic ring, followed by elimination of a second alcohol molecule and aromatization, affords the final isoquinoline product.[1]

Pomeranz-Fritsch Mechanism cluster_0 Step 1: Benzalaminoacetal Formation cluster_1 Step 2: Acid-Catalyzed Cyclization Benzaldehyde Benzaldehyde Benzalaminoacetal Benzalaminoacetal Benzaldehyde->Benzalaminoacetal + 2,2-Dialkoxyethylamine - H₂O Aminoacetal Aminoacetal Intermediate_1 Protonated Acetal Benzalaminoacetal->Intermediate_1 + H⁺ - ROH Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Electrophilic Attack Isoquinoline Isoquinoline Intermediate_2->Isoquinoline - ROH, - H⁺ Aromatization

Caption: General workflow of the Pomeranz-Fritsch reaction.

Scope and Limitations

A significant advantage of the Pomeranz-Fritsch synthesis is its ability to produce isoquinolines with substitution patterns that may be difficult to achieve via other methods.[2] However, the classical procedure often requires harsh conditions, such as concentrated sulfuric acid, which can lead to variable and sometimes low yields.[2] For instance, the synthesis of the alkaloid papaverine using this method reportedly gives a yield of only 1.1%.[4]

Several modifications have been developed to improve the reaction's scope and efficiency. The Schlittler-Müller modification , for example, utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials, providing access to C1-substituted isoquinolines.[5][6]

The Bischler-Napieralski Reaction: Cyclodehydration of β-Arylethylamides

Also originating in 1893, the Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclodehydration of β-arylethylamides.[7][8] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.

Mechanistic Pathway

The reaction is an intramolecular electrophilic aromatic substitution.[7] It is initiated by the activation of the amide carbonyl group by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8] Two mechanistic pathways are generally considered: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[9] The highly electrophilic intermediate then undergoes cyclization via attack from the electron-rich aromatic ring.[10] Subsequent elimination and rearomatization yield the 3,4-dihydroisoquinoline.

Bischler-Napieralski Mechanism Amide β-Arylethylamide Activated_Intermediate Activated Intermediate (e.g., Nitrilium Ion) Amide->Activated_Intermediate + Dehydrating Agent (e.g., POCl₃) Dihydroisoquinoline 3,4-Dihydroisoquinoline Activated_Intermediate->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation

Caption: The Bischler-Napieralski reaction pathway.

Scope and Limitations

The Bischler-Napieralski reaction is most effective when the aromatic ring of the β-arylethylamide is activated by electron-donating groups, which facilitates the crucial intramolecular electrophilic substitution step.[7][9] For substrates lacking such activation, harsher conditions, like refluxing in POCl₃ with P₂O₅, may be necessary.[11] A notable application is in the synthesis of papaverine, where it achieves a more favorable yield of approximately 15% compared to the Pomeranz-Fritsch method.[4]

A significant side reaction to consider is the retro-Ritter reaction, which can lead to the formation of styrene byproducts.[7] This is more prevalent when the formation of a conjugated system is favored.[7] The Pictet-Gams modification is a related synthesis that starts from a β-hydroxy-β-phenethylamide and directly yields the fully aromatic isoquinoline, as it involves an additional dehydration step.[12]

Head-to-Head Comparison: Choosing the Right Tool for the Job

AspectPomeranz-Fritsch ReactionBischler-Napieralski Reaction
Substrate Accessibility Requires benzaldehydes and often specialized 2,2-dialkoxyethylamines.β-Arylethylamides are typically prepared from corresponding β-arylethylamines and acylating agents.
Product Formation Directly yields the aromatic isoquinoline.Initially forms a 3,4-dihydroisoquinoline, requiring a subsequent oxidation step for full aromatization.
Regioselectivity Cyclization occurs ortho to the aldehyde group.Cyclization is directed by the electronic nature of the aromatic ring; electron-donating groups are crucial.
Reaction Robustness Can be sensitive to reaction conditions, with yields being highly variable.Generally more reliable for suitable substrates, with established protocols for various systems.
Key Modifications Schlittler-Müller for C1-substituted isoquinolines.[5][6]Pictet-Gams for direct isoquinoline synthesis from β-hydroxy-β-phenethylamides.[12]

Experimental Protocols

Representative Pomeranz-Fritsch Synthesis of Papaverine (adapted from literature)

Step 1: Formation of N-(α-veratrylveratrylidene)-aminoacetal

  • Condense desoxyveratroin with aminoacetal.

  • Purify the resulting N-(α-veratrylveratrylidene)-aminoacetal.

Step 2: Cyclization

  • Treat the purified acetal with 75% sulfuric acid at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, carefully quench the reaction mixture with ice and basify.

  • Extract the product with a suitable organic solvent.

  • Purify by chromatography to isolate papaverine. (Reported yield: 1.1%).[4]

Representative Bischler-Napieralski Synthesis of a Dihydroisoquinoline Derivative
  • To a solution of the N-acyl-β-phenylethylamide (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., POCl₃, 1.1-2.0 eq) dropwise at 0 °C.

  • After the addition, heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., NH₄OH or NaOH) to a pH of 8-9.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 3,4-dihydroisoquinoline.

Conclusion

Both the Pomeranz-Fritsch and Bischler-Napieralski reactions are venerable and valuable tools in the synthetic organic chemist's arsenal for the construction of isoquinolines. The choice between them is dictated by the specific target molecule and the available starting materials. The Pomeranz-Fritsch reaction offers a direct route to the aromatic isoquinoline and can accommodate a variety of substitution patterns, though yields can be a challenge. The Bischler-Napieralski reaction, while requiring a subsequent oxidation step to achieve full aromaticity, is generally more robust and higher-yielding for electron-rich systems. A thorough understanding of their respective mechanisms, scopes, and limitations, as presented in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic strategies toward novel isoquinoline-based molecules.

References

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • Bhattacharya, S., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Physical Chemistry A, 121(39), 7447-7455.
  • Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

  • MacLean, D. B., & Bather, R. (1953). STUDIES IN THE POLYOXYPHENOL SERIES: IX. THE SYNTHESIS OF PAPAVERINE AND PAPAVERALDINE BY THE POMERANZ-FRITSCH METHOD. Canadian Journal of Chemistry, 31(6), 550-558.
  • Chrzanowska, M., & Grajewska, A. (2023). Diastereoselective Synthesis of (–)
  • Wikipedia. Pomeranz–Fritsch reaction. Available at: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-106.
  • Wang, Y., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3533-3537.
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 151-190.
  • Grokipedia. Bischler–Napieralski reaction. Available at: [Link]

  • Jackson, A. H., & Johnston, A. E. (1974). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1962-1965.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Chem-Station. Pomeranz-Fritsch Isoquinoline Synthesis. Available at: [Link]

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A Researcher's Guide to Validating 7-Chloroisoquinolin-3-amine-Based Kinase Inhibitors: An In Vitro Assay Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the highly competitive landscape of kinase inhibitor discovery, the robust validation of a novel compound series is paramount. The 7-Chloroisoquinolin-3-amine scaffold represents a promising starting point for the development of potent kinase inhibitors. This guide provides an in-depth, technical comparison of in vitro kinase assay protocols tailored for the validation of such inhibitors, with a focus on scientific integrity, experimental causality, and data-driven decision-making.

The Kinase Target Landscape for Isoquinoline-Based Inhibitors

The isoquinoline core is a privileged scaffold in kinase inhibitor design, known to interact with the ATP-binding site of a diverse range of kinases. Historically, an isoquinoline derivative, CKI7, was the first identified inhibitor of Casein Kinase 1 (CK1)[1]. The CK1 family, comprising isoforms such as CK1α, δ, and ε, are crucial regulators of numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders[2][]. Due to the highly conserved nature of the ATP-binding pocket among kinase isoforms, achieving absolute selectivity can be challenging[1][]. Therefore, a thorough in vitro validation against a panel of relevant kinases is a critical step.

Given the precedent, this guide will use Casein Kinase 1 delta (CK1δ) as a primary example for protocol development, a well-characterized serine/threonine kinase for which robust assay reagents and protocols are readily available. The principles and comparative methodologies discussed herein are broadly applicable to other potential targets of 7-Chloroisoquinolin-3-amine-based inhibitors, which may include but are not limited to Haspin, cyclin-dependent kinases (CDKs), and Rho-associated kinase (ROCK)[4][5].

Choosing Your In Vitro Assay Platform: A Comparative Analysis

The selection of an appropriate in vitro assay is a critical decision that influences data quality, throughput, and the types of mechanistic questions that can be answered. Here, we compare three widely adopted, non-radioactive assay formats: the luminescence-based ADP-Glo™ assay, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based LANCE® Ultra assay, and the electrophoretic Mobility Shift Assay (MSA).

Assay Platform Principle Signal Output Advantages Considerations
ADP-Glo™ Kinase Assay Measures the amount of ADP produced in the kinase reaction through a coupled enzymatic reaction that converts ADP to ATP, which is then quantified using a luciferase-based system.[4][6]Luminescence (Gain-of-signal with respect to ADP production)Universal for any ADP-generating enzyme, high sensitivity, and a large dynamic range.[4][7]Indirect measurement of phosphorylation; potential for interference from compounds that affect luciferase or ATPase activity.
LANCE® Ultra (TR-FRET) Measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody specific for the phosphorylated substrate brings a donor and acceptor fluorophore into proximity, resulting in a FRET signal.[8]Time-Resolved Fluorescence (FRET ratio)Homogeneous (no-wash) format, high throughput, and ratiometric detection minimizes some forms of compound interference.Requires specific, high-quality antibodies and fluorescently labeled substrates; potential for interference from fluorescent compounds.
Mobility Shift Assay (MSA) Separates the phosphorylated and non-phosphorylated forms of a fluorescently labeled peptide substrate based on their different electrophoretic mobilities in a microfluidic chip.[9][10]Fluorescence (Ratiometric analysis of substrate and product peaks)Direct measurement of substrate conversion, low false-positive rates, and provides kinetic data.[10]Requires specialized instrumentation; lower throughput compared to plate-based assays.

Experimental Deep Dive: Validating Inhibitors Against CK1δ using the ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is an excellent choice for the initial validation and IC50 determination of novel inhibitors due to its versatility and sensitivity.

Core Principle of the ADP-Glo™ Assay

The assay is a two-step process that quantifies the amount of ADP produced during the kinase reaction. First, the kinase reaction is stopped, and any remaining ATP is depleted. In the second step, the ADP is converted to ATP, which then drives a luciferase reaction, generating a light signal that is directly proportional to the initial kinase activity.

Diagram of the ADP-Glo™ Kinase Assay Workflow

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase CK1δ ADP ADP Kinase->ADP Catalyzes Substrate α-Casein (Substrate) Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate ATP ATP ATP->ADP Inhibitor 7-Chloroisoquinolin-3-amine Inhibitor->Kinase Inhibits ADP_Glo_Reagent ADP-Glo™ Reagent (Stops reaction, depletes ATP) Kinase_Detection_Reagent Kinase Detection Reagent (Converts ADP to ATP) ADP->Kinase_Detection_Reagent Luciferase Luciferase/Luciferin Kinase_Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow of the ADP-Glo™ kinase assay.

Detailed Step-by-Step Protocol for IC50 Determination

This protocol is optimized for a 384-well plate format.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer. A typical buffer for CK1δ consists of 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme Preparation: Dilute recombinant human CK1δ enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.

  • Substrate and ATP Solution: Prepare a solution containing the substrate (e.g., α-casein at 10 µM) and ATP. The ATP concentration is a critical parameter. For initial IC50 determination of ATP-competitive inhibitors, it is recommended to use an ATP concentration equal to its Michaelis-Menten constant (Km) for the specific kinase[1][11]. This ensures that the measured IC50 value is a more accurate reflection of the inhibitor's potency.

  • Inhibitor Dilution Series: Prepare a serial dilution of the 7-Chloroisoquinolin-3-amine-based inhibitor in DMSO. A typical starting concentration for the highest dose is 100 µM, followed by 10-point, 3-fold serial dilutions. Subsequently, dilute the DMSO stock into the kinase buffer to the desired final concentration. Ensure the final DMSO concentration in the assay is consistent across all wells and ideally below 1%.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega)[6][12].

2. Assay Procedure:

  • Add Inhibitor: To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (e.g., 5% DMSO in kinase buffer)[7].

  • Add Enzyme: Add 2 µL of the diluted CK1δ enzyme to each well[7].

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction[7].

  • Incubation: Incubate the plate at room temperature for 60 minutes[7]. The incubation time should be optimized to ensure the reaction is in the linear phase.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes[7].

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes[7][13].

  • Read Luminescence: Measure the luminescence using a plate reader.

3. Data Analysis:

  • Background Subtraction: Subtract the average luminescence of the "no enzyme" control wells from all other measurements.

  • Normalization: Normalize the data by setting the average signal of the vehicle control (no inhibitor) as 100% activity and the signal from a high concentration of a known potent inhibitor (or no enzyme control) as 0% activity.

  • IC50 Curve Fitting: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity[14].

Diagram of IC50 Determination Workflow

IC50_Workflow A Prepare Serial Dilution of Inhibitor B Perform Kinase Assay (e.g., ADP-Glo™) A->B C Measure Signal (Luminescence) B->C D Normalize Data (% Inhibition) C->D E Plot % Inhibition vs. [Inhibitor] D->E F Non-linear Regression Analysis E->F G Determine IC50 Value F->G

Caption: Workflow for determining the IC50 value of a kinase inhibitor.

Alternative Approaches and Cross-Validation

To ensure the trustworthiness of your findings, it is highly recommended to validate hits from the primary screen using an orthogonal assay with a different detection modality.

LANCE® Ultra (TR-FRET) Assay Protocol

The LANCE® Ultra assay provides a robust alternative for confirming inhibitor potency.

1. Principle: This homogeneous assay relies on the proximity of a Europium (Eu)-chelate labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled substrate (acceptor). Phosphorylation of the substrate by the kinase allows the antibody to bind, bringing the donor and acceptor into close proximity and generating a FRET signal[8].

2. Abbreviated Protocol:

  • Incubate the kinase, ULight™-labeled substrate, ATP, and inhibitor.

  • Stop the reaction and add the Eu-labeled anti-phospho-antibody.

  • Incubate to allow for antibody binding.

  • Read the TR-FRET signal at the appropriate wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor)[8].

  • Calculate the emission ratio and determine the IC50 as described previously.

Mobility Shift Assay (MSA)

For a more direct and often more precise measurement of enzyme activity, the Caliper-based Mobility Shift Assay is an excellent choice.

1. Principle: This microfluidics-based assay directly measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by separating them based on charge differences in an electric field[9][10].

2. Abbreviated Protocol:

  • Incubate the kinase, fluorescently labeled peptide substrate, ATP, and inhibitor in a microplate.

  • Stop the reaction.

  • The reaction mixture is then sampled by the microfluidic chip.

  • Substrate and product are separated and detected by fluorescence.

  • The extent of inhibition is determined by the ratio of the product peak to the sum of the substrate and product peaks.

Concluding Remarks for the Diligent Researcher

The validation of novel kinase inhibitors, such as those based on the 7-Chloroisoquinolin-3-amine scaffold, requires a meticulous and multi-faceted approach. By understanding the underlying principles of different in vitro assay technologies and carefully optimizing experimental conditions, particularly the ATP concentration, researchers can generate high-quality, reproducible data. The use of orthogonal assays for hit confirmation is not merely a suggestion but a cornerstone of rigorous scientific practice in drug discovery. This guide provides the foundational knowledge and practical protocols to empower you to confidently characterize your novel kinase inhibitors and advance your drug development program.

References

  • MDPI. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Retrieved from [Link]

  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Retrieved from [Link]

  • Kollárová, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8794.
  • Kanehisa Laboratories. (2025, December 17). KEGG PATHWAY Database. KEGG. Retrieved from [Link]

  • Ayala-Aguilera, G., et al. (2022). The protein kinase CK1: Inhibition, activation, and possible allosteric modulation. Frontiers in Molecular Biosciences, 9, 981323.
  • National Center for Biotechnology Information. (2023, February 3). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed Central. Retrieved from [Link]

  • Lazo, J. S., et al. (2015). Synthesis and biological evaluation of 3-aminoisoquinolin-1(2H)-one based inhibitors of the dual-specificity phosphatase Cdc25B. Bioorganic & Medicinal Chemistry, 23(7), 1744-1753.
  • Allan, A. C., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1254-1258.
  • Eng, G. W. L., et al. (2017). Site-specific phosphorylation of casein kinase 1 δ (CK1δ)
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. Retrieved from [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1935-1949.
  • Grohmann, D., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Journal of Molecular Recognition, 28(6), 346-352.
  • Oncotarget. (2016, December 27). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in.... Oncotarget. Retrieved from [Link]

  • Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. Retrieved from [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Chemical-Kinomics. Retrieved from [Link]

  • Nanosyn. (n.d.). Technology. Nanosyn. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central. Retrieved from [Link]

  • Paruch, K., et al. (2023). Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity.
  • Wikipedia. (n.d.). Casein kinase 1. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo | Request PDF. ResearchGate. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Lee, S., et al. (2018). Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ. Journal of Medicinal Chemistry, 61(18), 8353-8373.
  • Knippschild, U., et al. (1997). Interaction of casein kinase 1 delta (CK1d)
  • Adriaenssens, E., et al. (2023, March 31). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]

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A Comparative Guide to the Reactivity of C1 and C3 Positions in Dichloroisoquinolines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold is a cornerstone for the development of novel therapeutics. Its versatility, however, presents a unique challenge when functionalizing precursors such as 1,3-dichloroisoquinoline. The regioselective substitution of the chlorine atoms at the C1 and C3 positions is a critical step that dictates the trajectory of a synthetic route and, ultimately, the biological activity of the final compound. This guide provides an in-depth comparison of the reactivity of these two positions, supported by experimental data and theoretical insights, to empower researchers in making informed decisions in their synthetic endeavors.

The Decisive Role of the Nitrogen Atom: An Electronic Overview

The reactivity of the C1 and C3 positions in 1,3-dichloroisoquinoline is fundamentally governed by the electronic influence of the heterocyclic nitrogen atom. The nitrogen atom, being more electronegative than carbon, exerts a significant electron-withdrawing inductive (-I) and mesomeric (-M) effect on the entire ring system. This effect is most pronounced at the α-positions (C1 and C8) and the γ-position (C3), rendering them electron-deficient and thus susceptible to nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.

The generally accepted mechanism for SNAr involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate. For nucleophilic attack at the C1 and C3 positions of 1,3-dichloroisoquinoline, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which provides substantial stabilization.

Unraveling the Reactivity Puzzle: C1 vs. C3

Experimental evidence unequivocally demonstrates that the C1 position of 1,3-dichloroisoquinoline is significantly more reactive towards nucleophiles than the C3 position. This preferential reactivity is not arbitrary but is rooted in the subtle yet crucial differences in the electronic stabilization of the respective transition states and intermediates.

Mechanistic Insights: A Tale of Two Positions

The superior reactivity of the C1 position can be rationalized by examining the resonance structures of the Meisenheimer intermediates formed upon nucleophilic attack at each position.

Attack at C1: When a nucleophile attacks the C1 position, the resulting negative charge can be delocalized over the pyridine ring, including a crucial resonance structure where the charge resides on the nitrogen atom. This delocalization effectively stabilizes the intermediate, lowering the activation energy for its formation.

Attack at C3: Similarly, nucleophilic attack at the C3 position also leads to a Meisenheimer intermediate where the negative charge is delocalized. However, the resonance structures that place the negative charge on the nitrogen atom are less favorable compared to the C1-adduct. This is because the C1 position is directly adjacent to the nitrogen atom (an α-position), allowing for more effective stabilization of the negative charge.

This difference in stabilization is a primary driver for the observed regioselectivity.

Experimental Validation: A Clear Verdict

A compelling body of experimental work confirms the enhanced reactivity of the C1 position. A notable study on the amination of 1,3-dichloroisoquinoline reported the exclusive formation of 1-amino-3-chloroisoquinoline, with no detection of the isomeric 3-amino-1-chloroisoquinoline. This indicates a complete preference for substitution at the C1 position under the given reaction conditions.

Further evidence comes from palladium-catalyzed cross-coupling reactions. The coupling of arylboronic acids with 1,3-dichloroisoquinoline occurs exclusively at the C1 position, yielding 1-aryl-3-chloroisoquinolines.[1] The remaining chlorine atom at the C3 position can then be subjected to a subsequent nucleophilic displacement, for example, with lithium benzylthiolate, to afford the 1,3-disubstituted product.[1] This sequential functionalization strategy is a testament to the differential reactivity of the two positions.

To provide a clearer picture, the following table summarizes the observed reactivity with various nucleophiles.

NucleophilePosition of SubstitutionProductSupporting Evidence
AminesC11-Amino-3-chloroisoquinolineExclusive formation observed experimentally.
Arylboronic Acids (Suzuki Coupling)C11-Aryl-3-chloroisoquinolineExclusive C1 coupling demonstrated.[1]
Thiolates (e.g., LiSCH₂Ph)C3 (on 1-substituted-3-chloro derivative)1-Aryl-3-(benzylthio)isoquinolineSubsequent substitution at C3 is possible after C1 is functionalized.[1]
Alkoxides (e.g., Sodium Methoxide)C1 (Predicted)1-Methoxy-3-chloroisoquinolineBased on electronic arguments and analogy to similar systems.

Theoretical Underpinnings: A Computational Perspective

While direct computational studies specifically comparing the C1 and C3 positions of 1,3-dichloroisoquinoline are not extensively reported in the literature, valuable insights can be drawn from analogous heterocyclic systems. For instance, Density Functional Theory (DFT) calculations on 2,4-dichloroquinazolines, a structurally related scaffold, have shown that the C4 position (analogous to C1 in isoquinoline) possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position (analogous to C3). A higher LUMO coefficient indicates a greater susceptibility to nucleophilic attack.

Furthermore, these calculations revealed a lower activation energy for the nucleophilic attack at the C4 position, providing a quantitative explanation for the observed regioselectivity. It is highly probable that a similar electronic landscape exists in 1,3-dichloroisoquinoline, with the C1 position having a larger LUMO coefficient and a lower activation energy barrier for nucleophilic substitution compared to the C3 position.

Experimental Protocols: Harnessing Regioselectivity in the Lab

The differential reactivity of the C1 and C3 positions can be strategically exploited in synthetic organic chemistry. Below are representative protocols for the selective functionalization of 1,3-dichloroisoquinoline.

Protocol 1: Selective Amination at the C1 Position

This protocol describes the selective substitution of the C1 chlorine with an amine.

Materials:

  • 1,3-Dichloroisoquinoline

  • Amine of choice (e.g., aniline)

  • Solvent (e.g., Ethanol)

  • Base (e.g., Triethylamine, if the amine salt is used)

Procedure:

  • Dissolve 1,3-dichloroisoquinoline in ethanol in a round-bottom flask.

  • Add the amine (typically 1.1 to 1.5 equivalents). If using an amine salt, add an equivalent of a non-nucleophilic base like triethylamine.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-amino-3-chloroisoquinoline.

Causality Behind Experimental Choices: Ethanol is a common protic solvent that can facilitate the SNAr reaction. The use of a slight excess of the amine ensures the complete consumption of the starting material. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

Protocol 2: Sequential Functionalization - Suzuki Coupling at C1 followed by Nucleophilic Substitution at C3

This two-step protocol demonstrates the sequential modification of both positions.

Step 1: Suzuki Coupling at C1

Materials:

  • 1,3-Dichloroisoquinoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a degassed mixture of toluene, ethanol, and aqueous sodium carbonate solution, add 1,3-dichloroisoquinoline, the arylboronic acid, and the palladium catalyst.

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 1-aryl-3-chloroisoquinoline.

Step 2: Nucleophilic Substitution at C3

Materials:

  • 1-Aryl-3-chloroisoquinoline

  • Nucleophile (e.g., Lithium benzylthiolate, prepared from benzylthiol and n-butyllithium)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Dissolve the 1-aryl-3-chloroisoquinoline in anhydrous THF in a flask under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

  • Slowly add a solution of the pre-formed lithium benzylthiolate in THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The palladium catalyst is essential for the C-C bond formation in the Suzuki reaction. The base is required to activate the boronic acid. An inert atmosphere is crucial to prevent the degradation of the catalyst. The subsequent nucleophilic substitution at the less reactive C3 position often requires a strong nucleophile and may benefit from lower temperatures to control reactivity.

Visualizing the Reaction Pathways

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and experimental workflows.

SNAr_Mechanism cluster_C1 Attack at C1 (More Favorable) cluster_C3 Attack at C3 (Less Favorable) C1_Start 1,3-Dichloroisoquinoline C1_Int Meisenheimer Intermediate (Charge on N) C1_Start->C1_Int + Nu⁻ C1_Prod 1-Substituted-3-chloroisoquinoline C1_Int->C1_Prod - Cl⁻ C3_Start 1,3-Dichloroisoquinoline C3_Int Meisenheimer Intermediate C3_Start->C3_Int + Nu⁻ C3_Prod 3-Substituted-1-chloroisoquinoline C3_Int->C3_Prod - Cl⁻

Caption: SNAr mechanism at C1 and C3 positions of 1,3-dichloroisoquinoline.

Sequential_Functionalization start 1,3-Dichloroisoquinoline step1 Suzuki Coupling (Pd-catalyzed) start->step1 intermediate 1-Aryl-3-chloroisoquinoline step1->intermediate step2 Nucleophilic Substitution (e.g., with Thiolate) intermediate->step2 final_product 1-Aryl-3-thioisoquinoline step2->final_product

Sources

The Isoquinoline Scaffold: A Promising Avenue for Novel Antiprotozoal Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antiprotozoal Activity of Substituted Isoquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals

The global burden of protozoal diseases, including malaria, leishmaniasis, and trypanosomiasis, remains a significant public health challenge. The emergence of drug resistance to current therapies necessitates the urgent discovery and development of novel antiprotozoal agents with distinct mechanisms of action. In this context, heterocyclic scaffolds have proven to be a fertile ground for the identification of new chemotypes. The isoquinoline core, a structural isomer of quinoline, has garnered considerable interest due to its presence in a wide range of biologically active natural products and synthetic compounds. This guide provides a comparative evaluation of the antiprotozoal activity of a series of substituted isoquinoline analogs, offering insights into their therapeutic potential and outlining the experimental methodologies crucial for their assessment. While direct experimental data on 7-Chloroisoquinolin-3-amine analogs is not publicly available, this guide will focus on closely related 1,3-disubstituted isoquinoline derivatives, providing a valuable framework for future research in this area.

Comparative Antiprotozoal Activity of Isoquinoline Analogs

Recent studies have explored the antiprotozoal potential of various isoquinoline derivatives. A notable study investigated a series of 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline analogs against a panel of protozoan parasites, revealing promising activity and providing valuable structure-activity relationship (SAR) insights. The in vitro activity of these compounds against Plasmodium falciparum (3D7, chloroquine-sensitive), Leishmania donovani (amastigotes), and Trypanosoma brucei brucei, along with their cytotoxicity against human hepatoma (HepG2) cells, is summarized in the table below.

CompoundP. falciparum (3D7) IC₅₀ (µM)[1]L. donovani IC₅₀ (µM)[1]T. b. brucei IC₅₀ (µM)[1]Cytotoxicity (HepG2) IC₅₀ (µM)[1]Selectivity Index (P. falciparum)
Iso-1 HH2.5>251.2>25>10
Iso-2 OMeH1.812.50.9>25>13.9
Iso-3 OMeOMe1.28.30.62016.7
Miltefosine ---2.1---
Pentamidine ----0.004--
Chloroquine --0.02----

These results highlight that substitutions on the phenyl rings significantly influence the antiprotozoal activity and selectivity. Notably, the introduction of methoxy groups (Iso-2 and Iso-3) generally enhanced the activity against all three parasites, with the dimethoxy analog (Iso-3) exhibiting the most potent and broad-spectrum activity. The selectivity index (SI), a crucial parameter in early drug discovery, indicates a favorable therapeutic window for these compounds, particularly against P. falciparum.

The Isomeric Benchmark: 7-Chloroquinoline Derivatives

To contextualize the activity of the isoquinoline scaffold, it is insightful to compare it with its well-studied isomer, quinoline. The 7-chloro-4-aminoquinoline core is the backbone of several established antimalarial drugs, most notably chloroquine. The 7-chloro substituent is widely recognized as a key pharmacophore for antiplasmodial activity. A plethora of 7-chloroquinoline derivatives have been synthesized and evaluated, demonstrating potent activity against both chloroquine-sensitive and resistant strains of P. falciparum.

Compound ClassP. falciparum Strain(s)IC₅₀ Range (µM)Reference Standard(s)
7-Chloroquinoline-Sulfonamide Hybrids3D71.49 - 13.49Chloroquine
7-Chloroquinoline-tethered[1][2][3]-triazole Hybrids3D71.49 - 13.49Chloroquine
Chloroquinoline based Chalcones3D7Relatively low activity compared to controlsChloroquine, Quinine
7-Chloro-N,N-dimethylquinolin-4-amine (GF1059)L. infantum, L. amazonensisHighly effective (SI up to 154.6)-

The data on 7-chloroquinoline derivatives underscores the importance of the chlorine atom at the 7-position for antiprotozoal, particularly antiplasmodial, activity. This suggests that the synthesis and evaluation of 7-chloro substituted isoquinoline-3-amine analogs is a scientifically sound strategy for the development of novel antiprotozoal leads.

Experimental Protocols: A Foundation for Reliable Evaluation

The objective comparison of antiprotozoal activity relies on standardized and robust experimental methodologies. The following section details the essential in vitro assays for determining antiparasitic efficacy and cytotoxicity.

In Vitro Antiprotozoal Activity Assay

This protocol outlines the general procedure for evaluating the 50% inhibitory concentration (IC₅₀) of test compounds against various protozoan parasites.

1. Parasite Culture:

  • Maintain axenic cultures of the desired protozoan parasites (e.g., Plasmodium falciparum, Leishmania donovani promastigotes, Trypanosoma brucei brucei) in their respective specialized media and culture conditions.

2. Compound Preparation:

  • Dissolve test compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Prepare serial dilutions of the stock solutions in the appropriate culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept at a non-toxic level (e.g., <0.5%).

3. Assay Procedure (96-well plate format):

  • Seed the wells of a 96-well microtiter plate with a defined number of parasites.

  • Add the serially diluted test compounds to the wells. Include appropriate controls:

    • Negative control: Parasites with culture medium and the corresponding concentration of DMSO.

    • Positive control: A known standard antiprotozoal drug (e.g., chloroquine for P. falciparum, miltefosine for L. donovani).

  • Incubate the plates under the optimal conditions for parasite growth for a specified period (e.g., 72 hours).

4. Determination of Parasite Viability:

  • After the incubation period, assess parasite viability using a suitable method. Common methods include:

    • SYBR Green I-based fluorescence assay: For P. falciparum, this method quantifies DNA content.

    • Resazurin-based assays (e.g., AlamarBlue): Measures metabolic activity.

    • Microscopic counting: Direct counting of viable parasites using a hemocytometer and a viability stain like trypan blue.

5. Data Analysis:

  • Plot the percentage of parasite inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of parasite growth, by fitting the data to a sigmoidal dose-response curve using appropriate software.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis parasite_culture Parasite Culture seeding Seed Parasites in 96-well Plate parasite_culture->seeding compound_prep Compound Preparation & Serial Dilution treatment Add Compounds & Controls compound_prep->treatment seeding->treatment incubation Incubate (e.g., 72h) treatment->incubation viability Assess Parasite Viability (e.g., SYBR Green) incubation->viability data_analysis Calculate IC50 Values viability->data_analysis

Caption: Workflow for in vitro antiprotozoal activity screening.

In Vitro Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity against a mammalian cell line is determined.

1. Cell Culture:

  • Maintain a suitable mammalian cell line (e.g., HepG2, HEK293, Vero) in the appropriate culture medium and conditions (e.g., 37°C, 5% CO₂).

2. Assay Procedure (96-well plate format):

  • Seed the wells of a 96-well plate with a defined number of mammalian cells and allow them to adhere overnight.

  • Replace the medium with fresh medium containing the serially diluted test compounds. Include negative (vehicle) and positive (a known cytotoxic agent) controls.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

3. Determination of Cell Viability:

  • Assess cell viability using a colorimetric or fluorometric assay, such as:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures mitochondrial reductase activity.

    • Resazurin assay: Measures overall metabolic activity.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

4. Data Analysis:

  • Calculate the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%.

  • Determine the Selectivity Index (SI) using the formula: SI = CC₅₀ (mammalian cells) / IC₅₀ (parasite) A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture Mammalian Cell Culture seeding Seed Cells in 96-well Plate & Adhere cell_culture->seeding compound_prep Compound Preparation & Serial Dilution treatment Add Compounds & Controls compound_prep->treatment seeding->treatment incubation Incubate (e.g., 48-72h) treatment->incubation viability Assess Cell Viability (e.g., MTT Assay) incubation->viability data_analysis Calculate CC50 & Selectivity Index viability->data_analysis

Caption: Workflow for in vitro cytotoxicity and selectivity assessment.

Proposed Mechanism of Action and Future Directions

While the precise mechanism of action for the 1,3-disubstituted isoquinoline analogs has not been fully elucidated, the activity of the related 7-chloroquinolines offers some mechanistic hypotheses. For instance, 4-aminoquinolines are known to interfere with heme detoxification in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death. It is plausible that isoquinoline derivatives could share a similar mechanism or act on other vital parasite pathways.

Future research should focus on:

  • Synthesis and evaluation of 7-Chloroisoquinolin-3-amine analogs: To directly assess the antiprotozoal potential of this specific chemical space.

  • Mechanism of action studies: To identify the molecular targets of the most potent isoquinoline analogs. This could involve target-based screening, proteomics, or metabolomics approaches.

  • In vivo efficacy studies: To evaluate the therapeutic potential of lead compounds in animal models of protozoal diseases.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties of the most promising candidates.

The isoquinoline scaffold represents a promising starting point for the development of a new generation of antiprotozoal drugs. The comparative data and experimental frameworks presented in this guide are intended to facilitate further research and accelerate the discovery of novel therapies to combat these devastating diseases.

References

  • Ménard, D., et al. (2022). Design, synthesis, and antiprotozoal evaluation of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline, 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline and 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1268. Available at: [Link]

  • Hayat, F., et al. (2011). Antiprotozoal activity of chloroquinoline based chalcones. European Journal of Medicinal Chemistry, 46(5), 1897-1905. Available at: [Link]

  • Coelho, E. A. F., et al. (2019). Evaluation of the in vitro and in vivo antileishmanial activity of a chloroquinolin derivative against Leishmania species capable of causing tegumentary and visceral leishmaniasis. Experimental Parasitology, 200, 35-43. Available at: [Link]

  • Singh, A., et al. (2022). Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their[1][2][3]-triazole hybrids. Future Medicinal Chemistry, 14(22), 1629-1644. Available at: [Link]

Sources

Navigating the Labyrinth of Drug Resistance: A Comparative Guide to 7-Chloro-Heterocyclic Compounds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The emergence of multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, accounting for a significant percentage of treatment failures.[1] This phenomenon, where cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, necessitates the urgent development of novel therapeutic agents that can circumvent or overcome these resistance mechanisms.[1] Within the vast landscape of medicinal chemistry, heterocyclic compounds, particularly those containing a quinoline or isoquinoline scaffold, have shown considerable promise. This guide provides a comparative analysis of the efficacy of 7-chloro-substituted heterocyclic derivatives against drug-resistant cancer cell lines, with a focus on elucidating their mechanisms of action and providing practical experimental protocols for their evaluation. While direct and extensive data on 7-Chloroisoquinolin-3-amine derivatives is still emerging, we will draw upon the wealth of information available for the closely related and well-studied 7-chloroquinoline derivatives to provide a comprehensive and insightful overview for researchers in the field.

The 7-Chloroquinoline Scaffold: A Privileged Structure in Overcoming Drug Resistance

The 7-chloroquinoline core is a recurring motif in a multitude of compounds exhibiting potent anticancer activity.[2][3] Its presence is often associated with enhanced cytotoxicity and, crucially, the ability to counteract MDR. The strategic placement of a chlorine atom at the 7th position can significantly influence the compound's lipophilicity, electronic properties, and binding interactions with biological targets, thereby contributing to its efficacy in resistant cancer cells.[4]

Comparative Efficacy Against Drug-Resistant Cancer Cell Lines

A critical aspect of evaluating novel anticancer agents is their performance against cell lines that have developed resistance to conventional chemotherapeutics. The following table summarizes the cytotoxic activity (IC50 values) of various 7-chloroquinoline derivatives against both drug-sensitive and drug-resistant cancer cell lines, providing a snapshot of their potential to overcome MDR.

Compound TypeDerivative ExampleCancer Cell Line (Drug-Sensitive)IC50 (µM)Cancer Cell Line (Drug-Resistant)IC50 (µM)Reference
7-chloro-(4-thioalkylquinoline)Sulfonyl N-oxide 81CCRF-CEM (Leukemia)~0.1-1K562-TAX (Taxol-resistant Leukemia)~1-10[1]
7-chloroquinoline-hydrazoneCompound IIMDA-MB-435 (Melanoma)<1Not Specified-[2]
7-chloroquinoline-benzenesulfonamideCompound 17Breast Cancer Cells64.41Not Specified-[5]
7-chloroquinoline-1,2,3-triazoylQTCA-1MDA-MB-231 (Triple Negative Breast)19.91Not Specified-[6]

Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.

The data indicates that while some 7-chloroquinoline derivatives exhibit potent activity against drug-sensitive lines, their efficacy can be attenuated in resistant lines. However, several derivatives maintain significant cytotoxicity, suggesting they employ mechanisms that are less susceptible to common resistance pathways. For instance, the sulfonyl N-oxide derivative 81 shows notable activity against the taxol-resistant K562-TAX cell line.[1]

Unraveling the Mechanisms of Action: How 7-Chloro-Heterocycles Combat Resistance

The ability of these compounds to tackle drug resistance stems from their multifaceted mechanisms of action, which can include:

  • Inhibition of Efflux Pumps: A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell.[7] Certain quinoline derivatives have been shown to inhibit the function of these efflux pumps, thereby increasing the intracellular concentration of co-administered anticancer drugs.[7]

  • Induction of Apoptosis: Many successful anticancer drugs exert their effects by inducing programmed cell death, or apoptosis.[6][8] 7-chloroquinoline derivatives have been demonstrated to trigger apoptotic pathways in cancer cells, even in those that have developed resistance to other apoptosis-inducing agents.[6][9] This can occur through various signaling cascades, including the activation of caspases and modulation of the Bcl-2 family of proteins.

  • Targeting Key Signaling Pathways: Cancer cell proliferation and survival are often driven by aberrant signaling pathways. Some 7-chloroquinoline derivatives have been found to target critical kinases within these pathways, such as PI3K, thereby disrupting the cellular machinery that promotes tumor growth and resistance.[3]

Visualizing the Mechanism: P-glycoprotein Inhibition

The following diagram illustrates a simplified workflow for assessing the potential of a 7-Chloroisoquinolin-3-amine derivative to inhibit the P-glycoprotein efflux pump, a common mechanism of multidrug resistance.

MDR_reversal_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay P-gp Inhibition Assay cluster_analysis Data Analysis & Interpretation MDR_cells Drug-Resistant Cells (e.g., K562-TAX) Treatment Treat with 7-Chloroisoquinolin-3-amine Derivative MDR_cells->Treatment Sensitive_cells Parental Sensitive Cells (e.g., K562) Sensitive_cells->Treatment Doxorubicin_acc Measure Intracellular Doxorubicin Accumulation Treatment->Doxorubicin_acc Calcein_AM Calcein-AM Efflux Assay Treatment->Calcein_AM Compare_fluorescence Compare Fluorescence (Treated vs. Untreated) Doxorubicin_acc->Compare_fluorescence Calcein_AM->Compare_fluorescence Conclusion Conclusion: Inhibition of P-gp Efflux Compare_fluorescence->Conclusion

Caption: Workflow for assessing P-gp inhibition by a test compound.

Experimental Protocol: Cell Viability Assessment using the MTT Assay

To quantitatively assess the cytotoxic efficacy of 7-Chloroisoquinolin-3-amine derivatives, a robust and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Drug-resistant and parental (drug-sensitive) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 7-Chloroisoquinolin-3-amine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-Chloroisoquinolin-3-amine derivatives in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Visualizing the Experimental Workflow

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Derivatives A->B C 3. Add MTT Reagent B->C D 4. Incubate & Form Formazan Crystals C->D E 5. Solubilize Crystals with DMSO D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Values F->G

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Directions

The exploration of 7-chloroquinoline derivatives has provided a compelling case for their potential in overcoming multidrug resistance in cancer. Their ability to inhibit efflux pumps, induce apoptosis, and target key signaling pathways makes them a promising class of compounds for further investigation. While this guide has drawn parallels from the quinoline scaffold due to the current limitations in specific data for 7-Chloroisoquinolin-3-amine derivatives, it underscores the critical need for focused research on this particular isoquinoline scaffold. Future studies should aim to synthesize and screen a library of 7-Chloroisoquinolin-3-amine derivatives against a broad panel of drug-resistant cancer cell lines. Elucidating their precise mechanisms of action and structure-activity relationships will be paramount in designing next-generation therapeutics that can effectively combat the challenge of drug resistance in oncology.

References

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available from: [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. National Center for Biotechnology Information. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. National Center for Biotechnology Information. Available from: [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available from: [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. MDPI. Available from: [Link]

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. National Center for Biotechnology Information. Available from: [Link]

  • Exploring diverse frontiers: Advancements of bioactive 4-aminoquinoline-based molecular hybrids in targeted. WestminsterResearch. Available from: [Link]

  • Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents. PubMed. Available from: [Link]

  • Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. PubMed. Available from: [Link]

  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed. Available from: [Link]

  • Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. National Center for Biotechnology Information. Available from: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available from: [Link]

  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. ResearchGate. Available from: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. National Center for Biotechnology Information. Available from: [Link]

  • Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Sci-Hub. Available from: [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 7-Chloroisoquinolin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Chloroisoquinolin-3-amine, a halogenated aromatic amine. The procedures outlined herein are grounded in established safety principles and chemical reactivity, ensuring the protection of laboratory personnel and the environment.

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for 7-Chloroisoquinolin-3-amine, the hazard assessment and subsequent handling recommendations are based on data from structurally similar compounds, including 7-chloroisoquinoline and other chlorinated aromatic amines.[1][2][3][4] It is imperative to treat 7-Chloroisoquinolin-3-amine with the same level of caution as these analogous substances.

Hazard Assessment and Immediate Safety Precautions

Based on available data for related compounds, 7-Chloroisoquinolin-3-amine should be presumed to be hazardous.[1][5][6] The primary hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4][7][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][3][4][7][8]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3][4][8]

Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling 7-Chloroisoquinolin-3-amine. The following should be worn at all times:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Ensure gloves are regularly inspected for signs of degradation or perforation.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Spill Management

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and contamination.

For small spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For large spills:

  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Isolate the Area: Close all doors to the contaminated space.

  • Seek Expert Assistance: Contact your institution's Environmental Health and Safety (EHS) department or a hazardous materials response team. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Procedures: A Hierarchical Approach

The primary and most recommended method for the disposal of 7-Chloroisoquinolin-3-amine is through a licensed hazardous waste disposal facility. However, for small quantities, a laboratory-scale chemical degradation procedure may be considered, provided the necessary safety precautions are strictly adhered to.

Primary Disposal Route: Licensed Hazardous Waste Facility

As a chlorinated organic compound, the preferred disposal method for 7-Chloroisoquinolin-3-amine is high-temperature incineration at a facility permitted to handle such waste.[9][10]

Step-by-Step Protocol:

  • Segregation: Collect waste 7-Chloroisoquinolin-3-amine and any materials contaminated with it (e.g., filter paper, absorbent pads) in a dedicated, clearly labeled hazardous waste container. Halogenated organic waste should be kept separate from non-halogenated waste to facilitate proper disposal and minimize costs.[9][10][11]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "7-Chloroisoquinolin-3-amine" and the approximate quantity.

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.

Secondary Option: Laboratory-Scale Chemical Degradation (for small quantities)

For experienced personnel in a well-equipped laboratory, chemical degradation can be an option to render small amounts of 7-Chloroisoquinolin-3-amine less hazardous before final disposal. This procedure is based on the known reactivity of halogenated aromatic compounds with strong oxidizing agents like Fenton's reagent.[12]

Disclaimer: This procedure should only be performed by trained chemists with a thorough understanding of the potential hazards. A trial run with a minute quantity is recommended to assess the reaction vigor.

Experimental Protocol: Degradation using Fenton's Reagent

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a dilute aqueous solution of the 7-Chloroisoquinolin-3-amine waste. The concentration should not exceed 1% w/v.

  • Acidification: Adjust the pH of the solution to approximately 3-4 with dilute sulfuric acid.

  • Initiation of Fenton's Reaction:

    • Add a catalytic amount of ferrous sulfate (FeSO₄) to the solution (approximately 5-10 mole % relative to the substrate).

    • Slowly add 30% hydrogen peroxide (H₂O₂) dropwise from the dropping funnel while vigorously stirring. The reaction is exothermic; maintain the temperature below 50°C by using an ice bath if necessary.

  • Reaction Monitoring: Continue the addition of hydrogen peroxide until the reaction is complete. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the absence of the starting material.

  • Quenching: Once the reaction is complete, quench any remaining hydrogen peroxide by the careful addition of a reducing agent, such as sodium bisulfite, until a negative test with peroxide test strips is obtained.

  • Neutralization and Disposal: Neutralize the final solution with a base (e.g., sodium bicarbonate) to a pH between 6 and 8. The resulting solution, containing degraded organic fragments and iron salts, should be collected as aqueous hazardous waste and disposed of through your institution's EHS department.

Data Summary and Visualization

The following table summarizes the key hazard information for compounds structurally related to 7-Chloroisoquinolin-3-amine.

Hazard ClassificationGHS Hazard StatementSource Compounds
Acute Toxicity, OralH302: Harmful if swallowed7-Chloroisoquinoline, 3-Chloroquinoline, Methyl 7-chloroisoquinoline-3-carboxylate
Skin Corrosion/IrritationH315: Causes skin irritation7-Chloroisoquinoline, 3-Chloroquinoline, Methyl 7-chloroisoquinoline-3-carboxylate, 1-Chloroisoquinoline, 7-Bromo-1-chloroisoquinoline
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritation7-Chloroisoquinoline, 3-Chloroquinoline, Methyl 7-chloroisoquinoline-3-carboxylate, 1-Chloroisoquinoline
Specific Target Organ ToxicityH335: May cause respiratory irritation7-Chloroisoquinoline, 3-Chloroquinoline, Methyl 7-chloroisoquinoline-3-carboxylate, 7-Bromo-1-chloroisoquinoline

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for 7-Chloroisoquinolin-3-amine Start Waste 7-Chloroisoquinolin-3-amine Generated AssessQuantity Assess Quantity of Waste Start->AssessQuantity LargeQuantity Large Quantity (> 5g) AssessQuantity->LargeQuantity Large SmallQuantity Small Quantity (<= 5g) AssessQuantity->SmallQuantity Small PrimaryDisposal Primary Disposal Route: Licensed Hazardous Waste Facility LargeQuantity->PrimaryDisposal SecondaryOption Secondary Option: Laboratory-Scale Chemical Degradation SmallQuantity->SecondaryOption Segregate Segregate as Halogenated Waste PrimaryDisposal->Segregate SecondaryOption->PrimaryDisposal No PerformDegradation Perform Chemical Degradation (e.g., Fenton's Reagent) SecondaryOption->PerformDegradation Yes Label Label Container Correctly Segregate->Label Store Store in Designated Area Label->Store ArrangePickup Arrange for EHS Pickup Store->ArrangePickup CollectWaste Collect Degraded Waste as Aqueous Hazardous Waste PerformDegradation->CollectWaste CollectWaste->Segregate

Caption: Decision workflow for the proper disposal of 7-Chloroisoquinolin-3-amine.

Conclusion

The proper disposal of 7-Chloroisoquinolin-3-amine is a critical aspect of laboratory safety and environmental responsibility. While the primary and most straightforward disposal method is through a certified hazardous waste facility, laboratory-scale degradation offers a viable alternative for small quantities, provided that stringent safety protocols are followed. By adhering to the guidelines outlined in this document, researchers can ensure the safe management of this and other hazardous chemical wastes, fostering a culture of safety and sustainability within the scientific community.

References

  • 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2 . Chemsrc. Available from: [Link]

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  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . US EPA. Available from: [Link]

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  • 3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414 . PubChem. Available from: [Link]

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Navigating the Safe Handling of 7-Chloroisoquinolin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists working at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 7-Chloroisoquinolin-3-amine, a chlorinated aromatic amine, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), handling procedures, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

Heterocyclic compounds, particularly those containing chlorine, can exhibit toxic and carcinogenic properties.[1][2] The introduction of a chlorine atom into a molecule can increase its toxicity.[1] Furthermore, aromatic amines are a class of compounds known for their potential health hazards. Therefore, it is prudent to handle 7-Chloroisoquinolin-3-amine with a high degree of caution.

Based on data from similar compounds like Methyl 7-chloroisoquinoline-3-carboxylate and 7-Chloroisoquinoline, we can anticipate the following hazards[3][4]:

  • Acute Oral Toxicity : Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation : Causes skin irritation.[3][5][6]

  • Serious Eye Damage/Irritation : Causes serious eye irritation or damage.[3][4][5][6]

  • Respiratory Tract Irritation : May cause respiratory irritation.[3][5]

Long-term exposure to related compounds, such as certain chlorinated aromatics and heterocyclic pharmaceuticals, has been associated with more severe health effects, including potential DNA damage and mutagenicity.[2][7]

Core Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure to 7-Chloroisoquinolin-3-amine. The following table outlines the recommended PPE for various laboratory activities.

Activity Level                        Eye and Face Protection                        Hand Protection                        Body Protection                        Respiratory Protection                        
Low-Level/Indirect Exposure (e.g., visual inspection in a closed container)Safety glasses with side shieldsChemical-resistant gloves (Nitrile, Neoprene)Standard lab coatNot generally required
Direct Handling of Small Quantities (e.g., weighing, preparing solutions in a fume hood)Chemical splash gogglesChemical-resistant gloves (Nitrile, Neoprene). Consider double gloving.[8]Chemical-resistant lab coatRecommended if dust or aerosols may be generated
Large-Scale Operations or Potential for Spills Face shield used in conjunction with chemical splash goggles[9]Heavy-duty chemical-resistant glovesChemical-resistant suit or apron over a lab coatNIOSH-approved respirator with appropriate cartridges[10]

Procedural Guidance for Safe Handling and Disposal

Adherence to standardized procedures is paramount for minimizing exposure and preventing accidents. The following workflows provide a step-by-step guide for the safe handling and disposal of 7-Chloroisoquinolin-3-amine.

Experimental Workflow: From Receipt to Reaction

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal receipt Receive and Inspect Container storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage Check for damage ppe Don Appropriate PPE storage->ppe Before handling fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh Compound Carefully fume_hood->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution reaction Perform Reaction dissolution->reaction decontamination Decontaminate Glassware and Surfaces reaction->decontamination Post-experiment waste_segregation Segregate Waste (Solid vs. Liquid) decontamination->waste_segregation disposal Dispose of Waste in Labeled, Sealed Containers waste_segregation->disposal

Caption: A step-by-step workflow for the safe handling of 7-Chloroisoquinolin-3-amine.

Detailed Protocol:

  • Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

  • Personal Protective Equipment : Before handling, don the appropriate PPE as outlined in the table above.

  • Engineering Controls : All manipulations of 7-Chloroisoquinolin-3-amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Handling :

    • Avoid the formation of dust and aerosols.[3]

    • When weighing, use a balance with a draft shield or conduct the weighing in a fume hood.

    • Avoid contact with skin and eyes.[3][12]

    • Do not eat, drink, or smoke when using this product.[13]

  • Decontamination : After use, decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Waste Disposal :

    • Segregation : Do not mix 7-Chloroisoquinolin-3-amine waste with other waste streams.[10] Segregate solid waste (e.g., contaminated gloves, paper towels) from liquid waste.[10]

    • Containerization : Use approved hazardous waste containers, such as high-density polyethylene (HDPE) or glass, that are in good condition with a secure lid.[10]

    • Labeling and Disposal : Clearly label the waste containers and dispose of them according to your institution's and local regulations for hazardous chemical waste.[14] Do not let the product enter drains.[3][12]

Emergency Response Plan

emergency_response cluster_response Immediate Actions cluster_first_aid First Aid spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor spill->alert skin_contact Skin Contact: Wash with Plenty of Soap and Water spill->skin_contact eye_contact Eye Contact: Rinse with Water for Several Minutes spill->eye_contact inhalation Inhalation: Move to Fresh Air spill->inhalation ingestion Ingestion: Seek Immediate Medical Attention spill->ingestion ppe Don Appropriate PPE for Cleanup evacuate->ppe alert->ppe contain Contain the Spill with Absorbent Material ppe->contain medical Seek Medical Attention skin_contact->medical eye_contact->medical inhalation->medical ingestion->medical

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.